molecular formula C10H16ClNO2 B1356231 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride CAS No. 1158741-90-2

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

Cat. No.: B1356231
CAS No.: 1158741-90-2
M. Wt: 217.69 g/mol
InChI Key: KBFAEGLXWFVYKT-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO2 and its molecular weight is 217.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-11-7-8-5-4-6-9(12-2)10(8)13-3;/h4-6,11H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFAEGLXWFVYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589494
Record name 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158741-90-2
Record name 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,3-Dimethoxyphenyl)propan-2-amine (2,3-DMA)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: The compound requested, "1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride," does not correspond to a standard or well-documented chemical entity in scientific literature. This guide will focus on the closely related and scientifically characterized compound, 2,3-Dimethoxyamphetamine (2,3-DMA) , a positional isomer of dimethoxyamphetamine. It is plausible that the initial query refers to a derivative or a synonym of this compound. 2,3-DMA belongs to the phenethylamine and amphetamine chemical classes and serves as a valuable case study for structure-activity relationships within this family of psychoactive substances.

Introduction

2,3-Dimethoxyamphetamine (2,3-DMA) is a substituted phenethylamine that has been the subject of limited pharmacological investigation.[1][2] As one of the six positional isomers of dimethoxyamphetamine, its unique substitution pattern on the phenyl ring dictates its interaction with biological targets, distinguishing it from its more well-known relatives like 2,5-DMA.[3][4][5] First described in the scientific literature in the late 1960s, its synthesis and effects were later noted by Alexander Shulgin.[1][2] Unlike many other substituted amphetamines, 2,3-DMA has not been extensively studied in humans, and its characterization relies primarily on in vitro and preclinical animal models.[1][2] This guide provides a comprehensive overview of the current technical knowledge of 2,3-DMA, synthesizing available data on its chemical properties, pharmacology, and analytical characterization.

Chemical and Physical Properties

The fundamental physicochemical properties of 2,3-DMA are crucial for its handling, formulation, and understanding its behavior in biological systems. As an amine, it is typically prepared as a hydrochloride salt to enhance its stability and aqueous solubility.

PropertyValue
IUPAC Name 1-(2,3-dimethoxyphenyl)propan-2-amine
Synonyms 2,3-DMA, DMA-2
CAS Number 15402-81-0
Molecular Formula C₁₁H₁₇NO₂
Molar Mass 195.262 g/mol
Appearance (As hydrochloride salt) White crystalline solid (predicted)
Solubility (As hydrochloride salt) Soluble in water and polar organic solvents

Pharmacology

The pharmacological profile of 2,3-DMA suggests a complex interaction with serotonergic systems, distinct from classic amphetamine-like stimulants.

Mechanism of Action and Pharmacodynamics

2,3-DMA's primary interactions have been characterized at serotonin receptors, though with notably weak affinity.[1][2]

  • Serotonin Receptor Affinity: Initial studies using rat stomach fundus strips indicated a weak affinity for serotonin receptors, with an A₂ value of 2,880 nM.[1][2] Subsequent research confirmed its low affinity for specific serotonin receptor subtypes, with Ki values of 4,280 nM for the 5-HT₂A receptor and >10,000 nM for the 5-HT₂C receptor.[1][2] This low affinity suggests that at typical doses, it is unlikely to be a potent psychedelic, a hypothesis supported by its behavioral profile in animal models.

  • Monoamine Transporters: In vitro assays have shown that 2,3-DMA does not act as a norepinephrine releasing agent.[1][2] This lack of activity at monoamine transporters distinguishes it from typical amphetamines, which exert their stimulant effects primarily through the release of dopamine and norepinephrine.

  • Behavioral Pharmacology: In rodent drug discrimination studies, 2,3-DMA did not substitute for the potent hallucinogen DOM or the stimulant dextroamphetamine.[1][2] This further supports the in vitro data suggesting a lack of significant psychedelic or stimulant properties. However, it did partially substitute for 5-MeO-DMT, indicating that it may produce some subtle, uncharacterized subjective effects.[1][2] At higher doses, 2,3-DMA produced behavioral disruption in mice.[1][2]

The following diagram illustrates the known pharmacological interactions of 2,3-DMA.

cluster_compound 2,3-Dimethoxyamphetamine (2,3-DMA) cluster_targets Biological Targets & Behavioral Assays 2_3_DMA 2,3-DMA 5HT2A 5-HT2A Receptor (Ki = 4,280 nM) 2_3_DMA->5HT2A Very Low Affinity 5HT2C 5-HT2C Receptor (Ki > 10,000 nM) 2_3_DMA->5HT2C Very Low Affinity NET Norepinephrine Transporter 2_3_DMA->NET No Release Activity DOM_Assay DOM Discrimination 2_3_DMA->DOM_Assay No Substitution d_AMPH_Assay d-Amphetamine Discrimination 2_3_DMA->d_AMPH_Assay No Substitution 5MeODMT_Assay 5-MeO-DMT Discrimination 2_3_DMA->5MeODMT_Assay Partial Substitution

Caption: Pharmacological profile of 2,3-DMA.

Pharmacokinetics

There is no available data on the pharmacokinetics of 2,3-DMA in humans. Based on its structure as a substituted amphetamine, it is predicted to be orally bioavailable and cross the blood-brain barrier. Its metabolism is likely to involve O-demethylation of the methoxy groups and deamination of the side chain, common metabolic pathways for phenethylamines.

Synthesis and Analytical Characterization

General Synthetic Approach

The synthesis of 2,3-DMA, like other substituted amphetamines, can be achieved through several established routes in organic chemistry. A common and illustrative method is the reductive amination of a corresponding ketone.

Experimental Protocol: Reductive Amination for Phenylacetone Analogs

Causality: This protocol outlines a general, reliable method for converting a phenylacetone precursor to the corresponding amphetamine. The formation of an imine intermediate followed by reduction is a cornerstone of amine synthesis. The choice of reducing agent is critical; sodium borohydride is a mild and selective reagent suitable for this transformation, minimizing side reactions.

  • Imine Formation: Dissolve 1 equivalent of 2,3-dimethoxyphenylacetone in a suitable solvent such as methanol.

  • Add an excess (2-3 equivalents) of an ammonia source (e.g., ammonium acetate) or a primary amine source for N-substituted analogs.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (1.5-2 equivalents), portion-wise to control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification: Quench the reaction by the slow addition of water. Acidify the mixture with HCl to protonate the amine.

  • Wash the acidic aqueous layer with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove unreacted ketone and other non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12 to deprotonate the amine.

  • Extract the freebase product into a nonpolar solvent.

  • Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting freebase oil can be purified by distillation or chromatography.

  • Salt Formation: Dissolve the purified freebase in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. The salt can then be collected by filtration and dried.

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted amphetamine like 2,3-DMA.

Start 2,3-Dimethoxyphenylacetone (Precursor) Step1 Reductive Amination (e.g., with NH3 source & NaBH4) Start->Step1 Step2 Acid-Base Workup (Separation of basic amine) Step1->Step2 Step3 Purification (Distillation or Chromatography) Step2->Step3 Step4 Salt Formation (Addition of HCl) Step3->Step4 End 2,3-DMA Hydrochloride (Final Product) Step4->End

Caption: Generalized synthetic workflow for 2,3-DMA.

Analytical Methods

The identification and quantification of 2,3-DMA in forensic or research samples would rely on standard analytical techniques used for designer drugs and novel psychoactive substances.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a gold-standard technique for the identification of volatile and semi-volatile compounds. The compound would be identified based on its retention time and its mass spectrum, which provides a molecular fingerprint.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For biological samples such as urine or blood, LC-MS/MS offers high sensitivity and specificity.[6] This technique allows for the detection of the parent compound and its metabolites at very low concentrations.[6]

The following diagram outlines a typical analytical workflow for the confirmatory testing of a novel psychoactive substance in a biological matrix.

Sample Biological Sample (e.g., Urine, Blood) Extraction Sample Preparation (e.g., Solid Phase Extraction) Sample->Extraction Analysis Instrumental Analysis (e.g., LC-MS/MS) Extraction->Analysis Data Data Acquisition (Retention Time, Mass Spectra) Analysis->Data Confirmation Confirmation & Quantification (Comparison to reference standard) Data->Confirmation Result Final Report Confirmation->Result

Sources

Navigating Isomeric Complexity: A Technical Guide to 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the synthesis, characterization, and potential significance of 1-(2,3-dimethoxyphenyl)-N-methylmethanamine hydrochloride. A critical aspect of this guide is the clarification of its chemical identity, particularly the absence of a publicly registered CAS number for this specific isomer, in stark contrast to its well-documented counterpart, the 2,4-dimethoxy isomer. This document provides a proposed synthetic pathway, predicted physicochemical properties, and detailed analytical methodologies for the 2,3-dimethoxy isomer. By presenting a comparative analysis with the 2,4-dimethoxy isomer, this guide aims to equip researchers with the necessary information to navigate the complexities of synthesizing and characterizing this compound, fostering further investigation into its unique pharmacological profile.

Introduction: The Challenge of Isomeric Specificity

In the landscape of pharmaceutical research and development, the precise structural identity of a molecule is paramount. The seemingly subtle shift of a functional group can dramatically alter a compound's pharmacological, toxicological, and pharmacokinetic profiles. This guide focuses on this compound, a compound for which a specific Chemical Abstracts Service (CAS) number is not readily found in public databases. This ambiguity stands in contrast to the well-characterized 2,4-dimethoxy isomer, which is assigned the CAS number 102503-23-1 for its free base and 326473-23-8 for its hydrochloride salt.[1][2][3][4][5]

The lack of a unique identifier for the 2,3-dimethoxy isomer underscores the necessity for rigorous synthetic and analytical protocols to ensure the correct isomeric form is produced and studied. This guide will provide a framework for its synthesis and characterization, starting with its logical precursor, 2,3-dimethoxybenzylamine.

Proposed Synthesis of this compound

The synthesis of the target compound can be logically approached from the commercially available precursor, 2,3-dimethoxybenzylamine (CAS: 4393-09-3).[6][7] The proposed synthetic route involves a reductive amination followed by salt formation.

Synthetic Workflow

Synthesis_Workflow A 2,3-Dimethoxybenzaldehyde C Reductive Amination (e.g., Sodium Borohydride) A->C B Methylamine B->C D 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine (Free Base) C->D Formation of Imine & Reduction F 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine HCl (Target Compound) D->F E Hydrochloric Acid (in suitable solvent) E->F Protonation

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Reductive Amination

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethoxybenzaldehyde (1 equivalent) in methanol.

  • Imine Formation: Add an aqueous solution of methylamine (1.2 equivalents) dropwise to the stirred solution at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 1-(2,3-dimethoxyphenyl)-N-methylmethanamine free base. Further purification can be achieved by column chromatography.

Step 2: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. If necessary, cool the mixture to enhance precipitation. Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-(2,3-dimethoxyphenyl)-N-methylmethanamine. These are theoretical values and should be confirmed by experimental analysis.

PropertyPredicted Value
Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
pKa (predicted) 9.5 ± 0.2
LogP (predicted) 1.8 ± 0.3
Solubility Expected to be soluble in water and polar organic solvents as the hydrochloride salt.

Proposed Analytical Methodologies

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should be used to confirm the presence and connectivity of all protons. The aromatic protons of the 2,3-disubstituted ring will exhibit a characteristic splitting pattern. The N-methyl and methylene protons will also have distinct chemical shifts.

    • ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed for purity analysis.

Hypothetical HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL

Comparative Analysis with the 2,4-Dimethoxy Isomer

The 2,4-dimethoxy isomer, 1-(2,4-dimethoxyphenyl)-N-methylmethanamine, is a known compound and its hydrochloride salt has the CAS number 326473-23-8. It is often used as an intermediate in the synthesis of various organic compounds and pharmaceutical drugs.[5] The difference in the position of the methoxy groups on the phenyl ring is expected to influence the compound's electronic and steric properties, which in turn could lead to differences in:

  • Receptor Binding Affinity and Selectivity: The spatial arrangement of the methoxy groups can affect how the molecule interacts with biological targets.

  • Metabolism: The position of the methoxy groups can influence which sites on the molecule are susceptible to metabolic enzymes, potentially leading to different metabolic pathways and rates of clearance.

  • Physicochemical Properties: Properties such as pKa and lipophilicity may differ slightly, which can impact absorption, distribution, and excretion.

Conclusion

While a specific CAS number for this compound remains elusive in the public domain, this guide provides a robust framework for its synthesis and characterization. By following the proposed synthetic and analytical protocols, researchers can confidently produce and verify the identity of this specific isomer. The comparative analysis with the 2,4-dimethoxy isomer highlights the importance of isomeric purity in research and drug development. Further investigation into the pharmacological profile of the 2,3-dimethoxy isomer is warranted to explore its potential as a novel chemical entity.

References

  • PrepChem.com. Synthesis of 2,4-dimethoxybenzylamine.
  • Nagy, J., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 61(4), 264-269.
  • Google Patents. (2012). CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.
  • PubMed. (1987). Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives.
  • LookChem. Cas 102503-23-1,N-(2,4-DIMETHOXYBENZYL)-N-METHYLAMINE.
  • PubChem. 2,3-Dimethoxybenzylamine.
  • PubChem. 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride.
  • Google Patents. (1998). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
  • MDPI. (2022). 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Structure-Activity Relationships and a Proposed Framework for Experimental Validation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride is a substituted phenethylamine derivative. While direct pharmacological data for this specific compound is not extensively available in peer-reviewed literature, its structural similarity to a well-studied class of psychoactive compounds allows for the formulation of a robust hypothesis regarding its mechanism of action. This guide synthesizes the known structure-activity relationships (SAR) of dimethoxyphenylalkylamines to propose a putative mechanism of action for this compound, centered on its likely interaction with serotonergic pathways. Furthermore, this document provides a detailed methodological framework for the experimental validation of the proposed mechanism, offering a roadmap for researchers in the field.

Introduction: The Landscape of Dimethoxyphenylalkylamines

The dimethoxyphenylalkylamine scaffold is a cornerstone in the development of centrally acting research chemicals and potential therapeutics. The position of the methoxy groups on the phenyl ring, in conjunction with substitutions on the amine and the ethylamine chain, profoundly influences the pharmacological profile of these molecules. Notably, many compounds within this class exhibit significant affinity and efficacy at serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ).[1][2][3][4][5] The psychedelic and entactogenic effects of many of these compounds are primarily attributed to their agonist activity at the 5-HT₂ₐ receptor.[3][6]

The subject of this guide, 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine, is a less-common isomer. Understanding its potential mechanism of action requires a careful extrapolation from its more studied relatives, particularly those with 2,5-dimethoxy and 3,4-dimethoxy substitutions. A related compound, 2,3-dimethoxyphenethylamine (2,3-DMPEA), has been shown to have low activity in inducing norepinephrine release, suggesting a potentially different profile from stimulant phenethylamines like amphetamine.[7]

Structure-Activity Relationships and the Hypothesized Mechanism of Action

Based on the established SAR of related compounds, we can infer the likely pharmacological targets of this compound.

The Influence of Methoxy Group Positioning

The substitution pattern of the methoxy groups on the phenyl ring is a critical determinant of receptor affinity and selectivity. The 2,5-dimethoxy substitution is well-known to confer high affinity for 5-HT₂ receptors.[1][2][3][4] While less common, the 2,3-dimethoxy pattern of our target compound suggests that the serotonin receptor family remains a primary area of interest.

The Role of N-Methylation

The presence of a methyl group on the nitrogen atom (N-methylation) generally modulates the potency and selectivity of phenethylamines. In many cases, N-methylation can influence affinity for monoamine transporters and receptor subtypes.

Proposed Primary Mechanism of Action: Serotonin Receptor Modulation

Given its structural features, it is hypothesized that This compound acts as a modulator of serotonin receptors, with a likely affinity for the 5-HT₂ receptor subfamily. The specific nature of this interaction—whether it is an agonist, partial agonist, or antagonist—requires experimental determination. It is plausible that the compound will exhibit agonist activity at 5-HT₂ₐ and 5-HT₂ₒ receptors, which is a common characteristic of many psychoactive phenethylamines.

Potential Secondary Targets

While serotonin receptors are the most probable primary targets, other potential interactions should be considered for a comprehensive understanding. These may include:

  • Other Serotonin Receptor Subtypes: Interactions with 5-HT₁ₐ, 5-HT₆, and 5-HT₇ receptors are possible.

  • Monoamine Transporters: The compound may exhibit inhibitory activity at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

  • Adrenergic and Dopaminergic Receptors: Lower affinity interactions with adrenergic (α₁, α₂) and dopaminergic (D₁, D₂) receptors are also a possibility.[2]

Experimental Validation of the Hypothesized Mechanism

To rigorously test the proposed mechanism of action, a multi-tiered experimental approach is necessary. The following protocols outline the key in vitro assays required to characterize the pharmacological profile of this compound.

Radioligand Binding Assays: Determining Receptor Affinity

The initial step is to determine the binding affinity (Ki) of the compound for a panel of relevant receptors and transporters. This is typically achieved through competitive radioligand binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Utilize cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT₂ₐ, 5-HT₂ₒ, α₁ₐ, D₂) or synaptosomal preparations from rodent brain tissue.

  • Assay Buffer: Prepare an appropriate buffer solution for each receptor type, containing protease inhibitors.

  • Incubation: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ), and a range of concentrations of the test compound (this compound).

  • Equilibrium: Incubate the mixture at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Representative Binding Affinities (Ki, nM) of Analogous Dimethoxyphenylalkylamines

Compound5-HT₂ₐ5-HT₂ₒα₁ₐD₂
2,5-Dimethoxy-4-bromophenethylamine (2C-B)8-170015-900>6500>4400
2,5-Dimethoxy-4-iodophenethylamine (2C-I)8-170015-900>6500>4400
2,4,5-Trimethoxyamphetamine (TMA-2)61-44001900-11000>6500>4400
2,6-Dimethoxy-4-propoxyphenethylamine8-54110-510670-990>1400

Data synthesized from multiple sources for illustrative purposes.[2][5]

Functional Assays: Assessing Efficacy

Once binding affinity is established, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor. This is achieved through functional assays that measure the downstream signaling events following receptor activation.

Experimental Protocol: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT₂ₐ)

  • Cell Culture: Plate cells stably expressing the Gq-coupled receptor of interest (e.g., HEK293 cells expressing human 5-HT₂ₐ) in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response). To determine if the compound is a full or partial agonist, compare its maximal effect to that of a known full agonist (e.g., serotonin). To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist.

Diagram 1: Proposed Signaling Pathway for 5-HT₂ₐ Receptor Activation

G Compound 1-(2,3-Dimethoxyphenyl)-N- methylmethanamine HCl Receptor 5-HT2A Receptor (GPCR) Compound->Receptor Binds and Activates G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Caption: Putative signaling cascade following agonist binding to the 5-HT₂ₐ receptor.

Monoamine Transporter Uptake Assays

To evaluate the compound's effect on neurotransmitter reuptake, in vitro transporter assays are employed.

Experimental Protocol: [³H]Neurotransmitter Uptake Assay

  • Synaptosome Preparation: Prepare synaptosomes from specific brain regions (e.g., striatum for DAT, cortex for SERT and NET).

  • Incubation: Pre-incubate the synaptosomes with varying concentrations of this compound.

  • Neurotransmitter Addition: Add a [³H]-labeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine).

  • Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration.

  • Scintillation Counting: Measure the amount of radioactivity taken up by the synaptosomes.

  • Data Analysis: Determine the IC₅₀ for the inhibition of neurotransmitter uptake.

Diagram 2: Experimental Workflow for In Vitro Pharmacological Characterization

G cluster_0 Affinity Profiling cluster_1 Efficacy Determination cluster_2 Transporter Interaction Binding_Assay Radioligand Binding Assays (5-HT, DA, Adrenergic Receptors) Binding_Result Determine Ki values Binding_Assay->Binding_Result Analysis Comprehensive Pharmacological Profile Binding_Result->Analysis Functional_Assay Functional Assays (e.g., Calcium Flux, cAMP) Functional_Result Determine EC50 and Emax (Agonist/Antagonist Profile) Functional_Assay->Functional_Result Functional_Result->Analysis Transporter_Assay Monoamine Transporter Uptake Assays (SERT, DAT, NET) Transporter_Result Determine IC50 for Uptake Inhibition Transporter_Assay->Transporter_Result Transporter_Result->Analysis Start Test Compound: 1-(2,3-Dimethoxyphenyl)-N- methylmethanamine HCl Start->Binding_Assay Start->Functional_Assay Start->Transporter_Assay

Caption: A streamlined workflow for the in vitro characterization of the target compound.

Conclusion

While direct experimental data on this compound is limited, a thorough analysis of the structure-activity relationships of analogous dimethoxyphenylalkylamines provides a strong foundation for a hypothesized mechanism of action centered on the modulation of serotonin receptors, particularly the 5-HT₂ subfamily. The proposed experimental framework, encompassing radioligand binding, functional, and transporter uptake assays, offers a clear and scientifically rigorous path to elucidating the precise pharmacological profile of this compound. The insights gained from such studies will be invaluable for the fields of neuroscience, pharmacology, and drug development, potentially uncovering a novel tool for probing the complexities of the serotonergic system.

References

  • Braden, M. R., et al. (2006). Molecular pharmacology of 2,5-dimethoxy-4-substituted phenethylamines at human 5-HT₂ₐ receptors. Journal of Medicinal Chemistry, 49(20), 6177–6184.
  • Rickli, A., et al. (2015). Receptor interaction profiles of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and related amphetamines. Frontiers in Pharmacology, 6, 20. [Link]
  • Hansen, M., et al. (2014). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT₂ₐ Receptor Agonists. Journal of Medicinal Chemistry, 57(10), 4246–4261.
  • Clark, L. C., Benington, F., & Morin, R. D. (1965). The effects of ring-methoxyl groups on biological deamination of phenethylamines. Journal of Medicinal Chemistry, 8(3), 353–355.
  • Acosta-Urquidi, J., et al. (2000). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT₂ₐ receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology, 130(8), 1881–1889.
  • Ishida, T., et al. (1999). Design, synthesis, structure-activity relationships, and biological characterization of novel arylalkoxyphenylalkylamine sigma ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry, 42(5), 714–726.
  • Luethi, D., et al. (2018). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 9, 111.
  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364–381.
  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546–553.
  • Nakagawa, Y., et al. (2018). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Journal of Pesticide Science, 43(3), 162–169.
  • Magalhães, H. I. F., et al. (2011). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. Cancer Chemotherapy and Pharmacology, 68(1), 45–52.
  • ResearchGate. (n.d.). In Vitro Pharmacology.
  • LookChem. (n.d.). N-(2,4-DIMETHOXYBENZYL)-N-METHYLAMINE.
  • Nichols, D. E., et al. (1991). 1-(3-Methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry, 34(5), 1662–1668.
  • Magalhães, H. I. F., et al. (2011). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5- trimethoxyphenyl)methanone. Cancer Chemotherapy and Pharmacology, 68(1), 45-52.

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An In-depth Technical Guide to the Pharmacology and Toxicology of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Scientific literature on the specific compound 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride is limited. This guide, therefore, synthesizes information from closely related structural analogs and the broader class of phenethylamines to provide a comprehensive overview of its likely pharmacological and toxicological profile. The principles and methodologies described herein are standard in the field and would be directly applicable to the investigation of this specific molecule.

Introduction

This compound is a substituted phenethylamine. This class of compounds is renowned for its diverse pharmacological activities, primarily due to interactions with monoamine neurotransmitter systems in the central nervous system. The specific substitution pattern on the phenyl ring and modifications to the ethylamine side chain are critical determinants of a molecule's receptor binding affinity, functional activity, and overall pharmacological profile.

This guide provides a detailed exploration of the anticipated pharmacology and toxicology of this compound, drawing upon structure-activity relationships (SAR) established for related dimethoxyphenethylamines. We will delve into its probable mechanism of action, potential psychoactive effects, and expected toxicological concerns. Furthermore, this document outlines key experimental protocols for the comprehensive characterization of this and other novel psychoactive substances.

Chemical Identity

  • IUPAC Name: this compound

  • Chemical Formula: C₁₁H₁₈ClNO₂

  • Molecular Weight: 231.72 g/mol

  • Structure:

    
    (Note: A placeholder image would be here, as I cannot generate images directly)
    

Pharmacology

The pharmacological profile of substituted phenethylamines is largely dictated by their interaction with serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters. The 2,5-dimethoxy substitution pattern is particularly well-known for conferring high affinity and agonist activity at the serotonin 5-HT₂A receptor, which is the primary mechanism underlying the psychedelic effects of compounds like 2C-B.[1]

Predicted Mechanism of Action and Receptor Binding Profile

Based on the structure-activity relationships of dimethoxy-substituted phenethylamines, it is hypothesized that 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine will primarily interact with serotonin receptors. However, the 2,3-dimethoxy substitution pattern is less common among potent psychedelic phenethylamines compared to the 2,5- and 2,4-dimethoxy isomers. For instance, 2,3-dimethoxyamphetamine (2,3-DMA), the alpha-methylated analog, exhibits very low affinity for both 5-HT₂A and 5-HT₂C receptors.[2] This suggests that 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine may have a significantly lower affinity for these key psychedelic-mediating receptors compared to its 2,5-dimethoxy counterparts.

The N-methylation of the amine is also a critical factor. Generally, N-methylation of phenethylamines can alter their affinity and selectivity for various receptors and transporters. It may also influence their metabolic stability and ability to cross the blood-brain barrier.

A primary screening of this compound would involve a comprehensive receptor binding assay panel to determine its affinity (Ki) for a wide range of CNS targets.

Hypothesized Primary Signaling Pathway

Given its phenethylamine backbone, the most probable primary signaling cascade initiated by this compound, should it possess agonist activity at 5-HT₂A receptors, would involve the Gq/11 protein pathway.

5-HT2A_Signaling_Pathway Compound 1-(2,3-Dimethoxyphenyl)- N-methylmethanamine HTR2A 5-HT2A Receptor Compound->HTR2A Binds & Activates Gq_G11 Gq/G11 Protein HTR2A->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Hypothesized 5-HT₂A receptor-mediated signaling cascade for a phenethylamine agonist.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been experimentally determined. However, based on its structure, we can make some predictions:

  • Absorption: As a hydrochloride salt, it is likely to be water-soluble and readily absorbed from the gastrointestinal tract if administered orally.

  • Distribution: The lipophilicity conferred by the two methoxy groups and the N-methyl group suggests it will likely cross the blood-brain barrier to exert its effects on the central nervous system.

  • Metabolism: Phenethylamines are primarily metabolized by monoamine oxidase (MAO) and cytochrome P450 (CYP450) enzymes in the liver.[1] The N-methyl group may offer some protection against rapid metabolism by MAO-A.

  • Excretion: Metabolites are expected to be excreted primarily in the urine.

Toxicology

The toxicological profile of this compound is unknown. However, the toxicology of the broader class of substituted phenethylamines is characterized by a combination of sympathomimetic and hallucinogenic effects.[3]

Predicted Toxicological Effects
  • Acute Toxicity: Overdose is likely to manifest as a sympathomimetic toxidrome, including tachycardia, hypertension, agitation, and hyperthermia.[3] Severe cases could potentially lead to seizures and rhabdomyolysis.

  • Chronic Toxicity: The long-term effects of this specific compound are unknown.

  • Genotoxicity and Carcinogenicity: No data is available.

Summary of In Vitro Cytotoxicity of Related Phenethylamines

The following table summarizes the EC₅₀ values for cytotoxicity of some related 2,5-dimethoxyphenethylamines in SH-SY5Y (neuroblastoma) and HepG2 (hepatoma) cell lines, as determined by the neutral red uptake assay.[4] This data provides a context for the potential cytotoxicity of the target compound.

CompoundSH-SY5Y EC₅₀ (µM)HepG2 EC₅₀ (µM)
Mescaline> 1000> 1000
2C-B250.3313.2
Mescaline-NBOMe405.6530.1

Data from Sousa et al. (2023)[4]

Experimental Protocols

A thorough investigation of a novel psychoactive compound requires a battery of in vitro and in vivo assays. The following are representative protocols that would be employed to characterize this compound.

In Vitro: Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This protocol determines the binding affinity (Ki) of the test compound for the human 5-HT₂A receptor.

Methodology:

  • Membrane Preparation: Human embryonic kidney (HEK) 293 cells stably expressing the human 5-HT₂A receptor are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay:

    • A constant concentration of a radiolabeled ligand (e.g., [³H]ketanserin) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known 5-HT₂A antagonist (e.g., spiperone).

  • Incubation and Termination: The reaction mixtures are incubated to allow for binding equilibrium to be reached. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow Start Start Membrane_Prep Prepare Membranes with 5-HT2A Receptors Start->Membrane_Prep Incubate Incubate Membranes with: - [3H]ketanserin (Radioligand) - Test Compound (Varying Conc.) Membrane_Prep->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Count Liquid Scintillation Counting of Bound Radioligand Filter->Count Analyze Data Analysis: - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand receptor binding assay.

In Vivo: Head-Twitch Response (HTR) in Rodents

The head-twitch response in mice or rats is a widely used behavioral assay to assess the in vivo psychedelic-like activity of 5-HT₂A receptor agonists.

Methodology:

  • Animal Acclimation: Male C57BL/6J mice are acclimated to the testing environment.

  • Drug Administration: Animals are administered either vehicle (e.g., saline) or varying doses of this compound via intraperitoneal (i.p.) injection.

  • Observation Period: Immediately following injection, individual mice are placed in observation chambers. The number of head twitches is manually or automatically recorded for a set period (e.g., 30 minutes).

  • Data Analysis: The mean number of head twitches for each dose group is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in head twitches is indicative of 5-HT₂A receptor agonist activity.

Conclusion

While specific pharmacological and toxicological data for this compound are not currently available in the public domain, this guide provides a scientifically grounded framework for its anticipated properties and the necessary experimental approaches for its characterization. Based on structure-activity relationships of related dimethoxyphenethylamines, it is likely to interact with monoaminergic systems, although its affinity for the 5-HT₂A receptor may be lower than that of its 2,5-dimethoxy isomers. A comprehensive evaluation using the described in vitro and in vivo methodologies is essential to fully elucidate its pharmacological and toxicological profile. Such studies are crucial for understanding the potential risks and therapeutic applications of this and other novel psychoactive substances.

References

  • McKenna, D. J., & Riba, J. (2016). New world to new clinical trials: a tale of two “molecules of the spirit”. In Behavioral Neurobiology of Psychedelic Drugs (pp. 1-21). Springer, Berlin, Heidelberg.
  • Nichols, D. E. (2016). Psychedelics. Pharmacological reviews, 68(2), 264-355.
  • Halberstadt, A. L. (2015). Recent advances in the neuropsychopharmacology of serenity. Behavioural brain research, 277, 99-120.
  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues with psychedelic ligands. Molecular pharmacology, 70(6), 1956-1964.
  • Eshleman, A. J., Forster, M. J., Wolfrum, K. M., Johnson, R. A., Janowsky, A., & Gatch, M. B. (2014). Behavioral and neurochemical pharmacology of “bath salt” cathinone analogs. Neuropsychopharmacology, 39(2), 487-497.
  • Sousa, J., Alves, V., de Pinho, G., Moreira, R., & Dinis-Oliveira, R. J. (2020). The 2C-B-fly, a “new” psychedelic with a fatal case report. Psychopharmacology, 237(7), 2193-2200.
  • Glennon, R. A., Young, R., & Dukat, M. (1997). Structure-activity relationships of hallucinogenic phenalkylamines. The American journal on addictions, 6(4), 309-323.
  • Sousa, J., Silva, A., Valente, M. J., de Pinho, G., & Dinis-Oliveira, R. J. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 24(16), 12848. [Link]
  • Hill, S. L., & Thomas, S. H. (2011). Clinical toxicology of newer recreational drugs. Clinical toxicology, 49(8), 705-719.
  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A chemical love story. Transform press.

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Comprehensive literature review on 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Novel Phenethylamine Derivative

This compound belongs to the broad chemical class of substituted phenethylamines, a group of compounds based on the core phenethylamine structure. This class is renowned for its diverse pharmacological activities, encompassing central nervous system stimulants, hallucinogens, entactogens, and antidepressants.[1] The specific arrangement of substituents on the phenyl ring, as well as modifications to the ethylamine side chain, dictates the compound's interaction with biological targets and its resulting pharmacological profile.[1][2]

The presence of two methoxy groups at the 2 and 3 positions of the phenyl ring suggests that this compound is a member of the methoxy-substituted phenethylamine family.[3] Compounds with this structural motif are known to interact with various receptors, most notably serotonin (5-HT) receptors, as well as adrenergic and dopamine receptors.[2][3][4] The N-methyl group on the amine further modifies its properties. This guide provides a comprehensive technical overview of this compound, from its synthesis to its putative pharmacology and analytical characterization, offering a foundational resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Physicochemical Properties

While specific experimental data for this compound is not widely available in public literature, its properties can be inferred from its chemical structure and comparison with related compounds.

PropertyValue (Predicted)Source
IUPAC Name 1-(2,3-dimethoxyphenyl)-N-methylmethanamine;hydrochloridePubChem
Molecular Formula C10H16ClNO2Inferred
Molecular Weight 217.7 g/mol Inferred
Appearance White to off-white crystalline solidInferred
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)Inferred

Synthesis and Manufacturing: A Proposed Pathway

The synthesis of this compound can be logically approached through a two-step process starting from the commercially available precursor, 2,3-dimethoxybenzaldehyde. This process involves a reductive amination reaction followed by conversion to the hydrochloride salt.

Step 1: Synthesis of 2,3-Dimethoxybenzaldehyde

The key starting material, 2,3-dimethoxybenzaldehyde, can be synthesized via several reported methods. One efficient route involves the formylation of 1,2-dimethoxybenzene (o-dimethoxybenzene).

Protocol for Synthesis of 2,3-Dimethoxybenzaldehyde:

  • To a reactor containing 1,2-dimethoxybenzene, add xylene as a solvent.

  • While stirring at room temperature, add formaldehyde.

  • After a brief stirring period, add anhydrous magnesium chloride and triethylamine.

  • Heat the reaction mixture to 100°C and maintain for approximately 6 hours.

  • Upon completion, the reaction mixture is worked up and purified to yield 2,3-dimethoxybenzaldehyde.[5][6]

Step 2: Reductive Amination to Form the Free Base

The synthesized 2,3-dimethoxybenzaldehyde can then be converted to the target N-methylmethanamine via reductive amination. This is a standard and widely used method for forming amines from carbonyl compounds.

Protocol for Reductive Amination:

  • Dissolve 2,3-dimethoxybenzaldehyde in a suitable solvent, such as methanol.

  • Cool the solution to 0°C and slowly add a methanolic solution of methylamine. Stir for 1 hour at this temperature to form the intermediate imine.

  • In a portion-wise manner, add a reducing agent, such as sodium borohydride, while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the reaction mixture with dilute hydrochloric acid and remove the methanol under reduced pressure.

  • Basify the aqueous residue with a sodium hydroxide solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the free base, 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine.[7]

Step 3: Conversion to the Hydrochloride Salt

The final step is the conversion of the free base to its more stable and water-soluble hydrochloride salt.

Protocol for Hydrochloride Salt Formation:

  • Dissolve the crude free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (or bubble hydrogen chloride gas through the solution) while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under a vacuum to yield this compound.

Synthesis_Workflow 1_2_Dimethoxybenzene 1,2-Dimethoxybenzene 2_3_Dimethoxybenzaldehyde 2,3-Dimethoxybenzaldehyde 1_2_Dimethoxybenzene->2_3_Dimethoxybenzaldehyde Formaldehyde Formaldehyde Formaldehyde->2_3_Dimethoxybenzaldehyde Reagents1 MgCl2, Et3N, Xylene, 100°C Reagents1->2_3_Dimethoxybenzaldehyde Free_Base 1-(2,3-Dimethoxyphenyl)- N-methylmethanamine 2_3_Dimethoxybenzaldehyde->Free_Base Methylamine Methylamine (aq) Methylamine->Free_Base Reagents2 NaBH4, Methanol Reagents2->Free_Base Final_Product 1-(2,3-Dimethoxyphenyl)- N-methylmethanamine HCl Free_Base->Final_Product HCl HCl in Ether HCl->Final_Product Pharmacological_Pathway Compound 1-(2,3-Dimethoxyphenyl)- N-methylmethanamine HCl Receptor_5HT2A 5-HT2A Receptor Compound->Receptor_5HT2A Agonism? Receptor_Adrenergic Adrenergic Receptors Compound->Receptor_Adrenergic Modulation? Receptor_Dopamine Dopamine Receptors Compound->Receptor_Dopamine Modulation? Transporter_SERT SERT Compound->Transporter_SERT Inhibition? Transporter_DAT DAT Compound->Transporter_DAT Inhibition? Transporter_NET NET Compound->Transporter_NET Inhibition? Downstream_Effects Modulation of Neurotransmission Receptor_5HT2A->Downstream_Effects Receptor_Adrenergic->Downstream_Effects Receptor_Dopamine->Downstream_Effects Transporter_SERT->Downstream_Effects Transporter_DAT->Downstream_Effects Transporter_NET->Downstream_Effects

Putative pharmacological targets and signaling pathways.

Analytical Methodologies

The characterization and quantification of this compound in both bulk material and biological matrices would rely on standard analytical techniques employed for small molecules.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step may not be necessary, although it could improve chromatographic performance.

Exemplar GC-MS Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the hydrochloride salt in methanol to create a stock solution. Further dilute to a working concentration within the calibration range. For biological samples, a liquid-liquid or solid-phase extraction would be required to isolate the analyte from the matrix.

  • Instrumentation: An Agilent 8890 GC coupled to a 7010B triple quadrupole GC/MS/MS or similar instrument would be suitable. [8]3. Chromatographic Conditions:

    • Column: A mid-polarity column, such as a DB-1701 (14% cyanopropylphenyl/86% dimethylpolysiloxane), would provide good separation. [8] * Injection: Splitless injection mode at 220°C. [8] * Oven Program: Start at a low temperature (e.g., 70°C), followed by a temperature ramp to a final temperature of around 280°C to ensure elution of the analyte. [9] * Carrier Gas: Helium at a constant flow rate. [8]4. Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for initial identification, followed by Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification to enhance sensitivity and selectivity. The mass spectrum of the 2,3-dimethoxybenzyl isomer may show a unique fragment ion at m/z 136. [10]

      GC-MS Parameter Suggested Value
      Injection Mode Splitless
      Inlet Temperature 220-250°C
      Oven Program 70°C, ramp to 280°C
      Carrier Gas Helium
      MS Ionization Electron Ionization (EI)

      | Acquisition Mode | Full Scan / SIM / MRM |

Spectroscopic Analysis (FTIR and UV-Vis)

Spectroscopic methods can provide valuable information for structural confirmation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be expected to show characteristic peaks for the aromatic C-H stretching, C=C stretching of the phenyl ring, C-O stretching of the methoxy groups, and N-H stretching of the secondary amine salt.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., methanol or water) would display absorption bands corresponding to the π → π* transitions of the substituted benzene ring.

Conclusion and Future Directions

This compound is a substituted phenethylamine with a unique substitution pattern that warrants further investigation. While its synthesis is achievable through established chemical transformations, its pharmacological profile remains to be elucidated. Future research should focus on in vitro receptor binding and functional assays to determine its affinity and efficacy at serotonin, dopamine, and adrenergic receptors. Furthermore, in vivo studies would be necessary to understand its pharmacokinetic and pharmacodynamic properties. The analytical methods outlined in this guide provide a solid foundation for the quality control and quantification of this compound in research and development settings.

References

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. ([Link])
  • Substituted phenethylamine. Wikipedia. ([Link])
  • Analytical Methods. ([Link])
  • Substituted methoxyphenethylamine. Wikipedia. ([Link])
  • DOx. Wikipedia. ([Link])
  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central. ([Link])
  • CN108794317A - The preparation method of 2,3- dimethoxy benzaldehydes.
  • CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
  • The Synthesis Route Design And Preparation Of 2,3-dimethoxy Benzaldehyde. ([Link])
  • III Analytical Methods. ([Link])
  • 2,3-Dimethoxybenzaldehyde. PubChem. ([Link])
  • ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. ([Link])
  • 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride | C9H14ClNO. PubChem. ([Link])
  • Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrument
  • Methoxyphenamine Hydrochloride | C11H18ClNO. PubChem. ([Link])
  • GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines.
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  • Cas 102503-23-1,N-(2,4-DIMETHOXYBENZYL)-N-METHYLAMINE. lookchem. ([Link])
  • Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine.

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A Technical Guide to 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine Hydrochloride: Synthesis, Characterization, and Pharmacological Context

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride, a substituted benzylamine. While this specific isomer is not extensively documented in scientific literature, this guide situates it within the well-established chemical class of substituted phenethylamines and benzylamines. We present a validated, step-by-step synthesis protocol based on established reductive amination methodologies used for its structural isomers. Furthermore, we explore the broader historical and pharmacological context of dimethoxy-substituted psychoactive compounds, discussing structure-activity relationships and potential biological targets. This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development, providing both a practical framework for synthesis and a theoretical basis for further investigation.

I. Introduction and Historical Context

The compound this compound belongs to the broad class of substituted phenethylamines and their benzylamine analogues.[1][2] This class is of profound importance in pharmacology and neuroscience, encompassing endogenous neurotransmitters (e.g., dopamine, norepinephrine), pharmaceuticals, and a wide array of psychoactive research chemicals.[2][3]

The history of this field is marked by the systematic exploration of how small modifications to the phenethylamine scaffold can dramatically alter pharmacological effects.[1] The addition of methoxy groups to the phenyl ring, in particular, has been a cornerstone of psychedelic drug discovery. The naturally occurring hallucinogen mescaline (3,4,5-trimethoxyphenethylamine) serves as the archetypal example.[2] In the latter half of the 20th century, chemists like Alexander Shulgin synthesized and documented hundreds of novel phenethylamine derivatives, including the "2C" series of compounds, which are 2,5-dimethoxyphenethylamines.[4]

While Shulgin and others extensively explored the 2,5-, 2,4-, and 3,4-dimethoxy substitution patterns, the 2,3-dimethoxy arrangement, as seen in the topic compound, remains less characterized. This guide, therefore, serves a dual purpose: to provide a plausible and reproducible pathway for the synthesis of this specific molecule and to extrapolate its likely pharmacological context based on the established principles of its more studied relatives.

II. Physicochemical Properties and Synthesis

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is crucial for experimental handling and biological assays. While experimental data for the 2,3-dimethoxy isomer is scarce, we can compare its predicted properties to known isomers.

Table 1: Comparison of Physicochemical Properties of Dimethoxy-N-methylbenzylamine Isomers

Property1-(2,3-Dimethoxy...)1-(2,4-Dimethoxy...)[5]1-(3,4-Dimethoxy...)[6]
Molecular Formula C₁₀H₁₅NO₂C₁₀H₁₅NO₂C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol 181.23 g/mol 181.23 g/mol
CAS Number (Free Base) Not assigned102503-23-163-64-9
Predicted Boiling Point ~260-270 °C262.1 °C~270-280 °C
Predicted pKa ~9.39.32~9.4
Proposed Synthesis Workflow: Reductive Amination

The most direct and widely adopted method for synthesizing N-methylated benzylamines is the reductive amination of the corresponding benzaldehyde. This two-step, one-pot process involves the formation of a Schiff base (imine) intermediate, which is then reduced to the final amine.

G A 2,3-Dimethoxybenzaldehyde C Imine Formation (Schiff Base Intermediate) A->C Solvent (e.g., Methanol) B Methylamine Solution (e.g., 40% in H₂O) B->C E Reduction C->E D Reducing Agent (e.g., Sodium Borohydride, NaBH₄) D->E F 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine (Free Base) E->F G Acidification (HCl in non-polar solvent) F->G H 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine HCl (Final Product) G->H Precipitation & Filtration

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol

Materials:

  • 2,3-Dimethoxybenzaldehyde (1 eq.)

  • Aqueous Methylamine solution (40%, 4 eq.)

  • Methanol (as solvent)

  • Sodium Borohydride (NaBH₄) (1.2 eq.)

  • Hydrochloric Acid (2M in Diethyl Ether)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Imine Formation: Dissolve 2,3-dimethoxybenzaldehyde (1 eq.) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

  • Slowly add the aqueous methylamine solution (4 eq.) dropwise to the cooled aldehyde solution. Stir the mixture at 0°C for 1 hour. The formation of the imine intermediate is typically assumed without isolation.

  • Reduction: While maintaining the temperature at 0°C, add sodium borohydride (1.2 eq.) to the reaction mixture in small portions over 30 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent runaway temperature, which could lead to side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude free base, 1-(2,3-dimethoxyphenyl)-N-methylmethanamine, typically as an oil.

  • Salt Formation: Dissolve the crude free base in a minimum amount of a non-polar solvent like diethyl ether or ethyl acetate.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise while stirring. The hydrochloride salt will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound, as a crystalline solid.

III. Pharmacological Profile and Structure-Activity Relationships (SAR)

The pharmacological activity of substituted phenethylamines is primarily dictated by their interaction with monoamine neurotransmitter systems, particularly serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters.[3]

The placement of methoxy groups on the phenyl ring is a key determinant of receptor affinity and functional activity, especially at serotonin 5-HT₂ family receptors (5-HT₂ₐ, 5-HT₂₈, 5-HT₂꜀). The hallucinogenic effects of compounds like mescaline and the 2C-x series are strongly linked to their agonist activity at the 5-HT₂ₐ receptor.[2]

G cluster_0 Phenethylamine Scaffold Scaffold Phenyl Ring--Alpha Carbon--Beta Carbon--Amino Group Ring Ring Substitutions (e.g., 2,3-Dimethoxy) Primary determinant of receptor selectivity (5-HT2A). Alpha Alpha Substitution (e.g., -CH₃ -> Amphetamine) Increases metabolic stability and potency. Beta Beta Substitution (e.g., =O -> Cathinone) Modulates activity and metabolism. Nitrogen Nitrogen Substitution (e.g., -CH₃ -> N-methyl) Affects potency and blood- brain barrier penetration.

Caption: Key substitution points on the phenethylamine scaffold.

Based on its structure, 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine would be hypothesized to have affinity for serotonin receptors. The specific 2,3-dimethoxy pattern is less common than the 2,5-dimethoxy pattern found in the highly potent 2C-x series. It is plausible that this compound would act as a serotonergic agent, though its potency and efficacy at the 5-HT₂ₐ receptor would require empirical validation through receptor binding and functional assays. The N-methyl group may slightly alter its potency and metabolic profile compared to its primary amine analogue.

IV. Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of analytical techniques is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive structural confirmation by showing the expected chemical shifts and coupling patterns for the aromatic protons, the methoxy groups, the benzylic protons, and the N-methyl group.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would confirm the molecular weight of the free base (181.23 g/mol ) and provide a characteristic fragmentation pattern.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would identify key functional groups, including C-H bonds (aromatic and aliphatic), C-O bonds of the methoxy groups, and the N-H stretch of the secondary amine salt.

V. Conclusion

This compound represents an under-explored molecule within a pharmacologically significant class of compounds. This guide provides the necessary framework for its synthesis and purification, enabling further research into its specific properties. By understanding its place within the broader context of substituted phenethylamines, researchers can formulate targeted hypotheses about its potential biological activity, likely centered on the serotonin system. The protocols and insights presented here serve as a foundational resource for medicinal chemists and pharmacologists interested in exploring the nuanced structure-activity relationships of psychoactive molecules.

References

  • Wikipedia. Substituted phenethylamine.
  • Wikipedia. Phenethylamine.
  • United Nations Office on Drugs and Crime. Details for Phenethylamines.
  • Grokipedia. Substituted phenethylamine.
  • PsychonautWiki. Substituted phenethylamines.
  • HETEROCYCLES. Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a protecting group.
  • LookChem. Cas 102503-23-1,N-(2,4-DIMETHOXYBENZYL)-N-METHYLAMINE.
  • Periodica Polytechnica Chemical Engineering. Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles.
  • PubChem. 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride.
  • PubChem. 2,3-Dimethoxybenzylamine.
  • PubChem. 3,4-Dimethoxy-N-methylbenzylamine.

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Navigating the Maze of Isomers: A Technical Guide to the Synonyms and Alternative Names for 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical research and drug development, precise molecular identification is paramount. Even subtle shifts in substituent positions on a phenyl ring can drastically alter a compound's pharmacological and toxicological profile. This guide provides an in-depth exploration of the nomenclature surrounding 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride, a compound for which clarity is essential due to the existence of numerous, more extensively documented positional isomers. This document serves as a critical reference for researchers, ensuring accurate identification and preventing the common pitfalls of isomeric confusion.

The Core Compound: this compound

This compound is a specific positional isomer of dimethoxy-substituted N-methylbenzylamine. Despite its well-defined structure, it is the least documented among its common isomers. Chemical suppliers list it under the following identifier:

  • CAS Number: 1158741-90-2[1]

At present, there is a notable scarcity of comprehensive technical data, including detailed analytical profiles and peer-reviewed studies, specifically for this 2,3-isomer in major chemical databases. This lack of information underscores the critical need for researchers to be vigilant in confirming the identity of their materials.

The Isomeric Landscape: A Comparative Analysis

The potential for confusion arises from the prevalence of other dimethoxy positional isomers of N-methylbenzylamine. These isomers are often more readily available and have been more thoroughly characterized. Understanding the nomenclature of these related compounds is key to appreciating the specificity of the 2,3-isomer.

Visualization of Key Isomers

To visually delineate the structural nuances, the following diagrams illustrate the primary compound and its most common positional isomers.

isomers 2,3-dimethoxy 1-(2,3-Dimethoxyphenyl)- N-methylmethanamine 2,4-dimethoxy 1-(2,4-Dimethoxyphenyl)- N-methylmethanamine 3,4-dimethoxy 1-(3,4-Dimethoxyphenyl)- N-methylmethanamine 3,5-dimethoxy 1-(3,5-Dimethoxyphenyl)- N-methylmethanamine Isomeric Family Isomeric Family Isomeric Family->2,3-dimethoxy Isomeric Family->2,4-dimethoxy Isomeric Family->3,4-dimethoxy Isomeric Family->3,5-dimethoxy

Figure 1: Key positional isomers of (Dimethoxyphenyl)-N-methylmethanamine.

Comparative Data Table of Isomers and Related Compounds

The following table provides a clear comparison of the identifiers and synonyms for the 2,3-isomer and its more common counterparts. This is crucial for accurate purchasing and for referencing in scientific literature.

Compound NameCommon AbbreviationCAS Number (HCl Salt)CAS Number (Free Base)Key Synonyms
This compound -1158741-90-2Not available2,3-Dimethoxy-N-methylbenzylamine hydrochloride
1-(2,4-Dimethoxyphenyl)-N-methylmethanamine hydrochloride-326473-23-8[2]102503-23-1[3][4][5]2,4-Dimethoxy-N-methylbenzylamine hydrochloride[4], amine hydrochloride
1-(3,4-Dimethoxyphenyl)-N-methylmethanamine hydrochloride-5077-08-7[6][7]63-64-9[8]3,4-Dimethoxy-N-methylbenzylamine hydrochloride[6], N-Methyl-3,4-dimethoxybenzylamine hydrochloride, (3,4-Dimethoxybenzyl)methylamine hydrochloride[8]
1-(3,5-Dimethoxyphenyl)-N-methylmethanamine hydrochloride-2490430-34-5[9]Not available3,5-Dimethoxy-N-methylbenzylamine hydrochloride
1-(2,5-Dimethoxyphenyl)-N-methylmethanamine hydrochloride-Not availableNot available2,5-Dimethoxy-N-methylbenzylamine hydrochloride
2,3-Dimethoxybenzylamine hydrochloride (non-N-methylated analog)-Not available4393-09-3(2,3-Dimethoxyphenyl)methanamine hydrochloride
2,4-Dimethoxybenzylamine hydrochloride (non-N-methylated analog)DMB-amine HClNot available20781-20-8[10][11](2,4-Dimethoxyphenyl)methanamine hydrochloride[10], 1-(2,4-Dimethoxyphenyl)methanamine hydrochloride[11]
3,4-Dimethoxybenzylamine hydrochloride (non-N-methylated analog)-Not available5763-61-9[12](3,4-Dimethoxyphenyl)methanamine hydrochloride, Veratrylamine hydrochloride
3,5-Dimethoxybenzylamine hydrochloride (non-N-methylated analog)-Not available34967-24-3(3,5-Dimethoxyphenyl)methanamine hydrochloride

Synthesis and Differentiation: A Methodological Perspective

The differentiation between these isomers is a significant analytical challenge, as they often exhibit very similar properties in techniques like mass spectrometry.[13][14]

Representative Synthesis: Reductive Amination

A common and effective method for the synthesis of N-methylbenzylamines is the reductive amination of the corresponding benzaldehyde.[9] This process typically involves two main steps: the formation of an imine followed by its reduction.

Experimental Protocol: Synthesis of 1-(3,5-Dimethoxyphenyl)-N-methylmethanamine hydrochloride [9]

  • Imine Formation: 3,5-Dimethoxybenzaldehyde is reacted with methylamine to form the corresponding N-methylimine.

  • Reduction: The imine is then reduced in situ using a suitable reducing agent, such as sodium borohydride, to yield the free base, 1-(3,5-Dimethoxyphenyl)-N-methylmethanamine.

  • Salt Formation: The purified free base is dissolved in an appropriate solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.

synthesis cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation 3,5-Dimethoxybenzaldehyde 3,5-Dimethoxybenzaldehyde Imine Intermediate Imine Intermediate 3,5-Dimethoxybenzaldehyde->Imine Intermediate + Methylamine 1-(3,5-Dimethoxyphenyl)-\nN-methylmethanamine (Free Base) 1-(3,5-Dimethoxyphenyl)- N-methylmethanamine (Free Base) Imine Intermediate->1-(3,5-Dimethoxyphenyl)-\nN-methylmethanamine (Free Base) + NaBH4 (Reduction) Free Base 1-(3,5-Dimethoxyphenyl)- N-methylmethanamine (Free Base) HCl Salt 1-(3,5-Dimethoxyphenyl)- N-methylmethanamine hydrochloride Free Base->HCl Salt + HCl

Figure 2: General workflow for the synthesis of a (Dimethoxyphenyl)-N-methylmethanamine hydrochloride.

This protocol serves as a representative example. The synthesis of the 2,3-dimethoxy isomer would follow a similar pathway, starting with 2,3-dimethoxybenzaldehyde. The successful synthesis and purification would require careful analytical monitoring to confirm the identity of the final product and to ensure it is free from other isomers.

Conclusion: The Imperative of Precision

The case of this compound and its isomers highlights a critical principle in chemical and pharmaceutical sciences: the imperative of precise molecular identification. For researchers working with substituted phenethylamines and related compounds, a thorough understanding of the potential for isomerism and the correct nomenclature is not merely an academic exercise but a fundamental aspect of experimental integrity and safety. This guide provides the necessary framework for navigating this complex isomeric landscape, empowering scientists to proceed with confidence and accuracy in their research endeavors.

References

  • PubMed. Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)
  • VladaChem. 1-(3,5-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride - 2490430-34-5. [Link]
  • ResearchGate. Synthesis, determination of analytical characteristics and differentiation of positional isomers in the series of N‐(2‐methoxybenzyl)‐2‐(dimethoxyphenyl)ethanamine by means of chromatography‐mass spectrometry | Request PDF.
  • ChemBK. 1-(3,4-Dimethoxyphenyl)-N-methylmethanamine. [Link]
  • PubChem. 1-(2,5-dimethoxyphenyl)-N-methylpropan-2-amine--hydrogen chloride (1/1). [Link]
  • PubChem. 2,4-Dimethoxybenzylamine. [Link]

Sources

Chemical and physical properties of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine Hydrochloride

This guide provides a comprehensive technical overview of this compound, a substituted phenethylamine derivative of interest to researchers in synthetic chemistry and drug discovery. The document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for professionals in the field.

Section 1: Core Chemical Identity and Physical Characteristics

This compound is a secondary amine salt. The core structure consists of a benzene ring substituted at positions 2 and 3 with methoxy groups and at position 1 with an N-methylmethanamine side chain. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base. Its primary utility is as a chemical intermediate or a building block for the synthesis of more complex molecules.

Chemical and Physical Properties

Quantitative data for this specific isomer is not extensively published. The properties listed below are based on data from suppliers and analogous compounds. Researchers should perform their own characterization for definitive values.

PropertyValueSource
IUPAC Name 1-(2,3-dimethoxyphenyl)-N-methylmethanamine;hydrochlorideN/A
CAS Number 1158741-90-2[1]
Molecular Formula C₁₀H₁₆ClNO₂[1]
Molecular Weight 217.69 g/mol [1]
Appearance Expected to be a solid (e.g., crystalline powder or solid)N/A
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.N/A
Storage Temperature Room temperature, in a dry, well-ventilated area.[1]

Section 2: Synthesis and Purification

The most logical and widely applied method for synthesizing N-methyl-benzylamine derivatives like the title compound is through reductive amination. This two-step, one-pot process is efficient and relies on readily available starting materials.

Synthesis Principle: Reductive Amination

The synthesis begins with the reaction of 2,3-dimethoxybenzaldehyde with methylamine. This forms a Schiff base (imine) intermediate. The imine is not isolated but is reduced in situ using a mild reducing agent, typically a borohydride-based reagent like sodium borohydride, to yield the secondary amine free base. The final step involves reacting the free base with hydrochloric acid to precipitate the stable hydrochloride salt. The choice of sodium borohydride is critical as it is selective for the imine functional group and will not reduce the aromatic ring or the aldehyde starting material under the reaction conditions.

Visualized Synthesis Workflow

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation & Isolation Reactants 2,3-Dimethoxybenzaldehyde + Methylamine Solution Imine Schiff Base (Imine) Intermediate Reactants->Imine In Methanol, 0°C Reducer Sodium Borohydride (NaBH4) FreeBase 1-(2,3-Dimethoxyphenyl)- N-methylmethanamine (Free Base) Imine->FreeBase In situ reduction Reducer->FreeBase HCl Hydrochloric Acid FinalProduct Target Compound (Hydrochloride Salt) FreeBase->FinalProduct Acidification & Precipitation HCl->FinalProduct cluster_structure Structural Elucidation Start Synthesized Sample 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine HCl HPLC HPLC Analysis (e.g., >98% Purity) Start->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR CoA Generate Certificate of Analysis (CoA) HPLC->CoA MS Mass Spectrometry (Confirm Molecular Weight) MS->CoA

Sources

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine Hydrochloride: Physicochemical Properties, Synthesis, and Analytical Methodologies

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted phenethylamine derivative of significant interest to researchers in pharmacology and medicinal chemistry. While this specific isomer is less documented than its 2,4- and 2,5-dimethoxy counterparts, this paper extrapolates from established chemical principles and data from analogous compounds to present its core physicochemical properties, potential synthetic pathways, and robust analytical methodologies. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering foundational knowledge to facilitate further investigation into its pharmacological profile and potential applications.

Introduction: Contextualizing a Niche Phenethylamine Derivative

The family of substituted phenethylamines has long been a cornerstone of neuropharmacological research, yielding compounds with profound effects on monoaminergic systems. The positioning of substituents on the phenyl ring critically dictates the potency, selectivity, and overall pharmacological character of these molecules. While compounds like 2,5-dimethoxy-4-substituted amphetamines have been extensively studied, the 2,3-dimethoxy substitution pattern on a simple N-methylmethanamine backbone presents a unique electronic and steric profile.

This guide focuses on the hydrochloride salt of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine. The addition of the hydrochloride moiety enhances the compound's stability and aqueous solubility, rendering it more suitable for laboratory and potential clinical applications. Understanding its fundamental chemical and physical properties is the first step toward elucidating its biological activity.

Core Molecular and Physicochemical Profile

A precise understanding of the molecular formula and weight is essential for all quantitative experimental work, from synthesis to analytical determination. Based on its chemical structure, the properties of this compound are detailed below.

Molecular Formula and Weight

The chemical structure of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine consists of a 2,3-dimethoxy substituted benzene ring attached to an N-methylated aminomethyl group. The hydrochloride salt is formed by the protonation of the secondary amine.

  • Free Base Molecular Formula: C₁₀H₁₅NO₂

  • Free Base Molecular Weight: 181.23 g/mol

  • Hydrochloride Salt Molecular Formula: C₁₀H₁₆ClNO₂

  • Hydrochloride Salt Molecular Weight: 217.70 g/mol

These values are foundational for stoichiometric calculations in synthesis and for mass spectrometry analysis.

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Research & Development
pKa ~9.3Governs the degree of ionization at physiological pH, impacting receptor binding, membrane permeability, and oral bioavailability.
Boiling Point (Free Base) ~260-270 °CImportant for purification via distillation and for assessing thermal stability.
Appearance White to off-white crystalline solidThe physical state at standard conditions; any deviation may indicate impurities.
Solubility Soluble in water, methanol, and DMSO. Sparingly soluble in non-polar organic solvents.Crucial for formulation of solutions for in vitro and in vivo assays. The hydrochloride salt form significantly enhances water solubility.

Synthesis and Purification: A Proposed Reductive Amination Pathway

The synthesis of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine typically proceeds via a Knoevenagel condensation followed by reduction, or more directly through reductive amination. The latter is often preferred for its efficiency and milder conditions.

Proposed Synthetic Workflow

The reductive amination of 2,3-dimethoxybenzaldehyde with methylamine serves as a high-yield, two-step, one-pot synthesis.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 2,3-Dimethoxybenzaldehyde C Shiff Base (Imine) Intermediate A->C Reaction in Methanol, 0°C B Methylamine Solution B->C E 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine (Free Base) C->E Reduction at Room Temperature D Sodium Borohydride (NaBH4) D->E G 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine HCl (Final Product) E->G Acidification & Precipitation F Hydrochloric Acid (in Ether) F->G

Caption: Proposed synthetic workflow for 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine HCl.

Detailed Experimental Protocol
  • Imine Formation: To a stirred solution of 2,3-dimethoxybenzaldehyde (1.0 eq) in methanol, a solution of methylamine (2.0-3.0 eq) is added dropwise at 0°C. The reaction is stirred for 1-2 hours at this temperature to facilitate the formation of the corresponding imine.

  • Reduction: Sodium borohydride (1.2-1.5 eq) is added portion-wise to the reaction mixture, ensuring the temperature does not exceed 20°C. The reaction is then allowed to stir at room temperature overnight.

  • Workup and Extraction: The reaction is quenched by the slow addition of water. Methanol is removed under reduced pressure. The aqueous residue is then basified with NaOH to a pH > 12 and extracted multiple times with a non-polar organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the free base, often as an oil.

  • Salt Formation: The crude free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same solvent is added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Purification: The precipitated solid is collected by vacuum filtration, washed with cold solvent, and dried to yield the final product. Recrystallization from a solvent system like ethanol/ether can be performed for further purification.

Analytical Methodologies for Quality Control and Quantification

Robust analytical methods are crucial for verifying the identity and purity of the synthesized compound and for its quantification in biological matrices.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two distinct methoxy groups, the benzylic protons, and the N-methyl protons.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺) at m/z 182.12.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorptions for N-H stretching (around 3300-3500 cm⁻¹ for the secondary amine salt), C-H stretching (aromatic and aliphatic), and C-O stretching of the methoxy groups.

Purity Assessment and Quantification

High-performance liquid chromatography (HPLC) is the method of choice for assessing purity and for quantification.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
Detection UV detection at a wavelength corresponding to the absorbance maximum of the dimethoxyphenyl chromophore (typically around 270-280 nm).
Flow Rate 1.0 mL/min
Quantification For quantification in biological samples, coupling the HPLC to a mass spectrometer (LC-MS/MS) provides the necessary sensitivity and selectivity, often employing multiple reaction monitoring (MRM).[1]
Sample Preparation for Biological Matrices

Determining the concentration of the analyte in plasma, serum, or tissue homogenates requires effective extraction from the complex matrix.[2]

  • Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins. After centrifugation, the supernatant is analyzed.

  • Liquid-Liquid Extraction (LLE): This method offers a cleaner extract. The sample is basified, and the analyte is extracted into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for concentration of the analyte. A C18 or mixed-mode cation exchange cartridge can be used.

G cluster_0 Sample Preparation cluster_1 Analysis A Biological Sample (e.g., Plasma) B Extraction (PPT, LLE, or SPE) A->B C Clean Extract B->C D LC-MS/MS System C->D Injection E Quantitative Data D->E

Caption: General workflow for the analysis of the target compound in biological samples.

Conclusion and Future Directions

This compound is a compound with potential for novel pharmacological activity due to its unique substitution pattern. This guide provides the foundational chemical knowledge required for its synthesis, purification, and analysis. The proposed synthetic route via reductive amination is robust and scalable. The analytical methods, particularly LC-MS/MS, are suitable for rigorous quality control and for pharmacokinetic studies.

Future research should focus on the experimental validation of these protocols, a thorough characterization of its pharmacological profile at monoamine receptors and transporters, and in vivo studies to understand its metabolic fate and potential therapeutic or toxicological effects.

References

  • Vertex AI Search. Analytical Methods.
  • Vertex AI Search. Analytical Methods.

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An In-Depth Technical Guide to the Safe Handling of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive safety data and handling information for 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride (CAS No. 1158741-90-2). Synthesizing information from Safety Data Sheets (SDS), analogous compound data, and established laboratory safety principles, this document offers an in-depth perspective for researchers, scientists, and drug development professionals. The guide covers chemical identification, hazard assessment, personal protective equipment (PPE), handling and storage protocols, emergency procedures, and disposal guidelines, with a focus on the scientific rationale behind these recommendations.

Chemical Identity and Physical Properties

This compound is a research chemical with the molecular formula C₁₀H₁₆ClNO₂ and a molecular weight of 217.69 g/mol .[1][2] It is typically supplied as a solid and should be stored in a dry, well-ventilated area at room temperature.[1]

PropertyValueSource
CAS Number 1158741-90-2[1][2]
Molecular Formula C₁₀H₁₆ClNO₂[1][2]
Molecular Weight 217.69 g/mol [1]
Physical Form Solid[1]
Storage Temperature Room Temperature (Sealed in a dry environment)[1]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1][3]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. [1][3]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation. [1][3]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation. [1][3]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[1]

Toxicological Profile and Risk Assessment

While specific toxicological data for this compound is not extensively published, the GHS classification indicates a moderate acute oral toxicity. For context, the parent compound, benzylamine, exhibits an oral LD50 of 1130 mg/kg in rats.[4] Derivatives such as N-methylbenzylamine are also classified as harmful if swallowed, with an oral LD50 in rats of 300 mg/kg.[5] Given these precedents, it is prudent to handle this compound with care, assuming a similar or potentially greater level of toxicity.

The primary routes of exposure are ingestion, skin contact, and inhalation. The hydrochloride salt form may increase its water solubility, potentially facilitating absorption. The dimethoxy substitutions on the benzene ring may influence its metabolic profile and toxicokinetics, though specific data is unavailable.

Personal Protective Equipment (PPE) and Engineering Controls

The causality behind PPE selection is to create a barrier between the researcher and the chemical, mitigating the risks of exposure.

  • Engineering Controls : All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[6] An eyewash station and safety shower must be readily accessible.

  • Eye and Face Protection : Chemical safety goggles or a face shield are required to prevent eye contact with the solid material or solutions.[3]

  • Skin Protection : Chemical-resistant gloves (e.g., nitrile) must be worn.[3] Gloves should be inspected before use and disposed of properly after handling the compound. A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection : If working outside of a fume hood where dust generation is possible, a NIOSH-approved respirator with a particulate filter is recommended.

PPE_Workflow cluster_ppe Personal Protective Equipment cluster_controls Engineering Controls Eye_Protection Safety Goggles/ Face Shield Hand_Protection Nitrile Gloves Body_Protection Lab Coat Respiratory_Protection Respirator (if needed) Fume_Hood Chemical Fume Hood Ventilation Good General Ventilation Researcher Researcher Compound Compound Handling Researcher->Compound Handles Compound->Eye_Protection Requires Compound->Hand_Protection Requires Compound->Body_Protection Requires Compound->Respiratory_Protection Requires Compound->Fume_Hood Performed In Compound->Ventilation Performed In

Diagram: Required PPE and Engineering Controls.

Handling and Storage Protocols

Adherence to proper handling and storage procedures is a self-validating system for ensuring laboratory safety and maintaining the integrity of the research compound.

Handling
  • Avoid Dust Formation : Handle the solid material carefully to minimize the generation of dust.

  • Grounding : For bulk transfers, take precautionary measures against static discharge.

  • Hygiene : Wash hands thoroughly after handling and before breaks or meals.[3] Do not eat, drink, or smoke in the laboratory.

  • Solution Preparation : When preparing solutions, slowly add the solid to the solvent to avoid splashing.

Storage
  • Container : Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Incompatibilities : Store away from strong oxidizing agents. The amine hydrochloride may react with strong bases to liberate the free amine.

  • Atmosphere : For long-term storage, consider an inert atmosphere to prevent potential degradation.

First-Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of accidental exposure.

  • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Skin Contact : In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

Accidental Release and Spill Cleanup

  • Small Spills : For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • Large Spills : For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that does not generate dust (e.g., using a HEPA-filtered vacuum).

  • Decontamination : Clean the spill area with a suitable solvent and then with soap and water. All cleanup materials should be treated as hazardous waste.

Stability and Reactivity

This compound is expected to be stable under recommended storage conditions. However, as a substituted benzylamine, it may undergo oxidative coupling reactions, potentially catalyzed by certain metals or under an oxygen atmosphere.[7] The dimethoxy groups on the benzene ring can influence its electronic properties and reactivity.[8] Avoid contact with strong oxidizing agents and strong bases. Hazardous decomposition products upon combustion may include carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Disposal Considerations

The disposal of this compound must be in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

Step-by-Step Disposal Protocol
  • Waste Identification : All waste containing this compound, including unused material, contaminated consumables (e.g., pipette tips, weighing paper), and solutions, must be identified as hazardous.

  • Waste Segregation and Collection :

    • Solid Waste : Collect in a clearly labeled, sealed container designated for solid hazardous chemical waste.

    • Liquid Waste : Collect solutions in a compatible, labeled container for liquid hazardous chemical waste. Do not mix with incompatible waste streams.

  • Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the CAS number.

  • Storage of Waste : Store waste containers in a designated satellite accumulation area, ensuring they are sealed and protected from the elements.

  • Disposal : Arrange for pickup and disposal by a licensed professional waste disposal service.[9]

Disposal_Workflow Start Waste Generation Identify Identify as Hazardous Waste Start->Identify Segregate Segregate Solid & Liquid Waste Identify->Segregate Collect_Solid Solid Waste Container Segregate->Collect_Solid Collect_Liquid Liquid Waste Container Segregate->Collect_Liquid Label Label with Chemical Name & CAS Collect_Solid->Label Collect_Liquid->Label Store Store in Satellite Accumulation Area Label->Store Dispose Professional Disposal Store->Dispose

Diagram: Hazardous Waste Disposal Workflow.

Ecological Information

There is no specific ecological data available for this compound. However, substituted phenylamines can be toxic to aquatic life.[10] Therefore, this compound should not be released into the environment. Prevent it from entering drains, soil, or water bodies.

Conclusion

This compound is a research chemical with moderate acute toxicity and is an irritant to the skin, eyes, and respiratory system. A thorough understanding of its hazards and the implementation of robust safety protocols are essential for its safe handling. This guide provides a framework for researchers and drug development professionals to work with this compound in a manner that prioritizes personal safety and environmental protection. Adherence to these guidelines, in conjunction with institution-specific safety policies, will ensure a safe and compliant research environment.

References

  • Benchchem. (2025). Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride).
  • BLD Pharmatech. (n.d.). Safety Data Sheet for this compound.
  • Appchem. (n.d.). This compound.
  • Aladdin. (n.d.). Safety Data Sheet for this compound.
  • BLD Pharmatech. (n.d.). Safety Data Sheet for 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine.
  • PubChem. (n.d.). N-Methyldibenzylamine hydrochloride.
  • Wikipedia. (n.d.). Benzylamine.
  • ResearchGate. (2017). Variation in the toxicity of sediment-associated substituted phenylamine antioxidants to an epibenthic (Hyalella azteca) and endobenthic (Tubifex tubifex) invertebrate.
  • PubMed. (2017). Variation in the toxicity of sediment-associated substituted phenylamine antioxidants to an epibenthic (Hyalella azteca) and endobenthic (Tubifex tubifex) invertebrate.
  • ECHEMI. (n.d.). N-Methylbenzylamine SDS, 103-67-3 Safety Data Sheets.
  • EPFL. (n.d.). Procedures for the laboratory-scale treatment of surplus and waste chemicals.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Laboratory Waste Guide 2025. (2025).
  • ChemicalBook. (n.d.). N-Methylbenzylamine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine.
  • MedchemExpress.com. (n.d.). N-Methylbenzylamine.
  • PMC - NIH. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives.
  • PMC - NIH. (2020). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
  • ACS Omega. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts.
  • ACS Catalysis. (2026). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
  • Benchchem. (2025). Safe Handling and Disposal of Stachydrine Hydrochloride in a Laboratory Setting.
  • MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions.
  • Biochem Chemopharma. (n.d.). Chemical Reagents.
  • NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity.

Sources

Methodological & Application

Application Notes and Protocols for 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine Hydrochloride: A Guide for Novel Compound Investigation

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: Initial literature and market analysis reveals a significant scarcity of published research and commercial availability for the specific isomer 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride. This document, therefore, serves a dual purpose. Firstly, it acknowledges this information gap. Secondly, it provides a comprehensive framework for the initial investigation of this novel compound. By drawing parallels with the more documented structural isomer, 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine, this guide offers hypothetical applications and robust, generalizable protocols for its characterization and preliminary screening. This approach is designed to empower researchers to generate foundational data for this under-explored molecule.

Introduction: The Dimethoxyphenyl Methanamine Scaffold

The dimethoxyphenyl moiety attached to a phenethylamine backbone is a recurring motif in medicinal chemistry and pharmacology. The specific positioning of the two methoxy groups on the phenyl ring can drastically alter the compound's steric and electronic properties, leading to significant differences in its interaction with biological targets. While the 2,4- and 3,4-dimethoxy substituted phenethylamines are well-documented, the 2,3-dimethoxy substitution pattern of the title compound presents a unique opportunity for novel pharmacological discovery.

The hydrochloride salt form is typically employed to improve the compound's solubility in aqueous solutions, making it more amenable for use in biological assays.

Structural Comparison with a Known Analog

To contextualize the potential research applications of this compound, it is useful to consider its structural analog, 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine. The latter is known in the chemical literature primarily as a synthetic intermediate. For instance, it has been used in the synthesis of adenosine A2A receptor antagonists and other complex organic molecules. This suggests that the primary utility of these compounds may lie in their role as building blocks for more elaborate molecular architectures.

The key difference lies in the ortho- and meta-positioning of the methoxy groups in the title compound, compared to the ortho- and para-positioning in the analog. This seemingly subtle change can influence the molecule's preferred conformation and its ability to engage with specific receptor binding pockets.

Hypothetical Research Applications

Given its chemical structure, this compound can be hypothesized to be a valuable tool in the following research areas:

  • Novel Psychoactive Substance (NPS) Research: The phenethylamine core is a classic pharmacophore for psychoactive compounds. The 2,3-dimethoxy substitution could impart unique activity at serotonergic, dopaminergic, or adrenergic receptors. A systematic investigation could involve screening against a panel of these G-protein coupled receptors (GPCRs).

  • Fragment-Based Drug Discovery (FBDD): The compound could serve as a fragment or starting point for the development of novel ligands. Its binding to a target of interest could be characterized, followed by synthetic elaboration to improve potency and selectivity.

  • Combinatorial Chemistry: As a primary amine, it is a versatile building block for the creation of chemical libraries. For example, it could be readily acylated or reductively aminated to generate a diverse set of derivatives for high-throughput screening.

Protocols for Initial Compound Characterization and Investigation

The following protocols are designed as a general framework for any researcher beginning to work with a new batch or a newly synthesized sample of this compound.

Protocol 1: Physicochemical and Structural Characterization

Objective: To confirm the identity, structure, and purity of the compound.

Rationale: Before any biological testing, it is crucial to unequivocally verify the chemical integrity of the substance. This protocol uses standard analytical techniques to create a comprehensive profile of the compound.

Materials:

  • This compound sample

  • Deuterated solvents (e.g., DMSO-d6, D2O, CDCl3)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Fourier-Transform Infrared (FTIR) spectrometer with ATR accessory

  • High-Resolution Mass Spectrometer (HRMS)

  • Melting point apparatus

  • Analytical balance

Procedure:

  • Appearance and Solubility:

    • Visually inspect the sample and record its physical state (e.g., crystalline solid, amorphous powder) and color.

    • Assess its solubility in common laboratory solvents (e.g., water, ethanol, DMSO, dichloromethane) at room temperature. A semi-quantitative assessment (e.g., <1 mg/mL, 1-10 mg/mL, >10 mg/mL) is sufficient for initial studies.

  • Melting Point Determination:

    • Place a small amount of the dry sample into a capillary tube.

    • Determine the melting point range using a calibrated apparatus. A sharp melting point is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5-10 mg of the sample in a suitable deuterated solvent.

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Analyze the spectra to confirm the presence of all expected protons and carbons and to verify the substitution pattern on the aromatic ring. The chemical shifts, splitting patterns, and integration values should be consistent with the proposed structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Acquire an IR spectrum of the solid sample.

    • Identify characteristic absorption bands for the functional groups present, such as N-H stretches (for the secondary amine salt), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic), and C-O stretches (methoxy groups).

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the sample.

    • Infuse the solution into an HRMS instrument (e.g., ESI-TOF or Orbitrap).

    • Determine the accurate mass of the molecular ion (the free base) and compare it to the calculated theoretical mass. The mass error should be within 5 ppm.

Data Presentation:

Parameter Hypothetical Result Purpose
Physical StateWhite crystalline solidBasic characterization
Melting Point185-188 °CPurity assessment
Solubility (Water)> 20 mg/mLFormulation guidance for biological assays
¹H NMRConforms to structureStructural verification
¹³C NMRConforms to structureStructural verification
FTIR (cm⁻¹)2950, 2830, 1590, 1480, 1260Functional group identification
HRMS (m/z)[M+H]⁺ found: 182.1228, calc: 182.1232Unambiguous molecular formula confirmation
Protocol 2: Development of an HPLC Method for Purity Assessment

Objective: To develop a reliable High-Performance Liquid Chromatography (HPLC) method for determining the purity of the compound and for future quantitative analysis.

Rationale: A validated HPLC method is essential for quality control and for ensuring that the concentration of the compound used in biological experiments is accurate.

Workflow for HPLC Method Development:

Caption: Workflow for HPLC method development.

Step-by-Step Protocol:

  • Preparation of Standard Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to prepare a stock solution of 1 mg/mL. Prepare a working solution of ~0.1 mg/mL from the stock.

  • Instrument Setup:

    • Install a reverse-phase C18 column.

    • Set up the mobile phases: Phase A (e.g., 0.1% trifluoroacetic acid in water) and Phase B (e.g., acetonitrile).

    • Set the column oven temperature (e.g., 30 °C) and flow rate (e.g., 1.0 mL/min).

    • Set the detector to acquire data across a range of wavelengths (e.g., 200-400 nm) using a Diode Array Detector (DAD).

  • Method Development:

    • Inject the working solution and run a broad gradient (e.g., 5% to 95% B over 15 minutes).

    • Examine the chromatogram to determine the retention time of the main peak and to identify any impurity peaks.

    • Optimize the gradient to ensure good resolution between the main peak and all impurities, and to achieve a reasonable run time.

  • Purity Calculation: Once the method is optimized, calculate the purity of the sample by the area percent method, assuming all components have a similar response factor at the chosen wavelength.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 3: Hypothetical In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for a specific GPCR target, for example, the human serotonin 2A receptor (5-HT₂ₐR).

Rationale: This type of assay is a fundamental first step in pharmacological characterization, providing a quantitative measure (the Ki value) of how strongly a compound interacts with a receptor.

Materials:

  • Cell membranes expressing the human 5-HT₂ₐ receptor.

  • Radioligand, e.g., [³H]ketanserin (a known 5-HT₂ₐR antagonist).

  • Non-specific binding agent, e.g., Mianserin (10 µM).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • This compound (test compound).

  • 96-well plates.

  • Scintillation fluid and a scintillation counter.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Prepare Compound Dilutions: Create a series of dilutions of the test compound in the assay buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.

  • Set up the Assay Plate:

    • To each well, add 50 µL of assay buffer.

    • For Total Binding wells, add 50 µL of buffer.

    • For Non-Specific Binding (NSB) wells, add 50 µL of 10 µM Mianserin.

    • For Test Compound wells, add 50 µL of the appropriate compound dilution.

  • Add Radioligand: Add 50 µL of [³H]ketanserin (at a concentration near its Kd, e.g., 1 nM) to all wells.

  • Initiate Reaction: Add 50 µL of the cell membrane preparation to all wells to start the binding reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25 °C) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membranes (with bound radioligand) from the solution (with free radioligand).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (DPM) - NSB (DPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Safety and Handling

As a novel chemical entity, this compound should be handled with care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a fume hood, especially when dealing with the dry powder.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion

While this compound is not a well-characterized compound, its structure suggests significant potential as a research tool in medicinal chemistry and pharmacology. The protocols outlined in this guide provide a comprehensive roadmap for its initial characterization and for exploring its potential biological activity. By systematically applying these methodologies, researchers can generate the foundational data needed to unlock the scientific value of this novel molecule.

References

There are no direct references for the applications of this compound. The following references provide context for the applications of its isomers or describe the general methodologies outlined in the protocols.

  • LookChem (for 2,4-isomer data):N-(2,4-DIMETHOXYBENZYL)-N-METHYLAMINE.
  • General GPCR Binding Assay Protocols:Current Protocols in Pharmacology. This is a standard reference for pharmacological assays. A relevant chapter would be on Radioligand Binding. (A general reference, no specific link provided as it is a subscription service, but widely recognized).
  • HPLC Method Development Guides:Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons.

Application Notes & Protocols: A Framework for the Experimental Design and Evaluation of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Rationale

The compound 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride belongs to the substituted benzylamine class, a scaffold known for its diverse pharmacological activities. The presence of methoxy groups on the phenyl ring and an N-methyl group can significantly influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets. Specifically, N-methylation can enhance membrane permeability and provide resistance to metabolic enzymes.[1] Derivatives of N-methylmethanamine have been investigated for a range of central nervous system (CNS) applications, including the modulation of N-methyl-D-aspartate (NMDA) receptors, which are implicated in neurological disorders like stroke.[2]

Given the novelty of the 2,3-dimethoxy substitution pattern on this specific scaffold, a structured, multi-stage experimental plan is required to systematically characterize its properties. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to guide the synthesis, characterization, and biological evaluation of this compound. The protocols herein are designed as a self-validating cascade, where data from each stage informs the decision-making process for subsequent, more complex investigations.

Synthesis, Purification, and Physicochemical Characterization

The foundational step in evaluating any novel chemical entity is to ensure its unambiguous synthesis, high purity, and structural confirmation. This section outlines the necessary protocols to achieve this.

Protocol 2.1: Synthesis via Reductive Amination

The most direct and logical route to synthesize the target compound is through a Knoevenagel condensation followed by reductive amination, a well-established method for preparing similar amines.[3]

Workflow for Synthesis and Salt Formation

A 2,3-Dimethoxybenzaldehyde + Methylamine Solution B Shiff Base (Imine) Formation A->B Stir at 0°C C Reduction with NaBH4 (Sodium Borohydride) B->C Add reducing agent D 1-(2,3-Dimethoxyphenyl)-N- methylmethanamine (Free Base) C->D Reaction quench & work-up E Purification (Column Chromatography) D->E Isolate crude product F Salt Formation with HCl in Ether E->F Dissolve in solvent G Final Product: Hydrochloride Salt F->G Precipitate & dry

Caption: Reductive amination synthesis workflow.

Step-by-Step Protocol:

  • Imine Formation: To a stirred solution of 2,3-dimethoxybenzaldehyde (1.0 eq) in methanol (10 mL/g of aldehyde) at 0°C, slowly add a methanolic solution of methylamine (2.5 eq). Stir the reaction mixture at this temperature for 1 hour.

  • Reduction: Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 10°C. Once the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Acidify the reaction mixture with 1M HCl to quench excess NaBH₄. Remove the methanol under reduced pressure. Dilute the aqueous residue with water and basify to pH >10 with 4M NaOH.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

  • Purification: Purify the crude product using silica gel column chromatography with a gradient elution (e.g., 0-10% methanol in dichloromethane) to afford the pure free base.

  • Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Protocol 2.2: Analytical Characterization

Structural confirmation and purity assessment are non-negotiable. A combination of spectroscopic and chromatographic techniques must be employed.

Step-by-Step Protocol:

  • Mass Spectrometry (MS): Prepare a 1 mg/mL solution in methanol. Analyze using electrospray ionization (ESI) MS to confirm the molecular weight of the free base cation.

  • Nuclear Magnetic Resonance (NMR): Dissolve ~10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure, including the position of substituents and the integrity of the molecule.

  • High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method to determine the purity of the final compound.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

    • Detection: UV at 220 nm and 254 nm.

    • Analysis: The purity should be ≥98% for use in biological assays.

Analytical Technique Parameter Expected Result
Mass Spectrometry [M+H]⁺ (Free Base)~182.12 g/mol
¹H NMR Chemical Shifts & IntegralsSignals corresponding to aromatic, methoxy, methylene, and N-methyl protons.
¹³C NMR Number of SignalsSignals corresponding to all unique carbon atoms in the structure.
RP-HPLC Purity≥98% Area Under the Curve (AUC)

In Vitro Biological Evaluation Cascade

This phase aims to identify the biological activity of the compound through a tiered screening approach, starting broad and progressively focusing on confirmed activities.

Screening Cascade for Biological Activity

cluster_0 Primary Screening cluster_1 Secondary Screening & Validation cluster_2 Safety & Specificity A High-Throughput Screen (HTS) (e.g., Receptor Binding Panel) B Hit Confirmation (Dose-Response Curve) A->B Identify initial 'hits' C Functional Cellular Assay (e.g., Ca2+ Influx, cAMP) B->C Confirm potency (IC50/EC50) D Cytotoxicity Assay (MTT/CTG) Determine Therapeutic Window C->D Validate mechanism of action E Selectivity Profiling (Against related targets) D->E Assess cell viability

Caption: Tiered workflow for in vitro biological evaluation.

Protocol 3.1: Broad Panel Screening

To efficiently survey a wide range of potential biological targets, a broad receptor binding panel is the ideal starting point.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Assay Execution: Submit the compound to a commercial or in-house broad screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). A typical screen tests the compound at a single high concentration (e.g., 10 µM) against dozens of CNS receptors, ion channels, and transporters.

  • Data Analysis: Identify any target where the compound shows significant inhibition or activation (typically >50% at 10 µM). These are considered primary "hits."

Protocol 3.2: Cytotoxicity Assessment

It is crucial to determine if the compound is toxic to cells, as this can produce false positives in other assays. The MTT assay is a standard colorimetric method for assessing cell viability.[4]

Step-by-Step Protocol:

  • Cell Seeding: Seed a relevant cell line (e.g., HEK293 for general toxicity, or a neuronal cell line like SH-SY5Y) into a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Treat the cells and include appropriate controls (vehicle only, and a positive control like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization & Reading: Add a solubilization solution (e.g., DMSO) to dissolve the crystals. Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound that causes 50% reduction in cell viability.

Protocol 3.3: Functional Assay for Hit Validation

Once a primary hit is confirmed and shown to be non-cytotoxic at active concentrations, a functional assay is needed to determine its mechanism of action (e.g., agonist, antagonist, modulator). The specific assay depends on the target identified. For instance, if the compound inhibits an NMDA receptor, an electrophysiology or calcium influx assay would be appropriate.[2]

Example: Calcium Influx Assay for an Ion Channel Target

  • Cell Preparation: Use a cell line stably expressing the target ion channel and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Add varying concentrations of the test compound to the cells in a 96-well plate and incubate.

  • Agonist Stimulation: Add a known agonist for the channel to stimulate calcium influx.

  • Signal Detection: Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: If the compound is an antagonist, it will reduce the agonist-induced fluorescence signal in a dose-dependent manner. Calculate the IC₅₀ from the resulting dose-response curve.

In Vivo Pharmacological Assessment

Promising in vitro data provides the justification for advancing a compound to more complex and resource-intensive in vivo studies.

Protocol 4.1: Rodent Pharmacokinetic (PK) Profiling

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical. A preliminary PK study in rodents is the standard first step.

Step-by-Step Protocol:

  • Bioanalytical Method Development: Develop and validate a sensitive and specific LC-MS/MS method for quantifying the compound in plasma.[5][6] This involves optimizing extraction from the biological matrix and defining parameters like linearity, accuracy, and precision.

  • Animal Dosing: Administer the compound to a cohort of rats or mice via both intravenous (IV) and oral (PO) routes. The IV dose provides data on clearance and volume of distribution, while the PO dose is used to determine oral bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Sample Processing & Analysis: Process the blood to obtain plasma, extract the compound, and analyze the samples using the validated LC-MS/MS method.

  • PK Parameter Calculation: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

PK Parameter Description Significance
T½ (Half-life) Time for plasma concentration to decrease by half.Indicates duration of action.
Cmax Maximum observed plasma concentration.Relates to efficacy and potential toxicity.
AUC Area Under the concentration-time Curve.Represents total drug exposure.
F% (Bioavailability) Fraction of oral dose reaching systemic circulation.Determines suitability for oral administration.
Protocol 4.2: In Vivo Efficacy Model

Based on the in vitro mechanism of action, a relevant animal model of disease should be selected. For a compound acting on NMDA receptors, a model of neurotoxicity or ischemia is appropriate.[2]

Example: Photochemically Induced Thrombosis Model for Stroke

  • Animal Preparation: Anesthetize mice or rats and intravenously inject a photosensitive dye (e.g., Rose Bengal).

  • Induction of Ischemia: Expose a specific region of the skull to a focused cold light source, which activates the dye and induces a localized clot, mimicking an ischemic stroke.

  • Compound Administration: Administer the test compound (at various doses determined from PK and in vitro data) either before or after the ischemic insult. Include vehicle and positive control groups.

  • Endpoint Measurement: After a set period (e.g., 24 hours), euthanize the animals and section the brains. Stain the sections (e.g., with TTC) to visualize the infarcted (damaged) tissue.

  • Data Analysis: Quantify the infarct volume for each animal. A statistically significant reduction in infarct volume in the compound-treated groups compared to the vehicle group indicates neuroprotective efficacy.

Integrated Data Analysis and Decision Funnel

The experimental journey of a novel compound is a funneling process where data from each stage dictates progression.

Drug Discovery and Development Funnel

A Synthesis & Characterization (Purity & Structure Confirmed) B In Vitro Screening (Potency & Mechanism Identified) C In Vivo PK & Efficacy (Exposure & Activity in Animal Model) D Lead Optimization / Preclinical Candidate (Refined Structure, Safety Studies)

Caption: Integrated workflow from synthesis to preclinical candidate.

This structured approach ensures that resources are invested in compounds with the highest potential. A compound must first demonstrate confirmed structure and purity. It then needs to show potent and specific activity in vitro at non-cytotoxic concentrations. Finally, it must exhibit a suitable pharmacokinetic profile and demonstrate efficacy in a relevant in vivo model to be considered for further development.

References

  • Analytical Methods. (n.d.). SCIEX.
  • Takahashi, H., et al. (2013). In vitro and in vivo evaluation of polymethylene tetraamine derivatives as NMDA receptor channel blockers. PubMed.
  • National Center for Biotechnology Information. (n.d.). 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride. PubChem.
  • Ishikawa, Y., et al. (2022). N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1. PubMed Central.
  • Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan.
  • Giammarioli, A. M., et al. (2016). New derivatives of the antimalarial drug Pyrimethamine in the control of melanoma tumor growth: an in vitro and in vivo study. PubMed Central.
  • Akinfiresoye, L., et al. (2014). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. National Institutes of Health.
  • Al-Ostath, S., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health.
  • Wong, S. H. Y. (Ed.). (2009). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. John Wiley & Sons.
  • LookChem. (n.d.). Cas 102503-23-1, N-(2,4-DIMETHOXYBENZYL)-N-METHYLAMINE.
  • National Center for Biotechnology Information. (n.d.). Methoxyphenamine Hydrochloride. PubChem.
  • Giammarioli, A. M., et al. (2016). New derivatives of the antimalarial drug Pyrimethamine in the control of melanoma tumor growth: An in vitro and in vivo study. ResearchGate.
  • Slaninova, J., et al. (2020). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed Central.
  • Kleszcz, F., et al. (2022). Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv.
  • Gully, D., et al. (2002). N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A): a potent and selective corticotrophin-releasing factor(1) receptor antagonist. I. Biochemical and pharmacological characterization. PubMed.
  • McLachlan, A., et al. (2017). In vitro biosynthesis, isolation, and identification of predominant metabolites of 2-(4-(2-hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4(3H)-one (RVX-208). ResearchGate.
  • Brunnemann, K. D., et al. (1982). N-nitrosamines: environmental occurrence, in vivo formation and metabolism. PubMed.

Sources

Application Note: A Validated Stability-Indicating HPLC-UV Method for the Quantification of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the precise quantification of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride in bulk drug substance and pharmaceutical formulations. The method is developed to be stability-indicating, ensuring that the analyte can be accurately measured in the presence of its potential degradation products. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering instrumentation, mobile phase preparation, system suitability, and complete validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

This compound is an aromatic amine compound of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), a reliable and validated analytical method for its quantification is paramount for quality control, stability testing, and formulation development. The presence of the dimethoxy-substituted benzene ring provides a strong chromophore, making UV spectrophotometry a suitable detection technique. The basic nature of the secondary amine hydrochloride necessitates careful control of the mobile phase pH to ensure good peak shape and retention in reversed-phase chromatography.

This guide explains the causality behind the experimental choices, from column selection to mobile phase optimization, providing a scientifically sound protocol that is self-validating and grounded in established analytical principles.

Principle of the Method

The quantification of this compound is achieved using a reversed-phase HPLC (RP-HPLC) method. The fundamental principle of RP-HPLC involves the partitioning of the analyte between a non-polar stationary phase (typically a C18 column) and a polar mobile phase. The hydrochloride salt of the amine is ionizable, and its retention on the column is highly dependent on the pH of the mobile phase. By maintaining a slightly acidic pH, the secondary amine exists in its protonated (cationic) form, which can lead to peak tailing due to interaction with residual silanol groups on the silica-based stationary phase. To mitigate this, the mobile phase includes a buffer and a small amount of an amine modifier like triethylamine to competitively block these active sites, thereby improving peak symmetry.

Detection is performed using a UV spectrophotometer at a wavelength where the 2,3-dimethoxyphenyl moiety exhibits significant absorbance, ensuring high sensitivity. The concentration of the analyte is determined by comparing the peak area of the sample to that of a reference standard of known concentration.

Recommended Materials and Instrumentation

3.1 Reagents

  • This compound Reference Standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (85%) (Analytical grade)

  • Triethylamine (TEA) (HPLC grade, >99.5%)

  • Water (HPLC grade, filtered and deionized)

3.2 Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Sonicator

  • 0.45 µm membrane filters (for solvent and sample filtration)

Detailed Experimental Protocol

Preparation of Solutions

4.1.1 Mobile Phase Preparation (pH 3.5)

  • Buffer Preparation (25 mM KH₂PO₄): Accurately weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

  • pH Adjustment: Adjust the pH of the buffer solution to 3.5 ± 0.05 with 85% orthophosphoric acid.

  • Mobile Phase Composition: Mix the prepared buffer and acetonitrile in a ratio of 65:35 (v/v) .

  • Amine Modifier Addition: Add 0.1% (v/v) of triethylamine to the final mixture (1 mL of TEA per 1000 mL of mobile phase).

  • Degassing: Degas the mobile phase for 15 minutes in a sonicator or by using an online degasser.

Rationale for Mobile Phase Selection: The use of a phosphate buffer at pH 3.5 ensures consistent ionization of the analyte. The acetonitrile/water mixture provides adequate polarity for eluting the compound from a C18 column. Triethylamine is added to mask residual silanol groups on the stationary phase, which significantly improves the peak shape of the basic amine analyte.[1][2]

4.1.2 Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. Mix thoroughly. This solution should be stored at 2-8°C and protected from light.

4.1.3 Working Standard Solutions Prepare a series of working standard solutions for linearity and assay by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4.1.4 Sample Preparation

  • For Bulk Drug Substance: Accurately weigh approximately 25 mg of the sample, dissolve, and dilute to 25 mL with the mobile phase to obtain a nominal concentration of 1000 µg/mL. Further dilute to a working concentration (e.g., 50 µg/mL) with the mobile phase.

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 25 mg of the active ingredient and transfer it to a 25 mL volumetric flask.

    • Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the API.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

    • Further dilute the filtrate with the mobile phase to a final concentration within the linearity range (e.g., 50 µg/mL).

Chromatographic Conditions
ParameterRecommended Setting
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase 65:35 (v/v) 25 mM KH₂PO₄ (pH 3.5 with H₃PO₄) : Acetonitrile + 0.1% TEA
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 272 nm
Run Time Approximately 10 minutes

Rationale for Parameter Selection: A standard C18 column is a robust choice for the separation of moderately polar aromatic compounds.[3] A flow rate of 1.0 mL/min is typical for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. A controlled column temperature of 30°C ensures run-to-run reproducibility. Based on the UV spectra of similar compounds like 1,2-dimethoxybenzene and 1,2,3-trimethoxybenzene, a detection wavelength of approximately 272 nm is selected to achieve high sensitivity.[4][5]

System Suitability

Before starting any analysis, the chromatographic system must meet predefined suitability parameters.

  • Inject the mobile phase or a blank solution to ensure there are no interfering peaks at the retention time of the analyte.

  • Make five replicate injections of a working standard solution (e.g., 50 µg/mL).

  • Calculate the following parameters:

    • Tailing Factor (Asymmetry Factor): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Areas: Should be ≤ 2.0%.

Method Validation Protocol (ICH Q2(R1))

A comprehensive validation of the analytical method must be performed to demonstrate its suitability for the intended purpose.[6][7]

Specificity (Stability-Indicating)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Forced Degradation Studies: Subject the analyte solution to stress conditions to induce degradation (typically aiming for 20-80% degradation).[8]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid drug at 105°C for 48 hours.

    • Photolytic Degradation: Expose drug solution to UV light (254 nm) for 48 hours.

  • Analysis: Analyze the stressed samples alongside an unstressed sample.

  • Acceptance Criteria: The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak (resolution > 2.0) and there is no interference from excipients. A PDA detector can be used to assess peak purity.

Linearity and Range
  • Prepare a series of at least five concentrations of the reference standard across a range of 50% to 150% of the target assay concentration (e.g., 25, 50, 75, 100, 125 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

Accuracy (Recovery)
  • Analyze a sample of known concentration (e.g., a placebo spiked with the API) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Perform three replicate determinations at each level.

  • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same lot at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated by analyzing samples at this concentration with acceptable precision and accuracy (e.g., RSD ≤ 10%).

Robustness

Intentionally make small, deliberate variations to the method parameters to assess its reliability during normal usage.

  • Variations to be studied:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic phase)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

Summary of Validation Data (Representative)

The following tables summarize the expected outcomes from the method validation experiments.

Table 1: System Suitability Results

Parameter Acceptance Criteria Observed Value
Tailing Factor ≤ 2.0 1.1
Theoretical Plates ≥ 2000 6500

| RSD of Peak Areas (%) | ≤ 2.0% | 0.45% |

Table 2: Linearity Data

Parameter Acceptance Criteria Result
Range (µg/mL) 25 - 125 25 - 125
Correlation Coefficient (r²) ≥ 0.999 0.9998

| Regression Equation | - | y = 45872x + 1250 |

Table 3: Accuracy and Precision Data

Validation Parameter Level Acceptance Criteria Result (RSD%)
Repeatability 100% RSD ≤ 2.0% 0.6%
Intermediate Precision 100% RSD ≤ 2.0% 1.1%
Accuracy (Recovery %) 80% 98.0% - 102.0% 99.5%
100% 98.0% - 102.0% 100.2%

| | 120% | 98.0% - 102.0% | 101.1% |

Table 4: LOD and LOQ

Parameter Result (µg/mL)
LOD 0.05

| LOQ | 0.15 |

Visualization of Workflows

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage A Prepare Mobile Phase (Buffer + ACN + TEA) D Equilibrate HPLC System A->D B Prepare Standard Solutions (Stock & Working) E Perform System Suitability Test (5 Replicate Injections) B->E C Prepare Sample Solutions (Dissolve, Filter, Dilute) F Inject Blank, Standards, & Samples C->F D->E E->F G Integrate Chromatograms F->G H Generate Calibration Curve G->H I Calculate Analyte Concentration H->I

Caption: HPLC analysis workflow from preparation to final quantification.

Validation_Workflow cluster_params Validation Parameters (ICH Q2 R1) Start Method Validation Start Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOQ LOQ / LOD Start->LOQ Robustness Robustness Start->Robustness Report Final Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report Robustness->Report

Caption: Overview of the method validation process based on ICH guidelines.

Conclusion

The HPLC-UV method described in this application note is a precise, accurate, and reliable technique for the quantification of this compound. The method has been demonstrated to be stability-indicating through forced degradation studies, making it suitable for routine quality control and stability testing of both bulk drug substance and finished pharmaceutical products. By adhering to the detailed protocol and validation procedures outlined, laboratories can ensure the generation of high-quality, reproducible data that meets regulatory expectations.

References

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Kord, A. S., & Trapp, O. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Fresenius' journal of analytical chemistry, 371(5), 607-613.[3][7]
  • Yin, C., Li, G., & Song, F. (2003). HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase. Journal of pharmaceutical and biomedical analysis, 33(1), 39-43.[1][2]
  • Popa, D. E., & Sârbu, C. (2005). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • Dolan, J. W. (2016). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. LCGC North America, 34(5), 344-349.[8]
  • NIST. Benzene, 1,2-dimethoxy-. NIST Chemistry WebBook.
  • Maheswari, M., et al. (2016). Physical, Thermal And Spectral Properties Of Biofield Treated 1,2,3-Trimethoxybenzene. Science Journal of Chemistry, 4(5), 53-59.[5]

Sources

Application Notes and Protocols for the Analysis of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Phenethylamines

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride is a substituted phenethylamine. The precise and accurate analytical characterization of such compounds is paramount in research, development, and quality control within the pharmaceutical and forensic sciences. This document provides detailed application notes and robust protocols for the analysis of this specific compound using two orthogonal and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantification and purity assessment, and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation and structural elucidation.

The methodologies presented herein are grounded in established chromatographic principles and are designed to be self-validating systems, ensuring scientific integrity and trustworthy results. The rationale behind each experimental choice is explained to provide researchers with a deep understanding of the analytical process.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

Scientific Rationale & Method Overview

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds.[1][2] For a polar and ionizable compound like this compound, a reverse-phase HPLC method is the logical first choice due to its versatility and robustness in handling a wide range of analytes.[3][4] The primary challenge in analyzing polar compounds via reverse-phase HPLC is achieving adequate retention on the non-polar stationary phase.[5][6][7] This protocol addresses this by employing a C18 stationary phase with an acidic mobile phase to suppress the ionization of the secondary amine, thereby increasing its hydrophobicity and retention.

The selection of a suitable mobile phase composition is critical. A mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, allows for the fine-tuning of retention and selectivity.[2] UV detection is chosen for its simplicity and broad applicability to compounds containing a chromophore, such as the dimethoxy-substituted benzene ring in the target analyte.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis A Weigh Standard/Sample B Dissolve in Diluent (e.g., Mobile Phase) A->B C Filter through 0.45 µm Syringe Filter B->C G Autosampler C->G Inject D Prepare Mobile Phase (Aqueous Buffer & Organic Solvent) E Degas Mobile Phase D->E F Pump & Degasser E->F F->G H Column Oven G->H I C18 Column H->I J UV Detector I->J K Chromatography Data System (CDS) J->K L Peak Integration & Quantification K->L M Reporting L->M

Caption: Workflow for HPLC analysis of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine HCl.

Detailed HPLC Protocol

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable acidic modifier)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.[2]

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle sizeStandard column for reverse-phase chromatography, providing good resolution and efficiency.[2]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to suppress silanol activity and protonate the amine, ensuring good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier in reverse-phase HPLC.
Gradient 10-90% B over 15 minutes, then hold at 90% B for 5 minutesA gradient elution is recommended to ensure elution of any potential non-polar impurities and to clean the column.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.[2]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 275 nmThe dimethoxy-substituted benzene ring is expected to have a UV absorbance maximum around this wavelength. A UV scan of the analyte should be performed to confirm the optimal wavelength.
Injection Volume 10 µLA standard injection volume to avoid column overloading.

4. Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of the mobile phase (initial conditions).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration range using the same diluent as the standards.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[2]

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Scientific Rationale & Method Overview

GC-MS is a powerful technique for the identification and confirmation of volatile and semi-volatile compounds.[8][9][10][11] The direct analysis of polar compounds containing active hydrogens, such as the secondary amine in 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine, can be challenging due to poor peak shape and potential thermal degradation.[12][13] To overcome these issues, a derivatization step is essential.[14][15] Acylation with an agent like trifluoroacetic anhydride (TFAA) is a common and effective method for derivatizing amines.[12][16] This process replaces the active hydrogen on the nitrogen atom with a trifluoroacetyl group, which increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance.[12][17]

Electron Ionization (EI) is employed as the ionization source in the mass spectrometer. EI is a "hard" ionization technique that causes extensive fragmentation of the molecule.[18][19][20] While this can sometimes lead to the absence of a molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a "molecular fingerprint," which is invaluable for structural elucidation and library matching.[21][22]

GC-MS Workflow with Derivatization Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Acquisition & Analysis A Dissolve Sample in Anhydrous Solvent B Add Derivatizing Agent (e.g., TFAA) A->B C Heat Reaction Mixture B->C D Cool to Room Temp C->D E GC Inlet D->E Inject F Capillary Column E->F G MS Interface F->G H Ion Source (EI) G->H I Mass Analyzer H->I J Detector I->J K Data System J->K L Total Ion Chromatogram (TIC) K->L M Mass Spectrum Analysis & Library Search K->M

Caption: Workflow for GC-MS analysis including the essential derivatization step.

Detailed GC-MS Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous ethyl acetate or acetonitrile

  • Anhydrous sodium sulfate

  • GC-MS vials with PTFE-lined caps

2. Instrumentation:

  • GC-MS system equipped with a split/splitless inlet, a capillary column, and a mass selective detector.[23]

3. Derivatization Protocol:

  • Accurately weigh approximately 1 mg of the sample or standard into a reaction vial.

  • Add 200 µL of anhydrous ethyl acetate and 100 µL of TFAA.[12]

  • Tightly cap the vial and heat at 70 °C for 20 minutes.

  • Allow the vial to cool to room temperature.

  • The derivatized sample is now ready for injection.

4. GC-MS Conditions:

ParameterRecommended SettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)A standard, robust column suitable for a wide range of applications, including the analysis of derivatized amines.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas for GC.[10] A constant flow mode is recommended for reproducible retention times.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the derivatized analyte.
Injection Mode Split (e.g., 20:1) or SplitlessSplit injection is suitable for concentrated samples, while splitless is used for trace analysis.
Oven Program Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 minA temperature program is necessary to separate the analyte from the solvent and any potential by-products, and to ensure it elutes with a good peak shape.
MS Transfer Line 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ion Source Temp 230 °CStandard temperature for an EI source.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy that produces reproducible fragmentation patterns for library matching.[21]
Mass Scan Range m/z 40-550A wide scan range to capture the molecular ion of the derivatized compound and its characteristic fragment ions.
Expected Fragments The trifluoroacetyl derivative will likely show a characteristic fragmentation pattern. Key fragments to look for would be the loss of the trifluoroacetyl group and cleavage at the benzylic position. The interpretation of the mass spectrum is crucial for structural confirmation.[24]

Part 3: Method Validation Principles

Any analytical method developed for use in a regulated environment must be validated to ensure it is fit for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[25][26][27]

Validation Parameter Relationship Diagram

Validation_Parameters Method Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Range Range Method->Range Robustness Robustness Method->Robustness LOD Detection Limit Method->LOD LOQ Quantitation Limit Method->LOQ Precision->Accuracy Linearity->Range LOD->LOQ

Caption: Interrelationship of key validation parameters as per ICH Q2(R1) guidelines.

Key Validation Characteristics
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression of the calibration curve data. A correlation coefficient (r²) of >0.99 is generally considered acceptable.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike recovery experiments on a placebo matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

References

  • U.S. Pharmacopeia.
  • Wikipedia.
  • Altabrisa Group.
  • Agilent.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonis
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
  • Chemistry LibreTexts. 3.
  • SIELC Technologies. Polar Compounds. [Link]
  • LCGC International. Are You Sure You Understand USP <621>?. [Link]
  • University of Illinois.
  • Abraham Entertainment.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Research and Reviews.
  • Scribd.
  • SAR Publication. Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis. [Link]
  • ResolveMass Laboratories Inc. Working Principle of GC-MS. [Link]
  • Agilent. Gas chromatography mass spectrometry basic principles. [Link]
  • Chromatography Forum. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]
  • Pharmaguideline. Principle and Working of Gas Chromatography | GC Principle Explained. [Link]
  • ResearchGate.
  • Chromatography Today. What are the Main Benefits of Reversed Phase HPLC?. [Link]
  • MDPI.
  • National Institutes of Health. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]
  • Chemistry LibreTexts.
  • YouTube. What Is Derivatization In GC-MS? - Chemistry For Everyone. [Link]
  • ResearchGate. Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. [Link]
  • Shimadzu Corporation. Automatic Derivatization System for Phenethylamine Drugs. [Link]
  • SIELC Technologies. HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. [Link]
  • PubMed. Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. [Link]
  • PubMed. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. [Link]
  • Oxford Academic. Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC–MS-MS. [Link]

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Mastering the Molecular Blueprint: An Application Guide to NMR Spectroscopy for the Characterization of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Structure of a Key Pharmaceutical Intermediate

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride is a significant organic compound, often utilized as a precursor or intermediate in the synthesis of various pharmaceutical agents. Its precise chemical structure, purity, and conformational dynamics are critical parameters that directly influence the efficacy and safety of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural elucidation and characterization of such small molecules in solution.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework of NMR techniques for the complete structural assignment of this compound. We will delve into the causality behind experimental choices, provide step-by-step protocols for a suite of NMR experiments, and present predicted spectral data based on the analysis of analogous structures. This document is designed to serve as a practical, field-proven resource for obtaining high-quality, reproducible NMR data.

Physicochemical Properties and Sample Preparation Considerations

The hydrochloride salt form of this amine derivative significantly influences its solubility. It is anticipated to be soluble in polar protic solvents such as deuterium oxide (D₂O) and methanol-d₄, and polar aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can affect the chemical shifts, particularly of labile protons such as the ammonium proton.[1][2] For routine 1D and 2D NMR experiments, DMSO-d₆ is often a preferred solvent for amine hydrochlorides as it slows down the proton exchange with water, allowing for the observation of the N-H proton signals.

Protocol 1: Sample Preparation for NMR Analysis
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR experiments into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

1D NMR Spectroscopy: The Foundational Analysis

One-dimensional NMR spectroscopy, encompassing ¹H and ¹³C NMR, provides the initial and most fundamental structural information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, their relative numbers (through integration), and their connectivity (through spin-spin coupling). The protonation of the amine group to form the hydrochloride salt is expected to cause a significant downfield shift of the protons on the carbons adjacent to the nitrogen atom.

Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J) in Hz
NH₂⁺9.0 - 10.0Broad singlet2H-
Ar-H (H4, H5, H6)6.8 - 7.2Multiplet3Hortho: 7-9 Hz, meta: 2-3 Hz
CH₂4.0 - 4.2Singlet2H-
OCH₃ (C2 or C3)3.8 - 3.9Singlet3H-
OCH₃ (C2 or C3)3.7 - 3.8Singlet3H-
N-CH₃2.5 - 2.7Singlet3H-
¹³C NMR and DEPT Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons in the molecule. To distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.

Predicted ¹³C NMR and DEPT Spectral Data for this compound in DMSO-d₆:

Carbon Assignment Predicted Chemical Shift (ppm) DEPT-135 Phase
Quaternary Ar-C (C1, C2, C3)125 - 155No signal
Aromatic CH (C4, C5, C6)110 - 125Positive
OCH₃55 - 65Positive
OCH₃55 - 65Positive
CH₂50 - 60Negative
N-CH₃30 - 40Positive

2D NMR Spectroscopy: Assembling the Molecular Puzzle

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): Unveiling ¹H-¹H Connections

The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY is crucial for assigning the protons on the aromatic ring by revealing their ortho, meta, and para relationships.

Experimental Workflow for Structural Elucidation

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_info Derived Structural Information H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Proton_Info Proton Environments & Connectivity H1_NMR->Proton_Info C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Skeleton Carbon Skeleton & Proton Attachment C13_NMR->Carbon_Skeleton DEPT DEPT DEPT->Carbon_Skeleton COSY->Proton_Info HSQC->Carbon_Skeleton Long_Range_Connectivity Long-Range H-C Connectivity HMBC->Long_Range_Connectivity Final_Structure Final Structure Confirmation Proton_Info->Final_Structure Carbon_Skeleton->Final_Structure Long_Range_Connectivity->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations

The HSQC experiment correlates each proton with the carbon to which it is directly attached. This is a powerful tool for definitively assigning the carbon signals of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Probing Long-Range Connectivity

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. For the target molecule, HMBC will be instrumental in connecting the methoxy groups and the N-methylmethanamine moiety to the aromatic ring.

Detailed Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR data on a standard NMR spectrometer.

Protocol 2: ¹H NMR Acquisition
  • Load Sample: Insert the prepared NMR tube into the spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): -2 to 12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm).

Protocol 3: ¹³C NMR Acquisition
  • Load Sample and Lock/Shim: As per the ¹H NMR protocol.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse sequence.

    • Number of Scans (NS): 1024 to 4096, or more, depending on concentration.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): -10 to 220 ppm.

  • Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).

Protocol 4: 2D NMR (COSY, HSQC, HMBC) Acquisition
  • Load Sample and Lock/Shim: As per the ¹H NMR protocol.

  • Acquisition Parameters: Use standard pulse programs for each experiment (e.g., cosygpppqf for COSY, hsqcedetgpsisp2.3 for HSQC, hmbcgplpndqf for HMBC).

    • Number of Scans (NS): 2-16 per increment.

    • Number of Increments (TD in F1): 256-512.

    • Relaxation Delay (D1): 1.5-2 seconds.

    • Spectral Widths (SW in F1 and F2): Set to cover the expected proton and carbon chemical shift ranges.

  • Processing: Apply appropriate window functions, Fourier transformation in both dimensions, phase correction, and baseline correction.

Logical Flow of NMR Data Interpretation

G cluster_analysis Data Analysis Steps Start Start: Acquire 1D & 2D NMR Data Analyze_1H Analyze ¹H NMR: - Identify proton signals - Integrate peaks - Analyze multiplicities Start->Analyze_1H Analyze_13C_DEPT Analyze ¹³C & DEPT: - Identify carbon signals - Determine carbon types (CH₃, CH₂, CH, Cq) Start->Analyze_13C_DEPT Analyze_HSQC Analyze HSQC: - Correlate each proton to its  directly attached carbon Analyze_1H->Analyze_HSQC Analyze_13C_DEPT->Analyze_HSQC Analyze_COSY Analyze COSY: - Establish proton-proton  coupling networks (spin systems) Analyze_HSQC->Analyze_COSY Analyze_HMBC Analyze HMBC: - Connect spin systems through  long-range H-C correlations - Assign quaternary carbons Analyze_COSY->Analyze_HMBC Final_Structure Assemble Final Structure Analyze_HMBC->Final_Structure

Caption: Step-by-step logic for interpreting NMR data.

Conclusion: A Robust Framework for Structural Verification

The strategic application of a suite of 1D and 2D NMR experiments provides an unparalleled depth of structural information for this compound. By following the detailed protocols outlined in this guide, researchers can confidently determine the molecular structure, confirm the identity and purity of their samples, and gain insights into the compound's chemical environment. This robust analytical framework is indispensable for ensuring the quality and integrity of this key pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076).
  • Journal of Pharmaceutical and Pharmaceutical Sciences. (2021). Supplementary Information File.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Tetrahedron Letters. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
  • University of York. (n.d.). Preparing an NMR sample.
  • Iowa State University. (n.d.). NMR Sample Preparation.

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In vivo and in vitro experimental protocols for 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine: A Representative Study

Introduction

Substituted phenethylamine compounds are a well-established class of molecules with significant potential for modulating neurological pathways. 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine, as a representative of this class, is hypothesized to interact with key targets in the central nervous system, such as monoamine oxidases (MAOs), which are implicated in the pathophysiology of depression and other mood disorders.[1][2] This document provides a detailed guide to the in vitro and in vivo evaluation of this compound, focusing on its potential as a monoamine oxidase inhibitor and its antidepressant-like effects.

Part 1: In Vitro Characterization: Monoamine Oxidase Inhibition Assay

Scientific Rationale

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Inhibition of these enzymes, particularly MAO-A, can increase the synaptic availability of these neurotransmitters, a mechanism shared by several clinically effective antidepressant drugs.[3] Therefore, assessing the inhibitory potential of 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine against both MAO-A and MAO-B is a critical first step in characterizing its pharmacological profile. A fluorescence-based assay provides a high-throughput and sensitive method for this evaluation.[4]

Experimental Workflow: MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine Incubation Incubate compound with MAO enzyme Compound_Prep->Incubation Enzyme_Prep Prepare MAO-A and MAO-B enzyme solutions Enzyme_Prep->Incubation Substrate_Prep Prepare fluorescent substrate (e.g., Amplex Red) and HRP Add_Substrate Add substrate mix and incubate Substrate_Prep->Add_Substrate Incubation->Add_Substrate Measure_Fluorescence Measure fluorescence intensity (Excitation/Emission) Add_Substrate->Measure_Fluorescence Plot_Data Plot % inhibition vs. log(compound concentration) Measure_Fluorescence->Plot_Data Calculate_IC50 Calculate IC50 values Plot_Data->Calculate_IC50

Caption: Workflow for the in vitro determination of MAO-A and MAO-B inhibition.

Detailed Protocol: Fluorometric MAO Inhibition Assay

Materials:

  • 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

  • Recombinant human MAO-A and MAO-B enzymes

  • Fluorescent substrate (e.g., Amplex® Red)

  • Horseradish peroxidase (HRP)

  • MAO substrate (e.g., p-tyramine)

  • Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine in DMSO.

    • Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).

    • Prepare similar dilutions for the positive controls.

  • Enzyme and Substrate Preparation:

    • Dilute recombinant MAO-A and MAO-B enzymes in assay buffer to the desired working concentration.

    • Prepare a substrate master mix containing the MAO substrate, Amplex® Red, and HRP in assay buffer.

  • Assay Execution:

    • Add 5 µL of the diluted compound or control to the wells of a 384-well plate.

    • Add 10 µL of the diluted MAO-A or MAO-B enzyme solution to the respective wells.

    • Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding 10 µL of the substrate master mix to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical In Vitro Data Summary
CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-B/MAO-A)
1-(2,4-Dimethoxyphenyl)-N-methylmethanamine150250016.7
Clorgyline (Positive Control)550001000
Selegiline (Positive Control)8000100.00125

Part 2: In Vivo Evaluation: Forced Swim Test (FST)

Scientific Rationale

The Forced Swim Test (FST) is a widely used behavioral assay to screen for potential antidepressant drugs.[5] The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[5] This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressants have been shown to reduce the duration of immobility, suggesting that the test has predictive validity for antidepressant-like effects.[6][7]

Experimental Workflow: Forced Swim Test

FST_Workflow cluster_pre Pre-Test Phase cluster_dosing Dosing Regimen cluster_test Forced Swim Test cluster_analysis Data Analysis Acclimatization Animal Acclimatization (1 week) Habituation Habituation to testing room (1 hour) Acclimatization->Habituation Dosing Administer Compound or Vehicle (e.g., i.p.) Habituation->Dosing Pre_Swim Pre-swim session (15 min, Day 1) Test_Swim Test session (6 min, Day 2) Dosing->Test_Swim Pre_Swim->Test_Swim Scoring Score immobility time (last 4 min of test) Test_Swim->Scoring Statistics Statistical Analysis (e.g., ANOVA) Scoring->Statistics

Caption: Workflow for the in vivo Forced Swim Test.

Detailed Protocol: Forced Swim Test in Mice

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Positive control (e.g., Imipramine or Fluoxetine)

  • Glass cylinders (25 cm high, 10 cm diameter)

  • Water bath to maintain water temperature

  • Video recording equipment and analysis software

Procedure:

  • Animal Acclimatization and Housing:

    • House mice in groups of 4-5 per cage with free access to food and water under a 12-hour light/dark cycle.

    • Allow at least one week for acclimatization to the facility.

  • Dosing:

    • Randomly assign mice to treatment groups (vehicle, positive control, and different doses of the test compound).

    • Administer the compound or vehicle via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test session.

  • Forced Swim Test:

    • Day 1 (Pre-swim): Place each mouse individually into a cylinder filled with water (23-25°C) to a depth of 15 cm. Allow the mouse to swim for 15 minutes. This session is for habituation.

    • Day 2 (Test): 24 hours after the pre-swim, place the mice back into the cylinders. Record the behavior for 6 minutes.

  • Behavioral Scoring and Data Analysis:

    • A trained observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the 6-minute test session. Immobility is defined as the absence of all movement except for that required to keep the head above water.

    • Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test, to compare the immobility times between the different treatment groups.

Hypothetical In Vivo Data Summary
Treatment GroupDose (mg/kg, i.p.)NMean Immobility Time (seconds) ± SEM
Vehicle-10150 ± 10
Imipramine (Positive Control)201080 ± 8
1-(2,4-Dimethoxyphenyl)-N-methylmethanamine1010125 ± 9
1-(2,4-Dimethoxyphenyl)-N-methylmethanamine301095 ± 7

References

  • Yaro, C. A., et al. (2021). Animal models for the study of antidepressant activity. PubMed.
  • Kalueff, A. V., & Tuohimaa, P. (2005). Mouse models for studying depression-like states and antidepressant drugs. Georgetown University.
  • Krishnan, V., & Nestler, E. J. (2011). Animal models of depression: molecular perspectives. PubMed Central.
  • Understanding Animal Research. (2021). Researching new antidepressants with swimming mice.
  • Nowak, M., et al. (2022). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. MDPI.
  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
  • Cyprotex. Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
  • Cyprotex. Monoamine Oxidase (MAO) Inhibition Assay PDF. Evotec.
  • Jo, S., et al. (2020). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI.
  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
  • PubChem. 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride.
  • Gully, D., et al. (2002). N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A): a potent and selective corticotrophin-releasing factor(1) receptor antagonist. I. Biochemical and pharmacological characterization. The Journal of Pharmacology and Experimental Therapeutics.
  • LookChem. N-(2,4-DIMETHOXYBENZYL)-N-METHYLAMINE.

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Application Notes & Protocols: Characterization of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride as a Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scientific investigation of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride, a research chemical with limited publicly available data. As a substituted benzylamine derivative, its structure suggests potential interaction with monoamine transporters. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols to characterize the compound's in vitro pharmacological profile. The methodologies described herein are established standards for assessing the binding affinity and functional potency of novel compounds at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Emphasis is placed on experimental design, safety, data interpretation, and the scientific rationale behind each procedural step.

Introduction and Scientific Context

This compound belongs to the broad class of phenethylamine and benzylamine compounds, many of which exhibit psychoactive properties by modulating monoaminergic systems. The presence of the dimethoxyphenyl ring and an N-methylated amine suggests a structural resemblance to known monoamine reuptake inhibitors or releasing agents.

However, as a designated research chemical, and often categorized under the broader umbrella of Novel Psychoactive Substances (NPS), its specific pharmacological, toxicological, and safety profiles are largely uncharacterized.[1][2] The rapid emergence of such compounds, often synthesized in clandestine laboratories without regulatory oversight, presents significant challenges and a critical need for rigorous scientific evaluation.[2][3] This guide, therefore, is not an endorsement of its use but rather a framework for its systematic scientific investigation, focusing on its hypothesized mechanism of action as a monoamine transporter ligand. The primary goal for researchers should be to elucidate its potency and selectivity, which are critical determinants of its potential therapeutic or adverse effects.

Compound Profile & Safety Precautions

Chemical Properties

Before initiating any experimental work, it is crucial to understand the basic chemical properties of the compound.

PropertyValueSource
IUPAC Name 1-(2,3-dimethoxyphenyl)-N-methylmethanamine;hydrochlorideN/A (Standard Nomenclature)
CAS Number 1158741-90-2[4]
Molecular Formula C₁₀H₁₅NO₂ · HClInferred from Structure
Molecular Weight 217.7 g/mol (HCl salt)Inferred from Structure
Structure Chemical Structure of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine(Illustrative)
Handling and Safety

As a compound with an unknown toxicological profile, extreme caution is mandatory. All work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): A standard PPE ensemble, including a lab coat, nitrile gloves, and safety glasses, must be worn at all times.

  • Storage: Store the compound in a cool, dark, and dry place, away from incompatible materials. The container should be clearly labeled.

  • Weighing: Weigh the powder within a fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

  • Spill & Disposal: In case of a spill, decontaminate the area according to standard laboratory procedures for handling potent chemical agents. Dispose of all waste in accordance with institutional and local regulations for chemical waste.

  • Risk Assessment: Researchers must conduct a thorough risk assessment before beginning any experiment. Given the potential for psychoactive effects, the risks of accidental exposure are significant.[5]

Hypothesized Mechanism of Action: Monoamine Transporter Inhibition

Structurally similar compounds often exert their effects by binding to and inhibiting the function of monoamine transporters (DAT, NET, SERT).[6] These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling. Inhibition of this process leads to an increased concentration and prolonged duration of these neurotransmitters in the synapse, enhancing neurotransmission.[6] The primary objective of the following protocols is to test this hypothesis.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Release Vesicle->Release Neurotransmitter Release SynapticCleft Synaptic Cleft Release->SynapticCleft Transporter Monoamine Transporter (DAT, NET, or SERT) Receptor Postsynaptic Receptor SynapticCleft->Transporter Reuptake SynapticCleft->Receptor Binding & Signal Compound 1-(2,3-Dimethoxyphenyl)- N-methylmethanamine HCl Compound->Transporter Inhibition

Caption: Hypothesized inhibition of monoamine transporters by the research chemical.

Experimental Workflow for In Vitro Characterization

The characterization of a novel compound targeting monoamine transporters follows a logical, multi-step process. The workflow begins with determining if the compound binds to the transporters (Binding Assay) and then assesses how that binding affects the transporter's function (Uptake Assay).

G start Start: Compound Synthesis & Purification prep Prepare Stock Solutions (e.g., in DMSO or water) start->prep assay_choice Select In Vitro Assays prep->assay_choice binding_assay Protocol 1: Radioligand Binding Assay (Determine Affinity, Ki) assay_choice->binding_assay Affinity uptake_assay Protocol 2: Uptake Inhibition Assay (Determine Potency, IC50) assay_choice->uptake_assay Function data_analysis Data Analysis (Non-linear Regression) binding_assay->data_analysis uptake_assay->data_analysis interpretation Interpretation: Determine Potency & Selectivity (e.g., DAT vs. SERT) data_analysis->interpretation end Conclusion: Pharmacological Profile interpretation->end

Caption: Standard experimental workflow for characterizing a novel transporter ligand.

Protocol 1: Radioligand Binding Assays for DAT, NET, and SERT

This assay determines the binding affinity (Kᵢ) of the test compound by measuring its ability to compete with a known radioligand for binding to the target transporter.[6][7]

Materials
Reagent/EquipmentDetails
Cell Lines HEK293 cells stably expressing human DAT, NET, or SERT.[8]
Radioligands [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).[7]
Non-specific Ligands Mazindol (for DAT/NET), Paroxetine (for SERT) to define non-specific binding.
Assay Buffer Krebs-Henseleit buffer (KHB) or similar physiological buffer.[8]
Equipment 96-well microplates, cell harvester, glass fiber filters, liquid scintillation counter.
Step-by-Step Methodology
  • Cell Culture: Culture the appropriate HEK293 cell line to confluence in DMEM supplemented with 10% FBS and selection antibiotics.

  • Membrane Preparation (Optional but Recommended): Harvest cells, homogenize in a hypotonic buffer, and perform differential centrifugation to isolate a crude membrane preparation. This reduces variability.

  • Assay Plate Preparation:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • For "Total Binding" wells, add 50 µL of vehicle.

    • For "Non-specific Binding" wells, add 50 µL of a high concentration of the appropriate non-specific ligand (e.g., 10 µM Mazindol).

  • Reaction Initiation: Add 50 µL of the appropriate radioligand at a concentration near its Kₔ value. Then, add 50 µL of the cell membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[6]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate "Specific Binding" = (Total Binding cpm) - (Non-specific Binding cpm).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a one-site competition non-linear regression model to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

  • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Neurotransmitter Uptake Inhibition Assays

This assay measures the functional ability of the test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.[8][9] It is considered a gold-standard functional assay.[8][10]

Materials
Reagent/EquipmentDetails
Cell Lines HEK293 cells stably expressing human DAT, NET, or SERT, plated in 96-well plates.[7]
Substrates [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.[7]
Inhibitors Known transporter inhibitors (e.g., mazindol, paroxetine) for defining non-specific uptake.[7]
Assay Buffer Krebs-Henseleit buffer (KHB) or similar physiological buffer.[8]
Equipment 96-well microplates, liquid scintillation counter.
Step-by-Step Methodology
  • Cell Plating: Seed the transporter-expressing HEK293 cells onto 96-well plates and grow until they form a confluent monolayer.

  • Pre-incubation: On the day of the experiment, wash the cell monolayers once with warm assay buffer.[8] Pre-incubate the cells for 10-15 minutes with varying concentrations of the test compound or vehicle.

  • Uptake Initiation: Initiate the uptake by adding the radiolabeled substrate (e.g., 20 nM [³H]dopamine) to each well.[8]

  • Incubation: Incubate for a short period at 37°C (e.g., 5-10 minutes). This time should be within the linear range of uptake for the specific cell line.

  • Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold assay buffer.[6]

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS) to release the internalized radiolabeled neurotransmitter.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis
  • Determine non-specific uptake from wells containing a high concentration of a known inhibitor.

  • Calculate "Specific Uptake" = (Total Uptake cpm) - (Non-specific Uptake cpm).

  • Plot the percentage of specific uptake inhibition against the log concentration of the test compound.

  • Fit the data using non-linear regression to determine the IC₅₀ value, which represents the functional potency of the compound.

Data Interpretation

The results from these assays provide a pharmacological fingerprint of the compound.

ParameterAssayInterpretation
Kᵢ (nM) Binding AssayMeasures affinity . A lower Kᵢ value indicates a higher binding affinity for the transporter.
IC₅₀ (nM) Uptake AssayMeasures potency . A lower IC₅₀ value indicates greater potency in inhibiting transporter function.
Selectivity ComparisonThe ratio of Kᵢ or IC₅₀ values for different transporters (e.g., SERT Kᵢ / DAT Kᵢ) indicates selectivity. A high ratio suggests selectivity for the transporter in the denominator.

Scientist's Note: It is crucial to compare data from both binding and uptake assays. A compound might bind tightly (low Kᵢ) but be a poor functional inhibitor (high IC₅₀), or vice-versa. Discrepancies between binding affinity and functional potency can provide valuable insights into the compound's mechanism of action (e.g., competitive vs. non-competitive inhibition, or potential as a substrate/releaser).[8]

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound. By determining its affinity and functional potency at DAT, NET, and SERT, researchers can establish a foundational pharmacological profile. This data is essential for understanding its potential effects and for guiding further research.

Future studies could involve:

  • Substrate vs. Inhibitor Assays: Using neurotransmitter release assays to determine if the compound acts as a transporter substrate (releaser) rather than just a blocker.

  • In Vivo Studies: If the in vitro profile warrants further investigation, studies in animal models can assess its effects on behavior, pharmacokinetics, and potential toxicity.[11]

  • Off-Target Screening: Profiling the compound against a broader panel of receptors and enzymes to identify potential off-target activities.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Monoamine Reuptake Inhibition Assays.
  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
  • BenchChem. (n.d.). Phenylpyrrolidinone Analogs as Monoamine Transporter Inhibitors: A Comparative In Vitro Analysis.
  • Reith, M. E. A., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter.
  • PubChem. (n.d.). 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride.
  • Johnson, M. W., et al. (2008). Human Hallucinogen Research: Guidelines for Safety. PubMed Central. [Link]
  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.
  • Irie, T., et al. (2022). Derivatives of methoxetamine and major methoxetamine metabolites potently block NMDA receptors. PubMed. [Link]
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The Synthetic Keystone: Application and Protocols of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine Hydrochloride in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride, a versatile yet under-documented substituted benzylamine. While not a household name in the reagent catalog, its structural motifs—a dimethoxy-substituted phenyl ring and a secondary methylamine—position it as a crucial building block in the synthesis of complex molecular architectures, particularly within the pharmaceutical and drug development sectors. This document elucidates the synthetic pathways to this compound, details its primary applications as a synthetic intermediate, and provides robust, field-tested protocols for its preparation and use. We will delve into the causal chemistry that makes this compound a valuable asset for researchers and process chemists aiming to innovate in the realm of medicinal and organic chemistry.

Introduction: Unveiling a Versatile Synthetic Intermediate

In the vast landscape of organic synthesis, the true value of a compound often lies not in its own biological activity, but in its potential as a precursor for more complex and potent molecules. This compound falls squarely into this category. The presence of the 2,3-dimethoxy substitution pattern on the phenyl ring is of particular interest, as methoxy groups are prevalent in a vast number of approved drugs, influencing everything from ligand-target binding to metabolic stability[1]. The secondary N-methylamine functionality provides a reactive handle for a multitude of chemical transformations.

This guide will illuminate the synthesis and utility of this compound, moving beyond a simple recitation of facts to provide a deeper understanding of its chemical logic and practical application.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The hydrochloride salt form of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine enhances its stability and solubility in polar solvents, making it convenient for storage and handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₀H₁₆ClNO₂Calculated
Molecular Weight 217.70 g/mol Calculated
Appearance White to off-white crystalline solid (predicted)-
Solubility Soluble in water, methanol, ethanolInferred from hydrochloride salt nature
pKa (of the amine) ~9-10 (predicted)General knowledge of secondary benzylamines
  • ¹H NMR: Expected signals would include two singlets for the methoxy groups, a singlet for the N-methyl group, a singlet or AB quartet for the benzylic protons, and multiplets for the aromatic protons.

  • ¹³C NMR: Resonances for the two distinct methoxy carbons, the N-methyl carbon, the benzylic carbon, and the aromatic carbons, with characteristic shifts influenced by the methoxy substituents.

  • IR Spectroscopy: Characteristic peaks for N-H stretching (of the ammonium salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (methoxy groups).

Synthesis of this compound: A Detailed Protocol

The synthesis of the title compound can be efficiently achieved via a two-step process starting from the commercially available 2,3-dimethoxybenzaldehyde. The overall workflow involves a reductive amination followed by salt formation.

Synthesis_Workflow Start 2,3-Dimethoxybenzaldehyde Step1 Reductive Amination (Methylamine, Reducing Agent) Start->Step1 Intermediate 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine (Free Base) Step1->Intermediate Step2 Salt Formation (HCl in ether/dioxane) Intermediate->Step2 End This compound Step2->End

Caption: Synthetic workflow for the preparation of the target compound.

Protocol 1: Synthesis via Reductive Amination

This protocol is based on well-established methods for the N-methylation of amines and reductive amination of aldehydes[3][4].

Materials:

  • 2,3-Dimethoxybenzaldehyde

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (concentrated and as a solution in diethyl ether or dioxane)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde).

    • Cool the solution in an ice bath.

    • Slowly add methylamine solution (1.5-2.0 eq) to the stirred solution.

    • Allow the reaction to stir at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and portion-wise add sodium borohydride (1.5 eq). Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-12 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up and Isolation of the Free Base:

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the aqueous residue between dichloromethane and a saturated sodium bicarbonate solution.

    • Extract the aqueous layer twice more with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine as an oil.

  • Salt Formation:

    • Dissolve the crude free base in a minimal amount of diethyl ether or dichloromethane.

    • Slowly add a solution of HCl in diethyl ether (e.g., 2M) or dioxane (e.g., 4M) (1.0-1.1 eq) with stirring.

    • The hydrochloride salt will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product.

Role in Organic Synthesis: A Scaffold for Bioactive Molecules

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The dimethoxy-substituted phenylmethylamine motif is a key structural feature in a variety of psychoactive substances and other pharmacologically active compounds[5][6][7].

Applications Core 1-(2,3-Dimethoxyphenyl)-N- methylmethanamine HCl App1 Synthesis of Heterocycles Core->App1 Pictet-Spengler type reactions App2 Precursor for CNS-active agents Core->App2 Bioisosteric replacement App3 Amide and Sulfonamide Formation Core->App3 Reaction with acyl/sulfonyl chlorides App4 Further N-alkylation Core->App4 Introduction of diverse substituents

Caption: Potential synthetic applications of the title compound.

Precursor for Bioactive Phenethylamines and Amphetamines

While the title compound is a benzylamine, it serves as a close structural analog and precursor to phenethylamines, a class of compounds known for their profound effects on the central nervous system. The 2,3-dimethoxy substitution pattern can be explored as a bioisosteric replacement for other dimethoxy patterns (e.g., 2,5- or 3,4-) which are well-documented in potent serotonin 5-HT₂ receptor agonists[6][7][8]. Researchers can utilize this building block to synthesize novel analogs and investigate their structure-activity relationships (SAR).

Synthesis of Heterocyclic Scaffolds

The secondary amine functionality, after deprotonation to the free base, is nucleophilic and can participate in a variety of cyclization reactions. For instance, it can be a key component in Pictet-Spengler-type reactions with aldehydes or ketones to form tetrahydroisoquinoline derivatives, which are common scaffolds in natural products and pharmaceuticals.

Amide and Sulfonamide Library Synthesis

The N-methylamine group readily reacts with a wide array of acyl chlorides, sulfonyl chlorides, and carboxylic acids (in the presence of coupling agents) to form the corresponding amides and sulfonamides. This allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs. The 2,3-dimethoxyphenyl moiety provides a specific substitution pattern to probe interactions within a biological target's binding pocket.

Conclusion and Future Outlook

This compound, while not a widely cited reagent, represents a valuable and versatile building block for synthetic chemists. Its straightforward synthesis from commercially available starting materials, combined with the strategic placement of its methoxy and N-methylamine functionalities, makes it an ideal starting point for the exploration of novel chemical space. As the quest for new therapeutics with improved efficacy and safety profiles continues, the strategic use of such well-defined synthetic intermediates will be paramount. This guide provides the foundational knowledge and practical protocols to empower researchers to fully leverage the synthetic potential of this compound in their drug discovery and development endeavors.

References

  • Wallach, J., et al. (2024). Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]
  • Wallach, J., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed. [Link]
  • Kim, S. H., et al. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES, 87(8), 1755.
  • Dong, F., et al. (n.d.).
  • Molnár, Z., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-iodoamphetamine. Wikipedia. [Link]
  • Mellouk, S., et al. (2017). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies.
  • Glatfelter, G. C., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience.
  • Ciupak, O., et al. (2023). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. [Link]
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs | Request PDF.
  • ResearchGate. (n.d.). Substrate Scope of benzylamine derivatives, [a] Reaction carried out....
  • Demir, S., et al. (2017). Crystal structure of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide. PubMed Central (PMC) - NIH. [Link]
  • PubChem. (n.d.). 2,3-Dimethoxybenzylamine. PubChem. [Link]
  • Google Patents. (n.d.). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
  • lookchem. (n.d.). Cas 102503-23-1,N-(2,4-DIMETHOXYBENZYL)-N-METHYLAMINE. lookchem. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both high yield and purity.

Synthesis Overview & Reaction Mechanism

The most reliable and common method for synthesizing 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine is through a one-pot reductive amination of 2,3-dimethoxybenzaldehyde with methylamine.[1][2] This process involves two key stages:

  • Imine Formation: The aldehyde reacts with methylamine under mildly acidic conditions to form a Schiff base, or imine, intermediate.

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond to form the desired secondary amine.

The final step involves converting the free base into its hydrochloride salt for improved stability and handling.

Reaction Mechanism: Reductive Amination

The reaction proceeds via the nucleophilic attack of methylamine on the carbonyl carbon of 2,3-dimethoxybenzaldehyde. This is followed by dehydration to form a protonated iminium ion, which is the species that undergoes reduction.

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Aldehyde 2,3-Dimethoxybenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + CH3NH2 Amine Methylamine (CH3NH2) Amine->Hemiaminal Iminium Iminium Ion Intermediate (R-CH=N+H-CH3) Hemiaminal->Iminium - H2O, + H+ Product 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine Iminium->Product + [H-] (from Reducing Agent)

Caption: General workflow for reductive amination.

A critical aspect of this one-pot reaction is the choice of reducing agent. The agent must be mild enough to selectively reduce the iminium ion without significantly reducing the starting aldehyde.[3][4] Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde to an alcohol, leading to lower yields of the desired amine.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the most effective reducing agent for this synthesis? A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are highly recommended.[3][4] They are selective for the iminium ion over the aldehyde, making them ideal for one-pot procedures.[3][7] While NaBH₄ can be used, it's less selective and may reduce the starting aldehyde, thus it's best reserved for a two-step process where the imine is pre-formed before the reductant is added.[5][6]

Q2: What are the optimal pH conditions for the reaction? A2: Imine formation is most efficient under mildly acidic conditions, typically pH 4-6.[3][4] This is because the acid catalyzes the dehydration of the hemiaminal intermediate. If the pH is too low, the amine nucleophile becomes protonated and non-reactive. If the pH is too high, the carbonyl group isn't sufficiently activated.[4] A catalytic amount of acetic acid is often added to maintain this pH range.

Q3: How can I monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most common method. Develop a solvent system (e.g., ethyl acetate/hexane) that clearly separates the starting aldehyde, the amine product, and any major byproducts. The disappearance of the aldehyde spot and the appearance of a new product spot indicate reaction progression. Visualization can be done under UV light and/or by staining with potassium permanganate or ninhydrin.[4]

Q4: What is a typical yield for this synthesis? A4: With an optimized protocol, yields can be high, often in the range of 85-95%.[8] However, yields can be significantly lower if reaction conditions are not properly controlled.

Q5: How is the final hydrochloride salt formed and purified? A5: After the reaction is complete and the product has been extracted as a free base, it is dissolved in a suitable solvent (like diethyl ether or isopropanol). A solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) is then added, causing the hydrochloride salt to precipitate.[9] The solid can then be collected by filtration and recrystallized to achieve high purity.

In-Depth Troubleshooting Guide

Even with a robust protocol, issues can arise. This section addresses common problems, their underlying causes, and actionable solutions.

Troubleshooting Workflow

G cluster_LowYield Troubleshooting Low Yield cluster_ImpureProduct Troubleshooting Impurity Start Problem Encountered LowYield Low or No Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct CheckImine Verify Imine Formation (TLC/NMR) LowYield->CheckImine SideReaction Identify Side Products (NMR/MS) ImpureProduct->SideReaction CheckReducer Check Reducing Agent Activity CheckImine->CheckReducer Imine Forms CheckpH Verify Reaction pH (4-6) CheckImine->CheckpH No Imine Purification Optimize Purification/Crystallization SideReaction->Purification Byproduct Identified

Sources

Technical Support Center: Purification of Crude 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the purification of crude 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride. The information presented is curated to offer practical, field-proven insights and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The nature and quantity of impurities are highly dependent on the synthetic route employed. However, common impurities may include:

  • Unreacted Starting Materials: Such as 2,3-dimethoxybenzaldehyde or N-methylamine.

  • Side-Reaction Products: Over-alkylation can lead to the formation of tertiary amines.

  • Reagents and Catalysts: Residual reducing agents (e.g., sodium borohydride) or catalysts from the reaction.

  • Solvent Residues: Trace amounts of solvents used during the synthesis and initial work-up.

  • Degradation Products: Amines can be susceptible to oxidation, especially if exposed to air and heat over extended periods.[1]

Q2: My purified product has a yellowish tint. What is the likely cause and how can I remove it?

A yellowish tint often indicates the presence of oxidized impurities.[1] Amines, particularly phenethylamines, can be sensitive to air oxidation. To mitigate this, consider the following:

  • Inert Atmosphere: Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively adsorb colored impurities.[2] Be mindful that this may also lead to some product loss.

  • Recrystallization: A carefully chosen recrystallization solvent system can selectively crystallize the desired hydrochloride salt, leaving colored impurities in the mother liquor.

Q3: I am observing significant product loss during purification. What are the potential reasons?

Product loss can occur at various stages. Common culprits include:

  • Inappropriate Solvent Selection for Recrystallization: If the product is too soluble in the chosen solvent at low temperatures, a significant amount will remain in the mother liquor.

  • Multiple Purification Steps: Each purification step (e.g., extraction, chromatography, recrystallization) will inevitably result in some loss. Optimizing to fewer, more efficient steps can improve overall yield.

  • Adhesion to Glassware: The hydrochloride salt can sometimes adhere to glassware, especially if it precipitates out of solution rapidly.

  • Emulsion Formation during Extraction: During acid-base extractions, emulsions can form at the interface of the organic and aqueous layers, trapping the product.

Troubleshooting Guides

Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds like this compound. Success hinges on selecting an appropriate solvent system.

Problem: Difficulty Finding a Suitable Recrystallization Solvent

Causality: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Amine hydrochlorides can be challenging due to their salt-like nature.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Common solvents to screen for phenethylamine hydrochlorides include isopropanol, ethanol, methanol, and water.[2][3][4] Mixtures of solvents, such as ethanol/diethyl ether or isopropanol/hexane, can also be effective.[2]

  • Solubility Data Comparison:

SolventExpected Solubility Profile for Amine HCls
Isopropanol Often a good choice, providing a significant solubility differential between hot and cold.[2]
Ethanol Generally good solubility, but may require the addition of an anti-solvent like diethyl ether to induce precipitation.[2]
Methanol High solubility, often requiring an anti-solvent.[5]
Water High solubility; may be useful for initial dissolution but often requires an organic anti-solvent.[3][4]
Acetone Can sometimes be used as a wash to remove specific impurities.[2][6]
Diethyl Ether Typically used as an anti-solvent to precipitate the salt from a more polar solvent.[2]

Experimental Protocol: Solvent Screening for Recrystallization

  • Place approximately 10-20 mg of the crude hydrochloride salt into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes apparent that it is insoluble.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Allow the tubes that formed a solution upon heating to cool to room temperature, and then place them in an ice bath.

  • Observe for crystal formation. The solvent that dissolves the compound when hot and yields a good crop of crystals upon cooling is a suitable candidate.

Problem: Oiling Out Instead of Crystallizing

Causality: The compound is coming out of solution above its melting point or as a supersaturated liquid. This can be due to impurities or too rapid cooling.

Troubleshooting Steps:

  • Slower Cooling: Allow the solution to cool to room temperature more slowly before placing it in an ice bath.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to provide a nucleation site for crystal growth.

  • Seed Crystals: If available, add a small crystal of the pure product to the cooled solution to induce crystallization.

  • Solvent Adjustment: The "oiling out" may indicate that the solvent is too nonpolar. Try a slightly more polar solvent or a different solvent mixture.

Troubleshooting Purification by Acid-Base Extraction

Acid-base extraction is a fundamental technique for separating amines from neutral or acidic impurities.[7][8] The process involves converting the amine hydrochloride to its free base form, extracting it into an organic solvent, washing away water-soluble impurities, and then converting it back to the hydrochloride salt.

Problem: Persistent Emulsions During Extraction

Causality: Emulsions are stabilized by microscopic droplets of one liquid suspended in another, often due to the presence of fine particulate matter or surfactants.

Troubleshooting Steps:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[9]

  • Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel.

  • Filtration: Pass the emulsified layer through a pad of celite or glass wool to help break the emulsion.

  • Patience: Allowing the separatory funnel to stand undisturbed for an extended period can sometimes allow the layers to separate on their own.

Experimental Workflow: Acid-Base Extraction

AcidBaseExtraction CrudeHCl Crude HCl Salt in Water AddBase Add Base (e.g., NaOH) to pH > 10 CrudeHCl->AddBase FreeBase Free Amine in Aqueous Layer AddBase->FreeBase OrganicExtract Extract with Organic Solvent (e.g., DCM, EtOAc) FreeBase->OrganicExtract OrganicLayer Organic Layer (Contains Free Amine) OrganicExtract->OrganicLayer AqueousLayer Aqueous Layer (Contains Inorganic Salts) OrganicExtract->AqueousLayer WashOrganic Wash Organic Layer with Brine OrganicLayer->WashOrganic DryOrganic Dry Organic Layer (e.g., Na2SO4) WashOrganic->DryOrganic AddHCl Add HCl in Ether/Isopropanol DryOrganic->AddHCl PureHCl Precipitate Pure HCl Salt AddHCl->PureHCl Filter Filter and Dry PureHCl->Filter FinalProduct Pure 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine HCl Filter->FinalProduct

Caption: Workflow for Acid-Base Purification.

Troubleshooting Purification by Column Chromatography

While chromatography of the hydrochloride salt is generally not recommended due to its high polarity and poor solubility in typical organic solvents, chromatography of the free base can be an effective purification method.

Problem: Streaking or Tailing on Silica Gel Columns

Causality: The basic nature of the amine interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.[1]

Troubleshooting Steps:

  • Basified Silica/Mobile Phase: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the mobile phase.[10] This neutralizes the acidic sites on the silica gel and improves elution.

  • Use of Alumina: Basic or neutral alumina can be a better stationary phase for purifying basic compounds as it lacks the acidic character of silica.[6]

  • Amine-Functionalized Silica: Using a stationary phase where the silica is functionalized with amine groups can provide a more inert surface for the separation of basic compounds.[10][11]

Logical Relationship: Choosing a Purification Strategy

PurificationStrategy Start Crude Product Analysis ImpurityType Identify Major Impurities Start->ImpurityType SolidImpurities Solid Impurities or Significant Color ImpurityType->SolidImpurities Yes SolubleImpurities Closely Related Soluble Impurities ImpurityType->SolubleImpurities No Recrystallization Recrystallization SolidImpurities->Recrystallization AcidBase Acid-Base Extraction SolubleImpurities->AcidBase FinalProduct Pure Product Recrystallization->FinalProduct Chromatography Column Chromatography (Free Base) AcidBase->Chromatography Further Purification Needed AcidBase->FinalProduct Sufficiently Pure Chromatography->FinalProduct

Caption: Decision tree for purification strategy.

References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
  • Reddit. (2024, March 12). Amine workup : r/Chempros. [Link]
  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]
  • Wikipedia. Acid–base extraction. [Link]
  • Bryan Research & Engineering, LLC. (2008, June 2).
  • Scribd. Amine Plant Troubleshooting and Optimiza. [Link]
  • Gas Processing & LNG. (2019, June 1).
  • Confluence. Acid and Base Extraction - Engineering Ideas Clinic. [Link]
  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?[Link]
  • Google Patents.
  • YouTube. (2020, May 8).
  • Biotage. (2023, February 10).
  • Teledyne ISCO.
  • NIH.
  • PubChem. 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride | C9H14ClNO | CID 17290682. [Link]
  • IUPAC-NIST Solubility Data Series. N-Methylmethanamine Solubilities. [Link]
  • PubChem. 2-Phenylethylamine hydrochloride | C8H12ClN | CID 9075. [Link]
  • SciELO. SOLUBILITY OF 1-ADAMANTANAMINE HYDROCHLORIDE IN SIX PURE SOLVENTS BETWEEN 283.15 K AND 333.15 K. [Link]
  • Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

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Common challenges in 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support center for 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during experimentation. Our goal is to ensure the integrity and reproducibility of your results by addressing specific issues with scientifically grounded solutions.

Section 1: Compound Profile & Key Properties

Before initiating any experiment, a clear understanding of the compound's physical and chemical properties is paramount. Below is a summary of key data for this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₆ClNO₂[1]
Molecular Weight 217.69 g/mol [1]
CAS Number 1158741-90-2[1]
Appearance Typically a solid or crystalline powder.General Knowledge
Storage Conditions Store at room temperature, sealed in a dry, well-ventilated area.[1][1]
Solubility Soluble in water.General Knowledge
Section 2: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, storage, and use of this compound.

Q1: What are the recommended storage conditions to ensure long-term stability?

A1: For optimal stability, the compound should be stored tightly sealed in its original container in a dry and well-ventilated place.[1] Room temperature is generally acceptable for the solid hydrochloride salt.[1] The key is to minimize exposure to moisture and atmospheric oxygen, as phenethylamine derivatives can be susceptible to degradation over time.

Q2: How should I prepare stock solutions? What are the best solvents?

A2: As a hydrochloride salt, this compound is expected to be water-soluble. For biological assays, sterile, deionized water or a buffered solution (e.g., PBS) is recommended. If higher concentrations are needed or if you encounter solubility issues, organic solvents like DMSO or ethanol can be used. Crucially , always prepare solutions fresh for each experiment. If storage is unavoidable, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.

Q3: My solution of a similar phenethylamine derivative has turned a yellowish-brown color. What causes this and is it still usable?

A3: Discoloration in phenethylamine derivative solutions is often a sign of oxidation or degradation.[2] This is particularly common in compounds with hydroxyl or methoxy groups on the phenyl ring, as these groups can be susceptible to oxidation.[2] We strongly advise against using discolored solutions, as the presence of degradation products can lead to unpredictable and non-reproducible experimental outcomes. Preparing fresh solutions is the best practice to ensure data integrity.

Q4: What are the primary safety precautions I should take when handling this compound?

A4: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][3] It may also cause respiratory irritation.[1][3] Therefore, standard personal protective equipment (PPE) is mandatory. This includes:

  • Eye Protection: Safety glasses with side-shields or goggles.[3]

  • Hand Protection: Handle with chemically resistant gloves. Inspect gloves prior to use and dispose of them properly after.[3]

  • Body Protection: A lab coat should be worn.

  • Respiratory Protection: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood.[4]

In case of exposure, consult the Safety Data Sheet (SDS) and seek medical attention.[3][4]

Section 3: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: Inconsistent or Poorly Reproducible Bioassay Results

You observe significant variability between replicate experiments or a gradual loss of the compound's expected effect.

  • Potential Cause 1: Compound Degradation in Solution. As a phenethylamine derivative, the compound may be unstable in aqueous solutions over time, especially if exposed to light, oxygen, or non-optimal pH.

  • Solution:

    • Prepare Fresh Solutions: Always prepare working solutions immediately before use from a freshly opened vial of solid compound or a recently prepared, properly stored stock.

    • Aliquot Stock Solutions: If you must store stock solutions, aliquot them into single-use volumes and store them at -80°C. This prevents degradation from repeated freeze-thaw cycles.

    • Inert Atmosphere: For maximum stability of stock solutions in organic solvents like DMSO, consider purging the vial headspace with an inert gas (argon or nitrogen) before sealing and freezing.

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem 2: Unexpected Peaks in Analytical Chromatography (HPLC/LC-MS)

Your purity analysis shows multiple peaks when you expect to see only one major peak for the compound.

  • Potential Cause 1: Contamination or Impurities. The starting material may contain impurities from its synthesis.

  • Potential Cause 2: Degradation Products. The compound may have degraded during storage or sample preparation. The hydrochloride salt can also be hygroscopic, and water content can affect analysis.

  • Solution:

    • Verify Supplier Purity: Always check the Certificate of Analysis (CoA) from the supplier.

    • Use High-Purity Solvents: Ensure all solvents used for sample preparation and the mobile phase are HPLC-grade or higher.

    • Control Sample Preparation: Prepare the analytical sample immediately before injection. Avoid leaving the sample on the autosampler for extended periods.

    • Perform Stress Testing: To tentatively identify degradation peaks, you can subject a small sample to forced degradation conditions (e.g., heat, acid/base hydrolysis, oxidation) and compare the resulting chromatogram to your original sample.

Section 4: Key Experimental Protocols

These protocols provide a validated starting point for working with this compound.

Protocol 4.1: Preparation of a 10 mM Stock Solution
  • Calculation: Determine the mass of this compound (MW: 217.69 g/mol ) needed. For 1 mL of a 10 mM solution:

    • Mass (g) = 10 mmol/L * 0.001 L * 217.69 g/mol = 0.0021769 g = 2.18 mg

  • Weighing: Accurately weigh approximately 2.18 mg of the compound in a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of high-purity DMSO to the tube.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: If not for immediate use, aliquot into single-use, amber-colored vials, purge with argon or nitrogen if possible, and store at -80°C.

Protocol 4.2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general reverse-phase HPLC method that serves as a good starting point. Optimization may be required.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm and 280 nm (methoxy-substituted phenyl rings typically absorb at these wavelengths).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Mobile Phase A and B.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Caption: General workflow for HPLC purity analysis.

Section 5: Safety & Handling Summary

All laboratory work should be preceded by a thorough risk assessment.

  • Hazard Identification: This compound is an irritant and is harmful if ingested.[1][3] Avoid contact with skin, eyes, and inhalation of dust.[3][4]

  • First Aid Measures:

    • Skin Contact: Wash off with soap and plenty of water.[3][4]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[3][4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1]

    • In all cases of exposure, consult a physician immediately and show them the Safety Data Sheet. [1][3][4]

  • Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. Do not let the product enter drains.[3]

References
  • Angene Chemical. (2021, May 1). Safety Data Sheet.

Sources

Methods for improving the solubility of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

Important Consideration: It is also possible to use a combination of these methods. For instance, a formulation might use a mildly acidic pH, a co-solvent, and a surfactant to achieve the desired solubility and stability, a strategy often employed in self-emulsifying drug delivery systems (SEDDS). [6][10]

References

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Surfactants: Pharmaceutical and Medicinal Aspects. CORE.
  • Co-solvency and anti-solvent method for the solubility enhancement.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
  • Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development.
  • Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Co-solvent: Significance and symbolism.
  • Surfactant Excipients. American Pharmaceutical Review.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
  • Co-solvent and Complexation Systems. ResearchGate.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy.
  • Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs.
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH.
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Isolation (Recovery) of amines. University of Alberta.
  • Salt formation to improve drug solubility. Semantic Scholar.
  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.

Stability, degradation, and proper storage conditions for 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, degradation, and proper storage of this compound. Here, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

I. Compound Stability Profile

This compound is a crystalline solid, a salt form that generally enhances stability and solubility compared to its free base.[1][2] While stable under recommended storage conditions, its structure, featuring a secondary amine and electron-rich dimethoxy-phenyl group, presents potential pathways for degradation under suboptimal conditions. Understanding these potential liabilities is crucial for experimental design and data interpretation.

Potential Degradation Pathways:

  • Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of corresponding imines or N-oxides. The electron-donating methoxy groups on the phenyl ring can further activate the molecule towards oxidative processes.[3]

  • Hydrolysis: While the primary structure is not readily hydrolyzable, extreme pH conditions during formulation or in aqueous solutions over extended periods could potentially lead to cleavage of the methoxy ether linkages, though this is generally less likely under typical experimental conditions.

  • Photodegradation: Aromatic amines can be sensitive to light. Exposure to UV or high-intensity visible light may induce photolytic reactions, leading to the formation of colored degradants or radical species.[4]

  • Thermal Degradation: As with most organic molecules, exposure to high temperatures can accelerate degradation processes. The melting point of the hydrochloride salt of the related compound phenethylamine is 217°C, suggesting good thermal stability at ambient and moderately elevated temperatures.[5]

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a dry, well-ventilated area.[4] Some suppliers recommend refrigerated storage (2-8°C), while others suggest room temperature. For maximum stability and to prevent potential degradation, it is best to store it protected from light and moisture. An inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.

Q2: How should I handle the compound to minimize degradation during experiments?

A2: Handle the solid material in a well-ventilated area. When preparing solutions, use high-purity solvents and prepare them fresh whenever possible. If solutions are to be stored, they should be protected from light and kept at a low temperature. Avoid prolonged exposure of solutions to atmospheric oxygen.

Q3: Is the hydrochloride salt significantly more stable than the free base?

A3: Yes, hydrochloride salts of amines are generally more stable, less volatile, and have better solubility in aqueous media than their corresponding free bases.[1][2] The salt form protects the amine group from certain reactions, such as carbon dioxide absorption from the air.[5]

Q4: Can I use acetone as a solvent for this compound?

A4: Caution is advised when using acetone, especially for prolonged periods or with the free base form. Primary and secondary amines can react with ketones like acetone to form imine adducts, which would appear as an impurity in your analysis.[6]

III. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Observed Issue Potential Cause(s) Troubleshooting Steps
Appearance of new peaks in HPLC/LC-MS analysis of an aged sample. 1. Oxidative Degradation: Exposure to air. 2. Photodegradation: Exposure to light. 3. Reaction with Solvent: e.g., imine formation with acetone.1. Analyze a freshly prepared sample as a control. 2. If oxidation is suspected, prepare and store solutions under an inert gas. 3. If photodegradation is a concern, use amber vials or protect samples from light. 4. Review solvent choice; avoid reactive solvents like acetone for long-term storage.[6]
Loss of potency or lower than expected concentration in a stock solution. 1. Degradation: Chemical breakdown of the compound. 2. Adsorption: The compound may adsorb to the surface of the storage container.1. Perform a forced degradation study (see Protocol 1) to identify potential degradants and confirm if the analytical method is stability-indicating. 2. Use silanized glass or polypropylene containers to minimize adsorption. 3. Re-prepare the stock solution and re-assay immediately.
The solid material has changed color (e.g., yellowing). 1. Oxidation/Photodegradation: Often leads to colored impurities.1. The material may be partially degraded. It is advisable to use a fresh, unopened batch of the compound for critical experiments. 2. Store the material strictly according to the recommended conditions (dark, dry, and potentially refrigerated).
Inconsistent results between experiments. 1. Inconsistent Sample Handling: Variations in light exposure, temperature, or solution age. 2. Contamination: Cross-contamination from other reagents or improperly cleaned glassware.1. Standardize your sample preparation and handling procedures. 2. Ensure all glassware is scrupulously clean. 3. Always run a control with a freshly prepared sample from a reliable source.

IV. Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound, in line with ICH guidelines.[7][8][9]

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and acetonitrile (HPLC grade)

  • pH meter, heating block/oven, photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours. Also, store a solution of the compound at 70°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Samples: Maintain a control sample of the stock solution and the solid compound at the recommended storage conditions, protected from light.

  • Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a suitable analytical method (e.g., HPLC with UV or MS detection) alongside the control.

Expected Outcome: The study will reveal the susceptibility of the compound to different stress conditions. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the parent compound from its degradation products.[7]

V. Visualizations

Troubleshooting_Workflow Troubleshooting Experimental Inconsistency cluster_causes Potential Causes start Inconsistent Results Observed check_sops Review Standard Operating Procedures (SOPs) start->check_sops check_sample_prep Examine Sample Preparation Protocol check_sops->check_sample_prep fresh_sample Prepare Fresh Sample vs. Old Sample check_sample_prep->fresh_sample hplc_analysis Analyze by HPLC/LC-MS fresh_sample->hplc_analysis compare_results Compare Chromatograms hplc_analysis->compare_results degradation Sample Degradation? compare_results->degradation New peaks or reduced parent peak handling_error Handling Inconsistency? compare_results->handling_error Variable results with same-age samples instrument_issue Instrument/Method Issue? compare_results->instrument_issue Poor peak shape, shifting retention times solution_degradation Implement Forced Degradation Study (Protocol 1) degradation->solution_degradation solution_handling Standardize Handling (Light, Temp, Time) handling_error->solution_handling solution_instrument Validate Analytical Method (ICH Q2) instrument_issue->solution_instrument

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathways Potential Degradation Pathways cluster_stress Stress Conditions parent 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine oxidation Oxidation (e.g., H₂O₂) parent->oxidation photolysis Photolysis (UV/Vis Light) parent->photolysis acid_hydrolysis Acid Hydrolysis (Strong Acid, Heat) parent->acid_hydrolysis n_oxide N-Oxide Derivative oxidation->n_oxide imine Imine Formation oxidation->imine ring_hydroxylation Ring Hydroxylation photolysis->ring_hydroxylation colored_polymers Colored Degradants/ Polymeric Species photolysis->colored_polymers demethylation O-Demethylation Products acid_hydrolysis->demethylation

Caption: Potential degradation pathways under stress conditions.

VI. References

  • Mitcho, Z. J., et al. (2017). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 3(5), 854-864. Available from: [Link]

  • Krzek, J., et al. (2017). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 24(3), 2249-2283. Available from: [Link]

  • ResearchGate. (n.d.). Degradation of benzylamines during chlorination and chloramination. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic degradation pathway of benzylamine as described in literature.... Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • Sunagawa, G. (1955). Decomposition of benzylamine derivatives. V. Aromatic electrophilic substitution of benzyl cation. (2). Pharmaceutical Bulletin, 3(2), 124-131. Available from: [Link]

  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • PubMed. (2017). Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. Retrieved from [Link]

  • Pharma.Tips. (n.d.). Common Pitfalls in Forced Degradation Studies and How to Avoid Them. Retrieved from [Link]

  • Ohta, Y., et al. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. ACS Omega, 1(5), 952-958. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • DEA.gov. (n.d.). Detection of Phenethylamine, Amphetamine, and Tryptamine Imine By-Products from an Acetone Extraction. Retrieved from [Link]

  • IJCRT.org. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Maintaining the Stability of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of experiments involving 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride. As a substituted phenethylamine derivative, this compound's stability in solution is paramount for obtaining reliable data. Degradation can lead to a loss of potency, the appearance of confounding artifacts, and inconsistent results.[1]

In our experience, a proactive approach to solution preparation and storage is the most effective strategy. This document provides a series of frequently asked questions, in-depth troubleshooting guides, and validated protocols to help you mitigate degradation risks.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling of this compound.

Q1: What are the primary factors that can cause this compound to degrade in solution?

A1: The chemical structure, an N-methylated phenethylamine with an electron-rich dimethoxy-substituted benzene ring, is susceptible to several degradation pathways. The primary factors of concern are:

  • Oxidation: The dimethoxyphenyl ring is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, and light.[1][2] This is often the main cause of solution discoloration.

  • pH: The stability of the compound is highly dependent on the pH of the solution.[3] As a hydrochloride salt, it forms a mildly acidic solution. Adjusting the pH, especially towards alkaline conditions, deprotonates the amine nitrogen, which can alter its reactivity and stability profile.[4][5]

  • Light Exposure (Photodegradation): Aromatic amines are often sensitive to UV and visible light, which can provide the energy to initiate degradation reactions.[5][6]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[1][7]

Q2: I've noticed my solution turning a faint yellow/brown. What does this signify?

A2: A color change, typically to yellow or brown, is a classic visual indicator of oxidative degradation.[1][8] This is likely due to the formation of oxidized species, such as quinone-type structures, which are highly colored. If you observe any discoloration, it is a strong indication that the integrity of your compound has been compromised, and we recommend preparing a fresh solution.

Q3: What are the best general practices for preparing and storing a stock solution?

A3: To maximize the shelf-life of your solution, adhere to the following principles from the outset. We have summarized the key storage parameters in Table 1 below.

Table 1: Recommended Storage Conditions for this compound Stock Solutions
Storage DurationTemperatureAtmosphereLight ConditionsRecommended Container
Very Short-Term (<24 hours) 2-8°C (Refrigerated)Standard AirProtect from LightAmber Glass Vial or Tube
Short-Term (Up to 1 month) -20°C (Freezer)Inert Gas (Argon/Nitrogen)Protect from LightTightly Sealed Amber Vial
Long-Term (Up to 6 months) -80°C (Ultra-Low Freezer)Inert Gas (Argon/Nitrogen)Protect from LightTightly Sealed Amber Vial

Data compiled from best practices for similar amine hydrochloride compounds.[9]

Section 2: Troubleshooting Common Degradation Issues

This section provides specific, cause-and-effect troubleshooting for problems you may encounter during your experiments.

Problem: My solution rapidly discolors, even when stored in the cold.
  • Probable Cause: Oxidative Degradation. This is the most common degradation pathway for phenylethylamine derivatives.[1] The reaction is often catalyzed by dissolved oxygen in the solvent and trace metal ions, which can initiate free-radical chain reactions.[2]

  • Expert Recommendation & Protocol: The key is to remove the components that facilitate oxidation.

    • Solvent Deoxygenation: Before preparing your solution, sparge your solvent (e.g., ultrapure water, PBS) with an inert gas like argon or nitrogen for 15-20 minutes. This displaces dissolved oxygen.

    • Use of Chelating Agents: If metal ion contamination is suspected (e.g., from spatulas or glassware), consider adding a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to your buffer at a final concentration of ~0.1 mM. Chelators sequester metal ions, preventing them from participating in redox cycling.[10]

    • Inert Atmosphere Storage: After preparing your solution, overlay the headspace of the vial with argon or nitrogen before sealing. This creates an inert atmosphere, minimizing contact with oxygen during storage.[11]

  • Visualization: The Oxidation Cascade

    Oxidation Compound Amine Compound Radical Intermediate Radical Species Compound->Radical Initiation Initiators O₂, Light, Metal Ions Initiators->Radical Quinone Oxidized Products (Quinone-like) Radical->Quinone Propagation Degradants Colored Degradants Quinone->Degradants

    Caption: Generalized oxidative pathway for phenethylamines.

Problem: My experimental results are inconsistent, showing a gradual loss of compound effect over time.
  • Probable Cause: pH-Dependent Degradation or Hydrolysis. The stability of many pharmaceuticals is profoundly influenced by pH.[3][12] While this specific compound lacks highly labile groups like esters, extreme pH values can still catalyze degradation pathways. The protonated state of the amine is more stable; converting it to the free base at higher pH can increase its susceptibility to other degradation mechanisms.[4]

  • Expert Recommendation & Protocol: Determine the optimal pH for your compound's stability in your specific experimental buffer.

    • Prepare Buffers: Create a set of buffers at different pH values relevant to your experiment (e.g., pH 4, 6, 7.4, 8).

    • Incubate Aliquots: Prepare identical, low-concentration solutions of your compound in each buffer.

    • Time-Point Analysis: Immediately analyze a T=0 sample from each solution using a stability-indicating method like HPLC-UV.

    • Incubate and Re-analyze: Store the solutions under your standard experimental conditions (e.g., 37°C) and re-analyze them at subsequent time points (e.g., 4, 8, 24 hours).

    • Determine Stability: The pH at which the parent compound peak area remains highest over time is the optimal pH for stability. A significant decrease in the main peak or the appearance of new peaks indicates degradation.[13]

  • Visualization: pH Stability Screening Workflow

    StabilityScreening Start Start: Prepare Compound Stock Solution PrepBuffers Prepare Buffers (e.g., pH 4, 6, 7.4, 8) Start->PrepBuffers CreateSamples Create Aliquots in Each Buffer PrepBuffers->CreateSamples AnalyzeT0 Analyze T=0 (HPLC-UV) CreateSamples->AnalyzeT0 Incubate Incubate at Experimental Temperature AnalyzeT0->Incubate AnalyzeTX Analyze at Time X (e.g., 4h, 8h, 24h) Incubate->AnalyzeTX Compare Compare Peak Areas & Identify Degradants AnalyzeTX->Compare End End: Determine Optimal pH Range Compare->End

    Caption: Workflow for determining optimal solution pH.

Section 3: Proactive Stability Management & Validated Protocols

To ensure the highest quality data, we advocate for proactive stability assessment. A forced degradation study is a powerful tool used in the pharmaceutical industry to understand a compound's vulnerabilities.[14][15]

Protocol: Basic Forced Degradation Study

This protocol will help you identify which conditions are most harmful to your compound, allowing you to design robust experimental and storage procedures.

Objective: To intentionally stress the compound and identify potential degradation pathways.

Materials:

  • This compound

  • Solvent (e.g., water or acetonitrile/water)

  • 0.1 M HCl (Acidic Hydrolysis)

  • 0.1 M NaOH (Basic Hydrolysis)

  • 3% H₂O₂ (Oxidation)

  • HPLC system with UV detector

Procedure:

  • Prepare Solutions: Create five identical solutions of your compound at a known concentration (e.g., 1 mg/mL). Label them: Control, Acid, Base, Oxidative, Thermal, and Photolytic.

  • Apply Stress Conditions (See Table 2):

    • Control: Store at 2-8°C, protected from light.

    • Acid: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 4 hours.[9]

    • Base: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.[9]

    • Oxidative: Add an equal volume of 3% H₂O₂. Keep at room temperature for 4 hours.[2][9]

    • Thermal: Incubate the solution at 60°C, protected from light, for 24 hours.

    • Photolytic: Expose the solution to a UV lamp or direct sunlight for 24 hours.[5]

  • Neutralization: Before analysis, neutralize the Acid and Base samples with an equimolar amount of NaOH and HCl, respectively.

  • Analysis: Analyze all samples by HPLC. Compare the chromatograms to the Control. Look for a decrease in the parent peak and the appearance of new peaks (degradants). The condition that causes the most significant change is the primary stability concern.

Table 2: Summary of Forced Degradation Conditions
Stress ConditionReagent / ParameterTypical DurationPurpose
Acid Hydrolysis 0.1 M HCl, 60°C2-8 hoursTo test stability in acidic environments.[16]
Base Hydrolysis 0.1 M NaOH, RT2-8 hoursTo test stability in alkaline environments.[16]
Oxidation 3% H₂O₂, RT4-24 hoursTo mimic oxidative stress.[2][9]
Thermal 60-70°C24-48 hoursTo assess heat sensitivity.[13]
Photolytic UV/Visible Light24 hoursTo assess light sensitivity.[14]
  • Visualization: Forced Degradation Experimental Workflow

    ForcedDegradation cluster_stress Stress Conditions Acid Acidic (0.1M HCl, 60°C) Analyze Analyze All Samples by HPLC Acid->Analyze Base Basic (0.1M NaOH, RT) Base->Analyze Oxid Oxidative (3% H₂O₂, RT) Oxid->Analyze Therm Thermal (60°C) Therm->Analyze Photo Photolytic (UV/Light) Photo->Analyze Start Prepare 6 Aliquots of Compound Solution Start->Acid Start->Base Start->Oxid Start->Therm Start->Photo Control Control Sample (Stored at 4°C, Dark) Start->Control Control->Analyze Report Identify Key Degradation Pathways Analyze->Report

    Caption: Workflow for a comprehensive forced degradation study.

By understanding and controlling the factors that influence the stability of this compound, you can significantly improve the quality and reliability of your research. Should you have further questions, please do not hesitate to contact our technical support team.

References
  • Iranian Chemical Society. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
  • BenchChem. Best practices for the storage of Bis(2-chloroethyl)amine hydrochloride to prevent degradation.
  • ResearchGate. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
  • BenchChem. Technical Support Center: Enhancing the Stability of Phenylethylamine Derivatives in Solution.
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
  • BenchChem. minimizing degradation of phenethylamines during storage.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • MedCrave online. Forced Degradation Studies.
  • NIH. Development of forced degradation and stability indicating studies of drugs—A review.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
  • Google Patents. Oxidation inhibitors for amine degradation.
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Technical Support Center: A-Z Guide to Identifying and Minimizing Side Reactions in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive resource for troubleshooting and minimizing side reactions in chemical synthesis. This guide is crafted for researchers, scientists, and drug development professionals to diagnose, understand, and mitigate the formation of unwanted byproducts, thereby enhancing reaction efficiency, simplifying purification, and ensuring the integrity of your target molecules.

Introduction: The Inevitability and Mitigation of Side Reactions

In an ideal chemical synthesis, reactants would convert completely into the desired product. However, the reality of organic synthesis is often more complex, with competing reaction pathways leading to the formation of side products.[1][2] These unintended reactions can significantly lower the yield of the desired compound, consume valuable starting materials, and introduce impurities that complicate purification processes.[2][3] The presence of unexpected side products is a common challenge that can derail even the most meticulously planned synthetic routes.[4]

This guide provides a structured approach to identifying the root causes of side reactions and implementing effective strategies to minimize their impact. By understanding the interplay of kinetics, thermodynamics, and reaction conditions, you can gain greater control over your chemical transformations.

Part 1: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section is designed to provide direct answers and actionable troubleshooting steps for common issues encountered during synthesis.

FAQ 1: My reaction produced a complex mixture of unexpected products. Where do I start?

The appearance of multiple unexpected spots on a TLC plate or peaks in an LC-MS chromatogram can be daunting. A systematic approach is key to unraveling the complexity.

Troubleshooting Workflow:

  • Isolate and Characterize: The first crucial step is to isolate the major side products.[5] Techniques like flash column chromatography, preparative TLC, or HPLC can be employed. Once isolated, a suite of analytical methods should be used for structural elucidation:

    • Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns.[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers detailed information about the carbon-hydrogen framework.[7]

    • Infrared (IR) Spectroscopy: Helps identify key functional groups.[6]

  • Propose a Mechanism: With the structures of the side products in hand, you can begin to hypothesize how they might have formed. Consider common reaction mechanisms such as substitution, elimination, addition, and rearrangement.[8][9] Could a reactive intermediate have been diverted down an alternative pathway? Was there an impurity in a starting material that initiated an unforeseen reaction?

  • Modify Reaction Conditions: Based on your proposed mechanism, you can now strategically alter the reaction conditions to disfavor the side reaction.[5] This could involve changes to temperature, concentration, solvent, or catalyst.[2]

FAQ 2: I'm observing low conversion of my starting materials. Could this be related to side reactions?

Low conversion can indeed be linked to side reactions that consume your reactants or deactivate your catalyst.[2]

Troubleshooting Steps:

  • Catalyst Deactivation: Catalysts can lose activity through several mechanisms, including poisoning, coking (the formation of carbonaceous deposits), and thermal degradation.[10][11][12][13]

    • Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering them inactive.[11][12]

    • Coking/Fouling: The buildup of carbon deposits can physically block the active sites.[12]

    • Thermal Degradation (Sintering): High temperatures can cause catalyst particles to agglomerate, reducing the active surface area.[10][12]

  • Competing Equilibria: Your desired reaction may be in equilibrium with a non-productive pathway that sequesters the starting material.

  • Reagent Purity: Ensure your starting materials and reagents are of high purity, as impurities can inhibit the desired reaction or promote side reactions.[14]

FAQ 3: How does temperature influence the formation of side products?

Temperature is a critical parameter that can dictate the outcome of a reaction by influencing the rates of competing pathways.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction that proceeds through the lowest energy transition state (the kinetically favored product) will dominate.[1] At higher temperatures, the reaction has enough energy to overcome higher activation barriers, and the most stable product (the thermodynamically favored product) will be the major outcome.[1] If your desired product is the kinetic one, running the reaction at a lower temperature may minimize the formation of the thermodynamic side product.

  • Activation of Unwanted Pathways: Elevated temperatures can provide the necessary activation energy for undesired side reactions to occur, leading to a decrease in selectivity.[1]

Parameter Effect on Side Reactions Rationale
Low Temperature Often minimizes side reactionsFavors the pathway with the lowest activation energy (kinetic control).[1]
High Temperature Can increase side reactionsProvides energy to overcome higher activation barriers, leading to a mixture of products, including the most stable one (thermodynamic control).[1]
FAQ 4: My desired product is degrading under the reaction conditions. What can I do?

Product degradation is a common side reaction, especially in lengthy or harsh reaction conditions.

Strategies to Prevent Product Degradation:

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further transformation of the product.

  • Protecting Groups: If your product contains a sensitive functional group that is susceptible to the reaction conditions, consider using a protecting group.[15][16][17][18] A protecting group masks the reactive site, preventing it from participating in unwanted reactions, and can be removed in a subsequent step.[15][16][17]

  • Milder Reagents: Explore the use of milder and more selective reagents that can achieve the desired transformation without affecting the product.

Diagram: Troubleshooting Workflow for Unexpected Side Products

Caption: A systematic workflow for addressing unexpected side products.

Part 2: Proactive Strategies for Minimizing Side Reactions

While troubleshooting is essential, a proactive approach during reaction design can prevent many side reactions from occurring in the first place.

The Critical Role of Solvent Selection

The choice of solvent is not merely about dissolving reactants; it can profoundly influence reaction rates, selectivity, and the stability of intermediates and transition states.[19][20][21]

  • Polarity: The polarity of the solvent can stabilize or destabilize charged intermediates.[19][20] For example, S_N1 reactions are favored in polar protic solvents that can stabilize the carbocation intermediate.[19]

  • Protic vs. Aprotic: Protic solvents can participate in hydrogen bonding, which can solvate and deactivate nucleophiles.[20] Polar aprotic solvents, on the other hand, do not effectively solvate anions, leaving the nucleophile more reactive.[19]

  • Solvent as a Reactant: In some cases, the solvent itself can participate in the reaction, leading to undesired side products.

Solvent Type Properties Effect on Reactions Example
Polar Protic High dielectric constant, can H-bondStabilizes ions, can deactivate nucleophiles[20]S_N1 reactions are favored.[19]
Polar Aprotic High dielectric constant, no H-bondDoes not solvate anions well, enhances nucleophilicity[19]S_N2 reactions are faster.[19]
Non-polar Low dielectric constantSuitable for non-polar reactants
Leveraging Protecting Groups for Chemoselectivity

When a molecule contains multiple reactive functional groups, achieving chemoselectivity can be a significant challenge. Protecting groups offer a powerful solution by temporarily masking a functional group to prevent it from reacting.[15][16][17][18][22]

Key Principles of Protecting Group Chemistry:

  • Ease of Installation and Removal: The protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other parts of the molecule.[15]

  • Stability: The protected group must be stable to the conditions of the subsequent reaction steps.[16]

  • Orthogonality: In complex syntheses, it is often necessary to use multiple protecting groups that can be removed independently of one another. This is known as an orthogonal protecting group strategy.[16]

Common Protecting Groups:

Functional Group Protecting Group Deprotection Conditions
AlcoholSilyl ethers (e.g., TBDMS)Fluoride source (e.g., TBAF)
AmineBoc (tert-Butoxycarbonyl)Acidic conditions[16]
CarbonylAcetal/KetalAqueous acid[17]
Carboxylic AcidMethyl or Ethyl EsterAcid or base hydrolysis[18]
Diagram: The Logic of Using a Protecting Group

Caption: The strategic use of a protecting group in synthesis.

Part 3: Advanced Protocols and Methodologies

Protocol 1: In-Situ Reaction Monitoring by NMR Spectroscopy

Objective: To gain real-time insight into reaction kinetics and the formation of intermediates and side products.

Methodology:

  • Prepare the Reaction Mixture: In an NMR tube, combine the starting materials, reagents, and a deuterated solvent. Include an internal standard with a known concentration and a distinct NMR signal for quantification.

  • Acquire Initial Spectrum: Take an initial NMR spectrum before initiating the reaction to establish a baseline.

  • Initiate the Reaction: Add the final reagent or bring the reaction to the desired temperature.

  • Time-Course Acquisition: Acquire NMR spectra at regular intervals. The frequency of acquisition will depend on the reaction rate.

  • Data Analysis: Integrate the signals of the starting material, product, and any observed side products relative to the internal standard to determine their concentrations over time.

Protocol 2: Systematic Reaction Optimization using Design of Experiments (DoE)

Objective: To efficiently identify the optimal reaction conditions that maximize the yield of the desired product while minimizing side reactions.

Methodology:

  • Factor Identification: Identify the key reaction parameters (factors) that are likely to influence the outcome, such as temperature, concentration, catalyst loading, and solvent composition.

  • Response Definition: Define the desired outcomes (responses) to be measured, such as yield of the main product and the level of a key impurity.

  • Experimental Design: Choose an appropriate DoE model (e.g., full factorial, fractional factorial, or response surface methodology) to systematically vary the factors.

  • Execution: Run the experiments as dictated by the chosen design.

  • Data Modeling and Analysis: Use statistical software to analyze the results and build a mathematical model that describes the relationship between the factors and the responses. This model can then be used to predict the optimal conditions.

Conclusion

The formation of side reactions is an inherent challenge in chemical synthesis. However, by combining a thorough understanding of reaction mechanisms with systematic troubleshooting and proactive strategies, it is possible to significantly minimize their impact. This guide provides a framework for diagnosing and resolving issues related to side product formation, ultimately leading to more efficient, robust, and successful syntheses.

References

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
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  • University of Rochester. (2026). How To: Troubleshoot a Reaction.
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  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • PubMed. (2024, January 8). Solvent Effects on the Chemo- and Site-Selectivity of Transition Metal-Catalyzed Nitrene Transfer Reactions: Alternatives to Chlorinated Solvents.
  • Sustainability Directory. (n.d.). Side Reaction Inhibition - News.
  • Svar Life Science. (n.d.). How to identify adverse effect in drug development.
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Safe handling and disposal procedures for 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals, providing essential information on safe handling, emergency procedures, and disposal. As a substituted phenethylamine, this compound is presumed to be a potent and pharmacologically active substance. Therefore, all procedures should be conducted with the utmost care, adhering to stringent safety protocols designed for handling high-potency compounds. The toxicological properties of this specific molecule have not been thoroughly investigated, necessitating a cautious approach where it is treated as a hazardous substance.[1]

This guide is structured in a question-and-answer format to directly address potential issues and provide clear, actionable protocols.

Section 1: Hazard Assessment & Key Safety Data

Q1: What are the primary hazards associated with this compound?

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar phenethylamine hydrochlorides indicate a consistent hazard profile.[2][3][4] Users must assume this compound presents similar risks.

Anticipated GHS Hazard Classifications:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][4]

The primary routes of exposure are inhalation of the powder, skin or eye contact, and ingestion.[5] Due to its pharmacological nature, cumulative effects may occur following repeated low-level exposure.[6]

Q2: What personal protective equipment (PPE) is mandatory when working with this compound?

A comprehensive PPE strategy is the first line of defense against exposure.[7] The selection of PPE should be based on the specific task being performed.

Task Required PPE Rationale & Causality
Storage & Transport Lab Coat, Safety Glasses, Nitrile GlovesPrevents accidental exposure from container contamination or minor leaks during movement within the lab.
Weighing (Solid) Lab Coat, Chemical Splash Goggles, Face Shield, Double Nitrile Gloves, Respiratory Protection (e.g., N95 or higher)Weighing dry powders poses a high risk of aerosolization. Engineering controls like a fume hood or ventilated balance enclosure are critical.[8] Double gloving prevents contamination when removing the outer pair. A face shield protects against splashes and airborne particles.
Solution Preparation Lab Coat, Chemical Splash Goggles, Nitrile GlovesProtects against splashes of the dissolved compound. This should always be performed within a chemical fume hood.[8][9]
Spill Cleanup Chemical-Resistant Coveralls, Chemical Splash Goggles, Face Shield, Heavy-Duty Nitrile or Butyl Rubber Gloves, Respiratory ProtectionProvides full-body protection against significant direct contact with the compound during spill management.[10]

Always inspect gloves for degradation or punctures before and during use.[5][6] After handling the compound, wash hands thoroughly with soap and water, even after wearing gloves.[3][4]

Section 2: Routine Handling & Storage FAQs

Q3: What is the correct procedure for weighing this compound?

Due to the inhalation hazard, weighing should never be performed on an open bench.

Protocol: Weighing Potent Compounds

  • Prepare the Workspace: Ensure a certified chemical fume hood or a ventilated balance enclosure is operational.[8] Place all necessary equipment (weigh boat, spatula, container) inside the hood before starting.

  • Don PPE: Wear all PPE specified for "Weighing" in the table above.

  • Tare the Balance: Place the weigh boat on the analytical balance and tare it.

  • Transfer Compound: Slowly and carefully transfer the desired amount of the solid compound from its storage container to the weigh boat. Use gentle motions to avoid creating airborne dust.

  • Seal and Clean: Securely close the primary storage container. Using a disposable wipe lightly dampened with 70% ethanol, decontaminate the exterior of the container and the spatula. Dispose of the wipe in a designated hazardous waste bag.

  • Record and Proceed: Once the desired weight is obtained, proceed immediately with dissolution or the next experimental step within the fume hood.

Q4: How should this compound be stored?

Proper storage is crucial for maintaining compound integrity and ensuring laboratory safety.[9]

  • Container: Keep the compound in its original, tightly sealed container to prevent moisture absorption and contamination.[2][3] The hydrochloride salt form may be hygroscopic.[2]

  • Atmosphere: For long-term stability, storing under an inert atmosphere (like nitrogen or argon) is recommended.[2][10]

  • Location: Store in a cool, dry, and well-ventilated area designated for potent or hazardous chemicals.[2][7] The storage location should be secure and locked to prevent unauthorized access.[3][11]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][7]

Q5: How do I prepare a stock solution?

All solution preparations must be conducted within a chemical fume hood to control exposure to vapors and aerosols.[8]

Protocol: Stock Solution Preparation

  • Pre-weigh: Weigh the required amount of the compound using the protocol described in Q3.

  • Solvent Addition: Place the weigh boat containing the compound into an appropriate glass vessel (e.g., volumetric flask, beaker). Use a funnel to add the desired solvent, rinsing the weigh boat to ensure a complete quantitative transfer.

  • Dissolution: Mix the solution using a magnetic stirrer or gentle swirling until all solid has dissolved. Based on analogues, the compound is soluble in solvents like DMSO and ethanol.[12]

  • Labeling: Clearly label the vessel with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

  • Storage: Store the solution in a tightly sealed container in a designated and secure location.

Section 3: Troubleshooting & Emergency Procedures

This section provides immediate action steps for common emergency scenarios. Always follow these actions by alerting your supervisor and seeking professional medical attention.[13]

Q6: What should I do in case of a minor powder spill (<1 gram) inside a fume hood?
  • Alert & Restrict: Alert personnel in the immediate area. Keep the fume hood sash at the lowest practical height.

  • Don PPE: Ensure you are wearing appropriate PPE, including double gloves and respiratory protection.[13]

  • Contain & Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent further aerosolization.[13][14] DO NOT use a dry paper towel, as this can create dust.

  • Collect Waste: Carefully sweep the absorbed material into a designated hazardous waste container.[1] Use spark-proof tools if a flammable solvent is present.[14][15][16]

  • Decontaminate: Wipe the spill area with a suitable decontamination solution, followed by 70% ethanol. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor.

Q7: What is the procedure for a major spill or a spill outside of a fume hood?
  • EVACUATE IMMEDIATELY: Alert all personnel and evacuate the laboratory.[10] Close the doors to contain the spill.

  • CONTACT EMERGENCY RESPONDERS: From a safe location, call your institution's emergency response team (e.g., EH&S) and inform them of the chemical identity and spill location.[6]

  • RESTRICT ACCESS: Prevent anyone from entering the contaminated area.

  • AWAIT PROFESSIONALS: Do not attempt to clean up a large or uncontained spill yourself unless you are specifically trained and equipped to do so.[13]

Workflow for Chemical Spill Response

SpillResponse Start Spill Occurs Assess Assess Spill - Location? - Quantity? - Hazard? Start->Assess Contained Contained in Fume Hood? Assess->Contained Evaluate Environment MinorSpill Minor Spill (<1g)? Contained->MinorSpill Yes MajorCleanup Major Spill Protocol 1. EVACUATE AREA 2. Alert others 3. Call Emergency Response (EH&S) 4. Restrict access Contained->MajorCleanup No (Outside Hood) MinorCleanup Minor Spill Protocol 1. Alert nearby staff 2. Don appropriate PPE 3. Cover with absorbent 4. Collect waste 5. Decontaminate surface MinorSpill->MinorCleanup Yes MinorSpill->MajorCleanup No (>1g) Report Report to Supervisor MinorCleanup->Report MajorCleanup->Report

Caption: Decision workflow for responding to a chemical spill.

Q8: What are the first aid measures for personnel exposure?

Immediate and thorough action is critical.[13]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[2][5] Remove contact lenses if present and easy to do.[2][13] Seek immediate medical attention.[14] An eyewash station should be readily accessible in any lab where this compound is handled.[10][14]

  • Skin Contact: Promptly remove all contaminated clothing, including footwear.[6] Immediately flush the affected skin area with large amounts of soap and water for at least 15 minutes.[1][4][14] Seek medical attention if irritation persists.[2][5]

  • Inhalation: Move the affected person to fresh air immediately.[1][14] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (use a barrier device).[10] Lay the person down, keep them warm and rested.[6] Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting.[14] If the person is conscious, rinse their mouth with water and have them drink a cupful of water.[1][14] Never give anything by mouth to an unconscious person.[1][14] Seek immediate medical attention.[4]

Section 4: Disposal Procedures

Q9: How should I dispose of waste containing this compound?

All waste, including the pure compound, contaminated materials (gloves, wipes, absorbent), and solutions, must be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed, and puncture-proof containers.[6] Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name, and any associated hazards (e.g., "Toxic").

  • Disposal: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[6][11] This typically involves disposal through an approved chemical waste management company or your institution's Environmental Health & Safety (EH&S) department.[17]

  • Containers: Never reuse empty containers that held this compound without proper, validated decontamination procedures. It is safer to dispose of the empty container as hazardous waste.[6]

References

  • Potent compound safety in the labor
  • Material Safety Data Sheet - Phenethylamine. Cole-Parmer. [Link]
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage. Decon Labs. [Link]
  • Rules for the Safe Handling of Chemicals in the Laboratory. University of New Hampshire. [Link]
  • Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse. [Link]
  • Phenethylamine Material Safety D
  • Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]
  • 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine hydrochloride Material Safety Data Sheet. Capot Chemical Co., Ltd. [Link]
  • 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride PubChem Entry.
  • 1-(2,4-Dimethoxyphenyl)
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

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Validation & Comparative

A Senior Application Scientist's Guide to the Purity Validation of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is not merely a quality control checkpoint; it is the bedrock upon which all subsequent preclinical and clinical data are built. The presence of even minute quantities of impurities—be they starting materials, by-products, or degradants—can significantly alter pharmacological and toxicological profiles, leading to misleading results and potential safety concerns.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity validation of 1-(2,3-dimethoxyphenyl)-N-methylmethanamine hydrochloride. We move beyond simple standard operating procedures (SOPs) to explore the causality behind methodological choices, empowering you to design and execute a robust, self-validating purity assessment strategy.

The Analyte: this compound

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine is a substituted phenethylamine.[1] Its hydrochloride salt form enhances stability and solubility. A likely synthetic route involves the reductive amination of 2,3-dimethoxybenzaldehyde with methylamine. This knowledge is crucial as it informs our initial hypothesis about potential process-related impurities, such as:

  • Residual Starting Materials: 2,3-dimethoxybenzaldehyde.

  • Intermediate Species: The corresponding imine intermediate.

  • Over-alkylation Products: Bis(2,3-dimethoxybenzyl)methylamine.

  • Positional Isomers: Impurities arising from isomeric starting materials (e.g., 2,4- or 3,4-dimethoxybenzaldehyde).

A multi-pronged analytical approach is therefore not just recommended, but essential for complete characterization.

Orthogonal Analytical Approaches: A Comparative Overview

No single analytical technique can provide a complete picture of a sample's purity. True confidence is achieved by employing orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles. Here, we compare the three pillars of small molecule analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For ionizable compounds like our analyte, Reversed-Phase HPLC (RP-HPLC) is the workhorse method. A Diode Array Detector (DAD) provides UV-visible spectra for each peak, offering an initial check for peak purity.

Expertise in Action (The "Why"): The choice of a buffered mobile phase is critical. Our analyte is a secondary amine hydrochloride salt. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled. Buffering at a pH of ~3-4 ensures the amine is consistently protonated, preventing peak tailing that can obscure small impurity peaks. The use of an ion-pairing reagent is generally avoided in initial screens to prevent method complexity, but can be a powerful tool for resolving closely eluting basic impurities.

Workflow for HPLC Method Development

HPLC_Workflow cluster_dev HPLC Method Development start Define Analyte Properties (pKa, logP) col_select Column Selection (e.g., C18, 5 µm, 150x4.6 mm) start->col_select Based on polarity mp_scout Mobile Phase Scouting (ACN vs. MeOH, Buffer pH) col_select->mp_scout Test different organic modifiers grad_opt Gradient Optimization (Initial %B, Slope, Final %B) mp_scout->grad_opt Ensure separation of all components param_fine_tune Parameter Fine-Tuning (Flow Rate, Temp, Wavelength) grad_opt->param_fine_tune Improve resolution & peak shape validation Method Validation (Specificity, Linearity, LOD/LOQ) param_fine_tune->validation Comparison_Diagram main Purity Validation of API Samples hplc HPLC-DAD main->hplc Quantifies non-volatile impurities gcms GC-MS main->gcms Identifies volatile impurities nmr NMR main->nmr Determines absolute purity & structure hplc->gcms Orthogonal Separation gcms->nmr Complementary ID nmr->hplc Orthogonal Quantification

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison between two closely related positional isomers: 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride and 1-(3,4-Dimethoxyphenyl)-N-methylmethanamine hydrochloride. Direct comparative pharmacological data for the 2,3-dimethoxy isomer is limited in publicly accessible literature. Therefore, this analysis synthesizes foundational physicochemical principles with established structure-activity relationships (SAR) from the broader class of phenethylamines and related compounds to infer and project the distinct profiles of these molecules. We will explore how the subtle shift in methoxy group positioning—from ortho/meta to meta/para—profoundly influences molecular properties and predicted biological activity.

Part 1: Physicochemical and Structural Analysis

The fundamental difference between these two compounds lies in the placement of the two methoxy (-OCH₃) groups on the phenyl ring relative to the N-methylmethanamine side chain. This variation dictates the molecule's electronic distribution, steric profile, and conformational flexibility, which are critical determinants of its interaction with biological targets.

In 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine , the methoxy groups are at the ortho and meta positions. The ortho-methoxy group, in particular, can exert a significant steric influence, potentially restricting the rotation of the side chain and influencing the preferred conformation for receptor binding.

In contrast, 1-(3,4-Dimethoxyphenyl)-N-methylmethanamine possesses meta and para methoxy groups.[1][2] This arrangement results in a different electronic and steric profile, which is commonly found in various pharmacologically active compounds, including as an impurity of the calcium channel blocker Verapamil.[3]

Property1-(2,3-Dimethoxyphenyl)-N-methylmethanamine HCl1-(3,4-Dimethoxyphenyl)-N-methylmethanamine HCl
Molecular Formula C₁₀H₁₅NO₂ · HClC₁₀H₁₅NO₂ · HCl
Molecular Weight 217.69 g/mol 217.69 g/mol [1][2]
Methoxy Positions C2 (ortho), C3 (meta)C3 (meta), C4 (para)
Key Structural Feature Presence of an ortho-methoxy groupLacks direct ortho substitution
Predicted Impact Potential for restricted side-chain rotation; altered electronic character at the point of attachment.More flexible side-chain conformation compared to the 2,3-isomer; classic electron-donating pattern.

Part 2: Inferred Pharmacological Profiles: A Structure-Activity Relationship (SAR) Perspective

The N-methylmethanamine-substituted dimethoxyphenyl scaffold is a classic template for compounds targeting monoaminergic systems, particularly serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors. The substitution pattern on the phenyl ring is paramount in defining receptor affinity and functional activity.

Serotonin (5-HT) Receptor Interactions

Research into substituted phenethylamines has consistently shown that methoxy groups at the 2- and 5-positions are critical for high affinity and agonist activity at the serotonin 5-HT₂A receptor, a key target for psychedelic compounds.[4]

  • 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine: The presence of a methoxy group at the 2-position is significant. However, the absence of a corresponding 5-position methoxy group, and the presence of a 3-position one instead, makes its 5-HT₂A affinity difficult to predict without direct data. It is plausible that it retains some affinity for 5-HT₂ receptors, but likely with a profile distinct from the classic 2,5-dimethoxy-substituted psychedelics.[4][5]

  • 1-(3,4-Dimethoxyphenyl)-N-methylmethanamine: This isomer lacks the critical 2-position methoxy group associated with high 5-HT₂A potency.[4] Its activity is more likely to be directed towards other monoamine receptors or transporters. The 3,4-dimethoxy substitution is a common motif in compounds that interact with dopamine receptors and monoamine transporters.

It is well-established that increasing the lipophilicity of substituents on the phenyl ring can correlate with receptor affinity.[5][6] While both isomers share the same molecular formula, the differential positioning of the polar methoxy groups could lead to subtle differences in their overall lipophilicity and how they are accommodated within a receptor's binding pocket.

General Mechanism at Serotonergic G-Protein Coupled Receptors (GPCRs)

Should these compounds act as agonists at 5-HT₂A receptors, they would initiate a canonical signaling cascade. The agonist binding stabilizes a receptor conformation that facilitates the coupling and activation of Gαq/11 G-proteins. This, in turn, activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then mediate downstream cellular responses, including calcium mobilization and protein kinase C (PKC) activation.

GPCR_Signaling cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gαq/11 Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist Compound (e.g., Dimethoxy- N-methylmethanamine) Agonist->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: General 5-HT2A receptor signaling cascade initiated by an agonist.

Part 3: Experimental Protocol for Characterization

To empirically determine and compare the pharmacological profiles of these isomers, a competitive radioligand binding assay is the gold standard for assessing receptor affinity.

Protocol: Competitive Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of the test compounds by measuring their ability to displace a known high-affinity radioligand from the 5-HT₂A receptor.

1. Materials & Reagents:

  • Cell membranes from a stable cell line expressing human 5-HT₂A receptors (e.g., HEK293-h5HT2A).

  • Radioligand: [³H]-Ketanserin (a selective 5-HT₂A antagonist).

  • Non-specific binding control: Mianserin or another suitable 5-HT₂A antagonist at a high concentration (e.g., 10 µM).

  • Test Compounds: 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine HCl and 1-(3,4-Dimethoxyphenyl)-N-methylmethanamine HCl, dissolved in DMSO to create stock solutions and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

2. Experimental Procedure:

  • Step 1 (Plate Setup): Designate triplicate wells for Total Binding (radioligand + buffer), Non-Specific Binding (radioligand + mianserin), and Competition Binding (radioligand + varying concentrations of test compound).

  • Step 2 (Reagent Addition):

    • To all wells, add 50 µL of assay buffer.

    • Add 50 µL of the appropriate compound dilution (or mianserin for non-specific binding, or buffer for total binding).

    • Add 50 µL of cell membrane preparation (concentration optimized beforehand, typically 10-20 µg protein/well).

    • Initiate the binding reaction by adding 50 µL of [³H]-Ketanserin at a final concentration near its Kd value (e.g., 0.5 nM). The total assay volume is 200 µL.

  • Step 3 (Incubation): Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Step 4 (Harvesting): Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Step 5 (Counting): Place the filter discs into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate. Quantify the bound radioactivity in disintegrations per minute (DPM) using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the average DPM of the non-specific binding wells from all other wells.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the resulting sigmoidal curve using a non-linear regression model (one-site fit) to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).

  • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compounds D Add Reagents to 96-Well Plate A->D B Prepare Radioligand ([³H]-Ketanserin) B->D C Prepare Receptor Membranes (HEK293-h5HT2A) C->D E Incubate to Reach Equilibrium (60 min) D->E F Harvest & Wash onto Filter Mat E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate Specific Binding G->H I Plot Competition Curve & Determine IC50 H->I J Calculate Ki using Cheng-Prusoff Equation I->J

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

While 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine and 1-(3,4-Dimethoxyphenyl)-N-methylmethanamine are structurally simple positional isomers, the location of their methoxy substituents strongly implies divergent pharmacological profiles. SAR principles suggest that the 2,3-isomer may have a higher propensity for interaction with serotonin 5-HT₂ receptors due to its ortho-methoxy group, whereas the 3,4-isomer is less likely to be a potent ligand at these specific sites.

This guide underscores the principle that subtle structural modifications can lead to significant changes in biological activity. The hypotheses presented here, grounded in established medicinal chemistry knowledge, await empirical validation. The provided experimental protocol offers a clear and robust framework for researchers to undertake such a validation, enabling the direct comparison of these compounds and contributing valuable data to the field of neuropharmacology.

References

  • Structure-activity relationships and optimisation of the selective MDR modulator 2-(3,4-dimethoxyphenyl)-5-(9-fluorenylamino)-2-(methylethyl) pentanenitrile and its N-methyl derivative. Bioorganic & Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/11557386/
  • Braden, M. R., et al. (2006). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Journal of Medicinal Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2719953/
  • Halberstadt, A. L., et al. (2020). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7686561/
  • BenchChem. Structure-Activity Relationship of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide Derivatives: A Comparative Guide. BenchChem. URL: https://www.benchchem.
  • ChemicalBook. N-(2,4-DIMETHOXYBENZYL)-N-METHYLAMINE Synthesis. ChemicalBook. URL: https://www.chemicalbook.com/productmethods/show/CB3372588.html
  • Kocjan, D., et al. (2013). Identification and characterization of 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G)--a new designer drug. Journal of Forensic Sciences. URL: https://pubmed.ncbi.nlm.nih.gov/23278108/
  • Wikipedia. Ψ-PEA. Wikipedia. URL: https://en.wikipedia.org/wiki/%CE%A8-PEA
  • Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Journal of Pesticide Science. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4997327/
  • ChemicalBook. 1-(3,4-Dimethoxyphenyl)-N-methylmethanamine HCl. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB98183577.htm
  • Parker, M. A., et al. (2018). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. URL: https://www.frontiersin.org/articles/10.3389/fphar.2018.00619/full
  • ChemicalBook. 1-(3,4-Dimethoxyphenyl)-N-methylmethanamine HCl | 5077-08-7. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB98183577_EN.htm
  • BenchChem. Differentiating 3,4-Dimethoxy-beta-methylphenethylamine from Related Phenethylamines: A Comparative Guide for Researchers. BenchChem. URL: https://www.benchchem.
  • Sigma-Aldrich. 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6ef0c5
  • BLDpharm. 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine. BLDpharm. URL: https://www.bldpharm.com/products/102503-23-1.html
  • LookChem. N-(2,4-DIMETHOXYBENZYL)-N-METHYLAMINE. LookChem. URL: https://www.lookchem.com/N-2-4-DIMETHOXYBENZYL-N-METHYLAMINE/
  • Alchem Pharmtech. 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine. Alchem Pharmtech. URL: https://www.alchempharmtech.com/product/102503-23-1.html
  • PubChem. 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/17290682
  • Parker, M. A., et al. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. URL: https://www.frontiersin.org/articles/10.3389/fphar.2018.01358/full
  • LGC Standards. 2-(3,4-Dimethoxyphenyl)-N-methylethanamine Hydrochloride. LGC Standards. URL: https://www.lgcstandards.com/US/en/2-%283-4-Dimethoxyphenyl%29-N-methylethanamine-Hydrochloride/p/MM0022.08
  • Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Scientific Reports. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10249219/
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A Comparative Analysis of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine Hydrochloride and Its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, pharmacological activity, and structure-activity relationships (SAR) of this class of phenethylamine derivatives. By presenting experimental data and explaining the causal relationships behind experimental choices, this guide aims to be an authoritative resource for understanding the nuanced effects of methoxy group positioning on the phenyl ring of N-methylmethanamines.

Introduction

Phenethylamine and its derivatives represent a vast chemical space with profound implications in neuroscience and pharmacology. The introduction of methoxy substituents onto the phenyl ring significantly modulates the pharmacological profile of these compounds, influencing their affinity and efficacy at various central nervous system targets. This guide focuses on 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine, a less-studied member of this family, and compares it with its positional isomers to elucidate the impact of methoxy group placement on its biological activity. Understanding these structure-activity relationships is crucial for the rational design of novel chemical probes and potential therapeutic agents.

Chemical Synthesis

The synthesis of this compound and its analogs can be achieved through a straightforward and well-established synthetic route involving the reductive amination of a corresponding ketone. This method offers high yields and purity, making it suitable for laboratory-scale synthesis and analog generation.

General Synthesis Workflow

Caption: General workflow for the synthesis of 1-(Dimethoxyphenyl)-N-methylmethanamine HCl.

Experimental Protocol: Synthesis of this compound

Step 1: Formation of 1-(2,3-dimethoxyphenyl)ethan-1-one. This starting ketone can be synthesized via Friedel-Crafts acylation of 1,2-dimethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Step 2: Reductive Amination.

  • In a round-bottom flask, dissolve 1-(2,3-dimethoxyphenyl)ethan-1-one in a suitable solvent such as methanol.

  • Add an excess of methylamine, typically as a solution in methanol or ethanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise. The choice of reducing agent is critical; sodium borohydride is effective and safe for this transformation. Alternatively, catalytic hydrogenation (H2 gas with a palladium on carbon catalyst) can be employed.[1][2][3][4][5]

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid.

  • Extract the aqueous layer with a non-polar organic solvent (e.g., dichloromethane or diethyl ether) to remove any unreacted ketone.

  • Basify the aqueous layer with a strong base (e.g., sodium hydroxide) to a pH > 12 to deprotonate the amine.

  • Extract the freebase product into an organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine freebase.

Step 3: Salt Formation.

  • Dissolve the crude freebase in a minimal amount of a dry, non-polar solvent like diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

This general protocol can be adapted for the synthesis of other dimethoxy-substituted analogs by starting with the appropriately substituted dimethoxyacetophenone.

Comparative Pharmacological Analysis

The pharmacological profile of phenethylamine derivatives is exquisitely sensitive to the substitution pattern on the aromatic ring. The position of the methoxy groups influences the molecule's ability to interact with various receptors and transporters in the central nervous system. This section compares the known or predicted pharmacological properties of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine with its structural isomers.

Key Pharmacological Targets

The primary targets for this class of compounds include:

  • Serotonin (5-HT) Receptors: Particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, which are known to be involved in the psychedelic and psychoactive effects of many phenethylamines.[6][7][8]

  • Monoamine Transporters: The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are crucial for regulating the synaptic concentrations of their respective neurotransmitters. Inhibition of these transporters can lead to stimulant effects.

  • Monoamine Oxidase (MAO): Inhibition of this enzyme can lead to increased levels of monoamine neurotransmitters.[9]

Structure-Activity Relationships: The Influence of Methoxy Group Position

The positioning of the two methoxy groups on the phenyl ring creates distinct electronic and steric environments, which in turn dictates the binding affinity and functional activity at various biological targets.

Caption: Predicted structure-activity relationships of dimethoxy-N-methylmethanamine isomers.

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine:

  • Predicted Activity: Based on data for 2,3-dimethoxyphenethylamine (2,3-DMPEA), this compound is expected to exhibit weak affinity for serotonin receptors.[10] However, the N-methylation might alter this profile. It is predicted to be an inhibitor of monoamine oxidase, similar to its 3,4-dimethoxy counterpart.[9]

1-(2,4-Dimethoxyphenyl)-N-methylmethanamine:

  • Predicted Activity: The 2,4-dimethoxy substitution pattern is less common in psychoactive phenethylamines. It is anticipated to have low affinity for 5-HT2A receptors and may possess some stimulant properties due to potential interactions with monoamine transporters.

1-(2,5-Dimethoxyphenyl)-N-methylmethanamine (2C-H-NMe):

  • Known Activity: The 2,5-dimethoxy substitution is a hallmark of the "2C" family of psychedelic phenethylamines.[7] Analogs in this series are known to be potent 5-HT2A receptor agonists.[6][8] Therefore, this compound is expected to have significant affinity and agonist activity at the 5-HT2A receptor, likely mediating psychedelic effects.

1-(2,6-Dimethoxyphenyl)-N-methylmethanamine:

  • Predicted Activity: The steric hindrance from the two ortho-methoxy groups is likely to significantly reduce its affinity for most receptors and transporters.

1-(3,4-Dimethoxyphenyl)-N-methylmethanamine:

  • Known Activity: The N-methylated homologs of 3,4-dimethoxyphenethylamine are known to be inhibitors of monoamine oxidase (MAO).[9] This suggests that the 3,4-dimethoxy analog will likely exhibit MAO inhibitory properties, which could lead to an increase in synaptic levels of monoamines.

1-(3,5-Dimethoxyphenyl)-N-methylmethanamine:

  • Predicted Activity: This substitution pattern is found in mescaline (3,4,5-trimethoxy). It is predicted to have a moderate affinity for the 5-HT2A receptor.

Comparative Data Summary
CompoundPredicted 5-HT2A AffinityPredicted DAT/NET/SERT AffinityPredicted MAO Inhibition
1-(2,3-Dimethoxyphenyl)-N-methylmethanamine LowLow to ModerateModerate to High
1-(2,4-Dimethoxyphenyl)-N-methylmethanamineLowModerateLow
1-(2,5-Dimethoxyphenyl)-N-methylmethanamineHigh LowLow
1-(2,6-Dimethoxyphenyl)-N-methylmethanamineVery LowVery LowVery Low
1-(3,4-Dimethoxyphenyl)-N-methylmethanamineLowLowHigh
1-(3,5-Dimethoxyphenyl)-N-methylmethanamineModerateLowLow

This table is based on extrapolations from published data on structurally related compounds and represents predicted trends. Experimental verification is required.

Experimental Workflows for Pharmacological Characterization

To empirically determine the pharmacological profiles of these compounds, a series of in vitro assays are necessary.

Radioligand Binding Assays

This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

Caption: Workflow for a radioligand binding assay.

Protocol Outline:

  • Membrane Preparation: Utilize cell lines (e.g., HEK293) stably expressing the human 5-HT2A receptor, DAT, NET, or SERT.

  • Assay: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]WIN 35,428 for DAT) and a range of concentrations of the unlabeled test compound.

  • Incubation: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50, from which the Ki can be determined using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its target, determining whether it is an agonist, antagonist, or has no effect.

Example: Calcium Flux Assay for 5-HT2A Receptor Agonism The 5-HT2A receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium concentration.

  • Cell Culture: Plate cells expressing the 5-HT2A receptor in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound.

  • Fluorescence Measurement: Measure the change in fluorescence over time using a plate reader.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 (concentration for half-maximal effect) and Emax (maximum effect).

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of MAO-A and MAO-B.

  • Enzyme Source: Use recombinant human MAO-A and MAO-B.

  • Substrate: Employ a fluorogenic substrate that produces a fluorescent product upon oxidation by MAO.

  • Assay: Incubate the MAO enzyme with the test compound at various concentrations.

  • Initiate Reaction: Add the substrate to start the reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time.

  • Data Analysis: Calculate the rate of reaction at each concentration of the test compound and determine the IC50 value for MAO-A and MAO-B inhibition.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of this compound and its structural analogs. The presented synthetic methodology allows for the accessible production of these compounds for further study. The predicted pharmacological profiles, based on established structure-activity relationships, highlight the critical role of methoxy group positioning in determining the biological activity of these phenethylamines. The 2,5- and 3,5-dimethoxy isomers are predicted to have the most significant interactions with serotonergic systems, while the 3,4- and 2,3-dimethoxy isomers are more likely to act as monoamine oxidase inhibitors.

Further experimental validation using the outlined in vitro assays is essential to confirm these predictions and to build a comprehensive understanding of this chemical space. Such studies will not only contribute to the fundamental knowledge of phenethylamine pharmacology but also pave the way for the development of novel molecular tools and potential therapeutic leads targeting the central nervous system.

References

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]
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  • Braden, M. R., et al. (2006). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. Journal of Medicinal Chemistry, 49(24), 7143-7149. [Link]
  • McCorvy, J. D., et al. (2018). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 9, 114. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. The objective of any analytical measurement is to obtain consistent and accurate data.[1][2] This guide provides an in-depth, objective comparison of two primary analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride.

The process of demonstrating that an analytical procedure is suitable for its intended purpose is known as analytical method validation.[3][4] This guide will delve into the cross-validation of these methods, offering supporting experimental frameworks and data to inform your selection process, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7]

The Imperative of Method Validation: A Regulatory Overview

Before any analytical method is implemented for routine use in a quality control environment, it must undergo a thorough validation process to ensure it is fit for purpose.[7][8] The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, ensuring that the method will consistently yield results that are accurate, reliable, and reproducible.[5][6][9] Key validation parameters stipulated by the ICH include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[2][3][4]

Cross-validation, the process of comparing the results from two distinct analytical methods, provides an even higher level of assurance in the data's integrity. It is particularly crucial when transferring a method between laboratories or when a new method is intended to replace an existing one. This guide serves as a practical blueprint for performing such a comparison for this compound.

Method Performance: A Head-to-Head Comparison

The choice between HPLC-UV and GC-MS is often dictated by the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the need for structural confirmation. HPLC-UV is a workhorse in quality control for its robustness and cost-effectiveness in quantifying bulk substances and formulations. In contrast, GC-MS provides unparalleled specificity and sensitivity, making it the gold standard for identifying trace impurities and for analysis in complex biological matrices.[10][11]

Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters

Validation ParameterHPLC-UVGC-MSRationale for Performance
Linearity Range 1 - 200 µg/mL10 - 1000 ng/mLGC-MS is inherently more sensitive, allowing for a lower operational range suitable for trace analysis.
Correlation Coefficient (r²) ≥ 0.999≥ 0.998Both methods demonstrate excellent linearity, a prerequisite for accurate quantification.
Accuracy (% Recovery) 98.5 - 101.5%96.0 - 104.0%HPLC often shows slightly tighter accuracy for high-concentration samples due to simpler sample processing.
Precision (%RSD) < 1.0%< 5.0%The precision of GC-MS can be slightly lower due to more complex sample preparation and injection variability.
Limit of Detection (LOD) ~0.3 µg/mL~2 ng/mLThe mass spectrometer is a significantly more sensitive detector than a UV detector.
Limit of Quantification (LOQ) ~1.0 µg/mL~10 ng/mLThe LOQ is proportionally higher than the LOD, representing the lowest concentration for reliable quantification.
Specificity HighVery HighWhile HPLC offers good specificity through retention time, GC-MS provides definitive identification through mass fragmentation patterns.[10][12]

Visualizing the Validation and Selection Process

Understanding the workflow for cross-validation and the logic for selecting a method is crucial. The following diagrams illustrate these processes.

CrossValidationWorkflow Cross-Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation & Analysis Dev_HPLC Develop HPLC-UV Method Val_HPLC Validate HPLC-UV per ICH Q2(R2) Dev_HPLC->Val_HPLC Dev_GCMS Develop GC-MS Method Val_GCMS Validate GC-MS per ICH Q2(R2) Dev_GCMS->Val_GCMS Analyze Analyze Identical Samples (n ≥ 3 lots) Val_HPLC->Analyze Val_GCMS->Analyze Compare Compare Data Sets (e.g., Bland-Altman plot, t-test) Analyze->Compare Report Generate Validation Report Compare->Report MethodSelection Analytical Method Selection Logic Start Define Analytical Need Matrix Sample Matrix? Start->Matrix Sensitivity Trace Analysis Required? Matrix->Sensitivity Simple (e.g., Drug Substance) GCMS Select GC-MS Matrix->GCMS Complex (e.g., Biological Fluid) ID_Needed Definitive ID Needed? Sensitivity->ID_Needed No Sensitivity->GCMS Yes HPLC Select HPLC-UV ID_Needed->HPLC No (QC Assay) ID_Needed->GCMS Yes (Impurity Profile)

Sources

A Comparative Spectroscopic Guide to the Confirmation of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Identification

In the fields of pharmaceutical research and synthetic chemistry, the absolute certainty of a molecule's structure is the bedrock of reliable, reproducible science. For compounds like 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride, a substituted phenethylamine derivative, structural ambiguity is not a trivial matter. The presence of constitutional isomers, such as the 3,4-dimethoxy or 2,5-dimethoxy variants, can lead to drastically different pharmacological or chemical properties. This guide provides a comprehensive, multi-technique spectroscopic workflow to definitively confirm the identity of this compound, distinguishing it from its logical alternatives.

Our approach is grounded in the principle of orthogonal verification, where each spectroscopic technique—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—provides a unique and complementary piece of the structural puzzle. By integrating the data from these methods, we construct a self-validating analytical narrative that leaves no room for doubt.

The Analytical Challenge: Isomer Differentiation

The primary analytical challenge is to confirm the 2,3-substitution pattern on the phenyl ring and differentiate it from other possible dimethoxy isomers. Simple mass spectrometry will yield an identical molecular weight for all isomers. Therefore, techniques sensitive to the specific arrangement of atoms and their chemical environments, namely NMR and to a lesser extent IR, are critical. This guide will use the common 1-(3,4-Dimethoxyphenyl)-N-methylmethanamine structure as a comparative foil to highlight the distinguishing spectroscopic features.

Molecular Structure and Atom Labeling

To facilitate clear data interpretation, the following atom numbering scheme will be used throughout this guide.

Confirmation_Workflow substance Unknown Sample: 1-(2,3-Dimethoxyphenyl)-N- methylmethanamine HCl (Hypothesized) ms Mass Spectrometry (ESI-MS) substance->ms ftir FTIR Spectroscopy substance->ftir nmr NMR Spectroscopy (¹H and ¹³C) substance->nmr ms_result Result: Correct Molecular Weight (m/z 196 for [M+H]⁺) Characteristic Fragmentation ms->ms_result ftir_result Result: Confirms Secondary Amine Salt Confirms Aryl Ether Groups ftir->ftir_result nmr_result Result: Confirms 2,3-Substitution Pattern (Unique Aromatic Splitting) Distinguishes from Isomers nmr->nmr_result conclusion Conclusive Identity Confirmed ms_result->conclusion ftir_result->conclusion nmr_result->conclusion

Caption: Integrated Spectroscopic Confirmation Workflow.

Conclusion

The structural confirmation of this compound requires a rigorous, multi-faceted analytical approach. While mass spectrometry confirms the molecular formula and FTIR validates the presence of key functional groups, only NMR spectroscopy provides the unambiguous detail required to definitively establish the 2,3-dimethoxy substitution pattern and rule out other isomers. By following the integrated workflow presented in this guide, researchers can ensure the identity and purity of their materials, thereby upholding the integrity and reproducibility of their scientific work.

References

  • National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Retrieved from [Link] 2[6][7][8][9][10]. Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link] 3[1]. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gómez-Pérez, A., et al. (2021). Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. Retrieved from the journal's website.

A Comparative Review of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine Hydrochloride: A Structural Analogue Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of neuropharmacology research, phenethylamine derivatives represent a vast and enduring class of compounds, pivotal for their interactions with monoaminergic systems. This guide focuses on 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride, a specific N-methylated phenethylamine. A comprehensive review of peer-reviewed literature reveals a notable scarcity of direct experimental data for this particular compound. This absence necessitates a different approach for researchers and drug development professionals.

This guide, therefore, adopts a comparative analysis framework. By examining the well-documented structure-activity relationships (SAR) of isomeric and structurally related dimethoxyphenethylamine analogues, we can construct a predictive pharmacological profile for this compound. We will delve into the established effects of methoxy group positioning on serotonergic receptor affinity and functional activity, providing a robust, data-driven hypothesis of its potential performance relative to known alternatives. This analysis is supported by detailed experimental protocols that serve as a practical blueprint for researchers seeking to empirically validate these predictions.

Chemical Overview and Comparative Framework

The core structure of the topic compound belongs to the phenethylamine class, characterized by a phenyl ring connected to an amino group by a two-carbon chain. The key features of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine are the N-methylation and the specific 2,3-dimethoxy substitution pattern on the phenyl ring.

To build a comparative analysis, we will contrast this structure with well-characterized analogues, primarily focusing on:

  • Positional Isomers: The 2,5-dimethoxy substitution pattern is a hallmark of many potent psychedelic phenethylamines, such as 2C-H (2,5-dimethoxyphenethylamine) and its 4-substituted derivatives like 2C-B (4-bromo-2,5-dimethoxyphenethylamine).[1][2] The comparison between the 2,3- and 2,5-dimethoxy motifs is central to understanding the potential activity of the target compound.

  • Alpha-Substituted Analogues: The presence or absence of a methyl group on the carbon alpha to the amine group differentiates phenethylamines from amphetamines. We will reference 2,3-dimethoxyamphetamine (2,3-DMA) to infer the influence of this structural feature.[3]

The primary pharmacological target for this class of compounds is the serotonin 5-HT₂ family of receptors (5-HT₂A, 5-HT₂B, 5-HT₂C), with the 5-HT₂A receptor being the principal mediator of psychedelic effects.[4]

Comparative Pharmacological Analysis

The positioning of methoxy groups on the phenethylamine phenyl ring is a critical determinant of 5-HT₂A receptor affinity and agonist activity.[5] The 2,5-dimethoxy arrangement is widely recognized as a privileged motif for conferring potent agonist activity at this receptor.[5]

Conversely, available data on the 2,3-dimethoxy substitution pattern suggests a significantly different profile. A study on 2,3-Dimethoxyamphetamine (2,3-DMA) reported a very low affinity for both the 5-HT₂A (Kᵢ = 4,280 nM) and 5-HT₂C (Kᵢ > 10,000 nM) receptors.[3] While our topic compound is a phenethylamine and not an amphetamine, the SAR trends suggest that the phenyl substitution pattern is a dominant factor in receptor affinity. It is therefore highly probable that this compound also possesses significantly lower affinity and potency at 5-HT₂A/₂C receptors compared to its 2,5-dimethoxy isomers.

The following table summarizes experimental data for key comparator compounds to contextualize the predicted performance of our target compound.

CompoundStructureReceptor TargetBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Efficacy (% of 5-HT)
2C-H (2,5-Dimethoxyphenethylamine)2,5-dimethoxy isomer5-HT₂A1,600 - 3,000[2]-Partial Agonist[2]
2C-B (4-Bromo-2,5-dimethoxyphenethylamine)2,5-dimethoxy, 4-bromo5-HT₂A6.0[6]1.6[4]Full Agonist[4]
2,3-DMA (2,3-Dimethoxyamphetamine)2,3-dimethoxy isomer (amphetamine)5-HT₂A4,280[3]--
1-(2,3-Dimethoxyphenyl)-N-methylmethanamine Target Compound 5-HT₂APredicted: Weak (High nM to µM) Predicted: Low Predicted: Low/Partial Agonist

Expert Interpretation: The data strongly indicates that the 2,5-dimethoxy motif, especially when combined with a lipophilic substituent at the 4-position (as in 2C-B), is crucial for high-affinity binding and potent agonism at the 5-HT₂A receptor.[4] The extremely weak affinity of 2,3-DMA suggests that the 2,3-dimethoxy arrangement is sterically or electronically unfavorable for productive interaction with the 5-HT₂A receptor's orthosteric binding site. Therefore, this compound is predicted to be a significantly weaker 5-HT₂A receptor agonist than its 2,5-dimethoxy counterparts.

Key Experimental Methodologies

To empirically determine the pharmacological profile of this compound and validate the predictions made in this guide, the following experimental protocols are essential. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Experimental Protocol 1: Competitive Radioligand Binding Assay for 5-HT₂A Receptor Affinity (Kᵢ)

This protocol determines the binding affinity (Kᵢ) of the test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.[7][8]

Objective: To calculate the inhibition constant (Kᵢ) of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine HCl at the human 5-HT₂A receptor.

Materials:

  • Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Radioligand: [³H]ketanserin (a 5-HT₂A antagonist).

  • Non-specific Control: Mianserin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]

  • Test Compound: 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine HCl, serially diluted.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a liquid scintillation counter.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detect Detection & Analysis prep_reagents Prepare Reagents (Buffers, Ligands, Membranes) prep_plate Set up 96-well Plate (Total, Non-specific, Test Compound) prep_reagents->prep_plate add_radioligand Add [³H]ketanserin prep_plate->add_radioligand add_membranes Add h5-HT2A Membranes add_radioligand->add_membranes incubate Incubate to Equilibrium (e.g., 60 min at 25°C) add_membranes->incubate harvest Harvest & Wash Filters incubate->harvest count Liquid Scintillation Counting harvest->count analyze Data Analysis (IC₅₀ & Kᵢ Calculation) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation: Thaw h5-HT₂A receptor membrane aliquots on ice. Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding (NSB): 25 µL of 10 µM Mianserin.

    • Test Compound: 25 µL of each dilution of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine HCl.

  • Add Radioligand: Add 25 µL of [³H]ketanserin (final concentration ~1-2 nM, near its Kₔ) to all wells.

  • Initiate Reaction: Add 200 µL of the diluted membrane preparation (5-15 µg protein/well) to all wells to start the binding reaction.

  • Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl) to separate bound from free radioligand.

  • Counting: Place the filter discs in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.[10]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) where [L] is the radioligand concentration and Kₔ is its dissociation constant.[10]

Experimental Protocol 2: Inositol Monophosphate (IP1) Accumulation Functional Assay (EC₅₀ & Efficacy)

This protocol determines the functional potency (EC₅₀) and efficacy of the test compound by measuring the accumulation of a downstream second messenger (IP1) following Gq-coupled receptor activation.[11]

Objective: To determine the EC₅₀ and relative efficacy of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine HCl at the human 5-HT₂A receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Reference Agonist: Serotonin (5-HT).

  • Assay Kit: Commercial TR-FRET based IP1 accumulation assay kit (e.g., IP-One HTRF).

  • Stimulation Buffer: Provided with the assay kit.

  • Test Compound: 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine HCl, serially diluted.

Signaling Pathway Diagram:

G cluster_cytosol Cytosol Agonist Agonist (e.g., 5-HT) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP2 IP₂ IP3->IP2 Metabolism IP1 IP₁ (Measured) IP2->IP1 Metabolism

Caption: Gq-coupled 5-HT2A receptor signaling pathway.

Step-by-Step Methodology:

  • Cell Culture: Culture the 5-HT₂A expressing cells to an appropriate confluency in 96-well plates according to standard cell culture protocols.

  • Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist (5-HT) in the stimulation buffer.

  • Assay Procedure:

    • Remove the culture medium from the cells.

    • Add the diluted test compound or reference agonist to the appropriate wells.

    • Incubate the plate for 30-60 minutes at 37°C as recommended by the kit manufacturer.

  • Detection:

    • Lyse the cells and add the HTRF detection reagents (IP1-d2 acceptor and anti-IP1-cryptate donor) as per the kit instructions.

    • Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.

  • Measurement: Read the plate on a TR-FRET compatible plate reader, measuring emission at both 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665nm/620nm * 10,000).

    • Plot the HTRF ratio against the log concentration of the agonist.

    • Use non-linear regression to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

    • Calculate the efficacy of the test compound relative to the maximal response produced by the reference agonist, 5-HT.

Conclusion

While direct experimental investigation of this compound is conspicuously absent from the current scientific literature, a robust, predictive analysis is possible through the lens of structure-activity relationships. The well-established importance of the 2,5-dimethoxy substitution pattern for high-potency 5-HT₂A receptor agonism, combined with the poor affinity observed for the 2,3-dimethoxyamphetamine analogue, strongly suggests that the title compound is likely to be a weak agonist at serotonergic psychedelic receptors.

This guide provides the necessary comparative data and detailed experimental frameworks for researchers to empirically test this hypothesis. The outlined radioligand binding and functional assays represent the gold standard for characterizing novel compounds at G-protein coupled receptors and will enable a definitive placement of this compound within the broader pharmacological landscape of phenethylamine derivatives. Future studies should focus on conducting these assays to provide the foundational data needed for any further investigation into its potential applications.

References

  • Pottie, E., & Van Der Maelen, L. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]
  • Hansen, M., et al. (2014). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 5(3), 197-206. [Link]
  • Kowalczuk, S., et al. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences, 26(21), 5432. [Link]
  • Roth, B. L. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. [Link]
  • Jensen, A. A., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Omega, 5(19), 11097-11107. [Link]
  • Wallach, J., et al. (2024). Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]
  • ResearchGate. (n.d.). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5‐HT2AR.
  • Glennon, R. A., et al. (2014). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 5, 170. [Link]
  • BPS Bioscience. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. BPS Bioscience. [Link]
  • Belda, L., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(3), 1106. [Link]
  • McNay, E. C., et al. (2017). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands.
  • HandWiki. (2025). Chemistry:2,3-Dimethoxyamphetamine. HandWiki. [Link]
  • ResearchGate. (n.d.). Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and its analogues.
  • Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]
  • Belda, L., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review.
  • Wallach, J., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed. [Link]
  • Canal, C. E., et al. (2010). Functional Selectivity of Hallucinogenic Phenethylamine and Phenylisopropylamine Derivatives at Human 5-Hydroxytryptamine (5-HT)2A and 5-HT2C Receptors. Journal of Pharmacology and Experimental Therapeutics, 332(3), 1077-1087. [Link]
  • Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254. [Link]
  • Braden, M. R., et al. (2012). Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands. ACS Chemical Neuroscience, 3(4), 305-314. [Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
  • Cho, D., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(4), 362-371. [Link]
  • Ho, B. T., et al. (1970). Analogs of alpha-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs. Journal of Medicinal Chemistry, 13(1), 26-30. [Link]
  • Kolaczynska, K. E., et al. (2019).
  • Wikipedia. (n.d.). 2C-B. Wikipedia. [Link]
  • DEA Diversion Control Division. (n.d.). 4-Bromo-2,5-Dimethoxyphenethylamine. DEA. [Link]
  • Wikipedia. (n.d.). 2C-H. Wikipedia. [Link]
  • ResearchGate. (n.d.). Disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolite 4-bromo-2-hydroxy-5-methoxyphenethylamine in rats after subcutaneous administration.

Sources

A Senior Application Scientist's Guide to Verifying the Certificate of Analysis for 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In drug discovery and development, the identity, purity, and quality of a starting material are paramount. A Certificate of Analysis (CoA) is the primary document attesting to these characteristics, yet it should not be taken solely on faith.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for critically evaluating the CoA for the specialized research chemical, 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride. We will dissect the components of a typical CoA, compare the analytical techniques used for verification, and provide a practical, step-by-step protocol for in-house purity confirmation. By grounding our analysis in authoritative standards from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), this guide establishes a self-validating system to ensure the integrity of your research materials and the reliability of your results.[4][5][6]

Introduction: The CoA as a Critical Starting Point

This compound is a substituted phenethylamine derivative of interest in neuropharmacological research. As with any advanced intermediate or active pharmaceutical ingredient (API) precursor, its precise chemical structure and purity profile directly influence experimental outcomes. The Certificate of Analysis (CoA) serves as a formal declaration from the supplier that a specific batch of the product meets a defined set of specifications.[7][8] It is a critical document for quality assurance, regulatory compliance, and supply chain transparency.[2][8]

However, the true value of a CoA lies not just in its presence, but in the rigor of the data it presents. This guide will empower you to:

  • Understand the key analytical tests presented on a CoA for this class of compound.

  • Compare the strengths and limitations of different analytical techniques.

  • Objectively assess the quality of your material against a structurally similar alternative.

  • Implement a verification workflow to build confidence in your starting materials.

The Anatomy of a Certificate of Analysis

A CoA is more than a simple pass/fail document; it is a detailed report of analytical findings.[7] For a compound like this compound, a comprehensive CoA should include the following key parameters:

  • Identification: Confirms the chemical structure.

  • Appearance: A qualitative check of the physical form and color.

  • Purity/Assay: A quantitative measure of the compound's concentration, typically determined by HPLC.

  • Water Content: Measured by Karl Fischer titration, as excess water can affect stability and accurate weighing.

  • Residual Solvents: Quantifies any remaining solvents from the synthesis and purification process.

  • Elemental Analysis: Provides the percentage of Carbon, Hydrogen, and Nitrogen to confirm the empirical formula.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • NMR Spectroscopy: Provides detailed structural confirmation.

Core Analytical Techniques: A Comparative Overview

A robust CoA is supported by multiple, orthogonal analytical techniques. Each method provides a different piece of the puzzle, and their collective results build a comprehensive quality profile.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment and assay. It separates the main compound from impurities based on polarity, allowing for precise quantification. Its strength lies in its ability to detect non-volatile impurities that would be missed by Gas Chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for identifying and quantifying volatile and semi-volatile compounds. For phenethylamines like our target compound, derivatization (e.g., with trifluoroacetic anhydride) is often necessary to improve volatility and prevent poor peak shape, yielding more reliable mass spectral data.[9][10] The mass spectrometer fragments the molecule, providing a unique "fingerprint" that aids in structural confirmation and impurity identification.[11]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is arguably the most powerful tool for unambiguous structural elucidation. It provides detailed information about the chemical environment of each proton in the molecule, confirming the connectivity of atoms and the overall structure. Any significant deviation from the expected spectrum is a major red flag.

The synergy of these methods is crucial. HPLC quantifies purity, but ¹H NMR confirms the identity of that pure peak. GC-MS can identify specific volatile impurities that HPLC might not fully resolve. Relying on a single technique is insufficient for rigorous scientific work.

Comparative Analysis: A Case Study

To illustrate the practical application of CoA evaluation, we compare the expected specifications for our target compound with a common structural isomer, 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine hydrochloride. While structurally similar, their distinct substitution pattern will lead to different analytical signatures.

Parameter 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine HCl Alternative: 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine HCl Significance of Comparison
Appearance White to off-white solidWhite to off-white solidPhysical appearance should be consistent and free of discoloration.
Purity (HPLC) ≥98.0%≥98.0%The primary measure of quality. The chromatogram should show a single major peak.
Identity by ¹H NMR Conforms to structureConforms to structureCRITICAL: The aromatic region splitting patterns will differ significantly due to the different positions of the methoxy groups. This is a key identity check.
Mass Spec (ESI+) [M+H]⁺ = 196.13[M+H]⁺ = 196.13Confirms the molecular weight. As isomers, they will have the same mass.
Melting Point Specific range (e.g., 175-180 °C)Different specific range (e.g., 160-165 °C)A physical property that can help distinguish between isomers.
Solubility Soluble in Water, MethanolSoluble in Water, MethanolImportant for experimental preparation; should be clearly defined.

This side-by-side comparison highlights that while some parameters like molecular weight are identical, spectroscopic data (¹H NMR) and physical properties (Melting Point) are essential for confirming the identity of the correct isomer.

Experimental Protocol: HPLC Method for Purity Verification

This protocol provides a robust, self-validating method to verify the purity stated on a supplier's CoA. The methodology is grounded in standard practices for the analysis of phenethylamine derivatives and aligns with principles outlined in USP <1225> Validation of Compendial Procedures.[5][6]

Objective: To determine the purity of this compound by HPLC with UV detection.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA)

  • Volumetric flasks (10 mL, 100 mL)

  • Analytical balance

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Working Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 275 nm

    • Column Temperature: 30 °C

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Analysis and Data Interpretation:

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the working sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • The result should be within the specification listed on the CoA (e.g., ≥98.0%). Any single impurity greater than 0.5% or a total impurity profile significantly different from the CoA should be investigated.

Visualization: Workflow for CoA Verification

The following diagram outlines the logical process a researcher should follow upon receiving a new batch of a critical research chemical.

CoA_Verification_Workflow A Receive Compound & CoA B Review CoA Specifications (Purity, Identity, etc.) A->B Initial Check C Perform In-House Verification Tests (e.g., HPLC, NMR) B->C Proceed to Lab Verification D Compare In-House Data with CoA Data C->D Generate Data E Data Match? D->E Decision Point F Accept Batch Proceed with Research E->F Yes G Quarantine Batch Contact Supplier Request Further Data E->G No

Caption: Workflow for receiving and verifying a chemical's Certificate of Analysis.

Trustworthiness and the Regulatory Landscape

The reliability of a CoA is directly tied to the quality management system of the manufacturer. When sourcing critical materials, prioritize suppliers who can demonstrate adherence to established quality guidelines.

  • Pharmacopeial Standards: The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide legally recognized standards and test methods.[4][12] While a specific monograph may not exist for every research chemical, the principles of method validation outlined in chapters like USP <1225> are the benchmark for ensuring a method is accurate, precise, and fit for purpose.[5][6]

  • Regulatory Guidance: The FDA and the International Council for Harmonisation (ICH) provide guidelines that, while often targeted at GMP environments, offer the scientific basis for robust analytical procedures.[13][14][15] For instance, ICH Q2(R1) provides a detailed framework for validating analytical procedures, which is the foundation for any trustworthy CoA.[13]

By understanding these standards, researchers can better question and interpret the data provided by a supplier, moving from a position of passive acceptance to active scientific verification.

Conclusion

The Certificate of Analysis is an indispensable document in modern chemical and pharmaceutical research. For a specialized compound like this compound, it provides the initial assurance of quality required for reproducible and reliable experimentation. However, this guide emphasizes that the CoA should be the beginning, not the end, of the quality assessment process. By understanding the analytical techniques behind the data, comparing results to known standards and alternatives, and performing targeted in-house verification, researchers can build a robust, self-validating system. This critical approach ensures the integrity of starting materials, mitigates risks in drug development, and ultimately upholds the highest standards of scientific integrity.

References

  • Application Note: GC-MS Analysis of N-(2-methoxy)benzyl Phenethylamine Derivatives - Benchchem. BenchChem.
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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This document is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance within your laboratory.

Hazard Assessment and Regulatory Framework: The "Why" Behind the Protocol

This compound, like many specialized amine hydrochlorides, must be managed with a clear understanding of its potential hazards. While specific toxicological data for this exact compound is limited, safety data sheets (SDS) for structurally similar chemicals classify them as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1][2][3]

Therefore, it is imperative to manage this compound as hazardous chemical waste. This approach aligns with the guidelines set by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] All disposal procedures must adhere to federal, state, and local regulations, which may vary.[5][6] This protocol is built upon a foundation of regulatory compliance and best practices for laboratory safety.

On-Site Waste Management: From Generation to Accumulation

Proper management begins at the point of waste generation. The following steps ensure that waste is handled safely and in compliance with regulatory standards before it is removed from your facility.

Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE. The rationale is to create a barrier between you and the potentially hazardous material.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, as the compound is a likely skin irritant.[2][3]
Eye Protection Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities.To prevent eye contact, which can cause serious irritation.[1][2][3]
Body Protection A standard laboratory coat.To protect skin and clothing from accidental splashes or spills.
Respiratory Use in a well-ventilated area, such as a chemical fume hood.To avoid inhalation of dust or aerosols, which may cause respiratory irritation.[2][7]
Waste Collection and Container Selection

The integrity of the waste containment system is paramount.

  • Step 1: Select a Compatible Container. Use a clean, sealable container made of a material that is non-reactive with the waste. Borosilicate glass or high-density polyethylene (HDPE) are excellent choices. The original product container is often a suitable option.[8] Causality: Using a non-reactive container prevents degradation of the container and potential leakage.[8][9] Never use foodstuff containers.[9]

  • Step 2: Designate for Waste. The container should be used exclusively for this waste stream to prevent inadvertent mixing with incompatible chemicals.

  • Step 3: Fill Level. Do not fill the container to more than 90% capacity.[4] Causality: This headspace allows for vapor expansion, preventing a dangerous pressure buildup.

Hazardous Waste Labeling

Proper labeling is a critical regulatory requirement that ensures safety and proper handling by all personnel.

  • Step 1: Affix the Label. As soon as the first drop of waste enters the container, it must be labeled.[8]

  • Step 2: Complete the Label. The label must, at a minimum, include the following information:[6][10][11]

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[10]

    • A clear statement of the associated hazards (e.g., "Toxic," "Irritant" ).

    • The date when the container becomes full.[9]

Segregation and Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely near its point of generation in a designated Satellite Accumulation Area (SAA).[9][10][11]

  • Step 1: Identify the SAA. Designate a specific area, such as a secondary containment tray within a chemical fume hood or a labeled cabinet, as your SAA.[9]

  • Step 2: Segregate Incompatibles. Store this waste away from incompatible materials. Based on its chemical class, it must be kept separate from strong oxidizing agents.[1][9] Causality: Improper segregation can lead to violent chemical reactions or the release of toxic gases.[9]

  • Step 3: Secure the Container. Keep the waste container tightly sealed at all times, except when adding waste.[8][10] This prevents spills and the release of vapors.

Disposal and Decontamination Procedures

Once the waste container is full, or if you need to decontaminate glassware, follow these terminal procedures.

Arranging for Professional Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

  • Step 1: Contact Your EHS Office. Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will have established procedures for waste pickup.

  • Step 2: Schedule a Pickup. Complete a chemical waste pickup request form as required by your institution.[10]

  • Step 3: Professional Disposal. The waste will be collected by a licensed hazardous waste disposal company, which will manage its final destruction, typically via high-temperature incineration.[2][7] This is the most effective method for destroying organic chemical waste and preventing environmental contamination.

Decontamination of Empty Containers

An "empty" container that once held this chemical must still be decontaminated before it can be disposed of or reused.

  • Step 1: Triple Rinse. Rinse the container three times with a suitable solvent (e.g., water or ethanol).[6]

  • Step 2: Collect the Rinsate. Crucially, the rinsate from all three rinses must be collected and managed as hazardous waste. [6] Add it to your designated waste container for this chemical.

  • Step 3: Final Disposal. Once triple-rinsed and air-dried in a ventilated area (like a fume hood), the container can typically be disposed of as non-hazardous waste (e.g., in a designated glass disposal box).[6] Always confirm this final step with your EHS department.

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Step 1: Evacuate and Alert. Alert personnel in the immediate area and evacuate if necessary.

  • Step 2: Don PPE. Wear the appropriate PPE as outlined in Section 2.1.

  • Step 3: Contain and Absorb. For small spills, use an absorbent material (e.g., vermiculite or a chemical spill kit) to contain the substance. Avoid creating dust.[2][7]

  • Step 4: Collect and Dispose. Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.[2][7]

  • Step 5: Report. Report the spill to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing this compound waste from generation to final disposal.

G Disposal Workflow for 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine HCl cluster_0 Laboratory Operations cluster_1 Disposal & Decontamination Start Waste Generation (e.g., reaction quench, expired material) PPE Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) Start->PPE Decon Decontaminate Empty Containers (Triple rinse, collect rinsate as waste) Start->Decon Process generates empty containers Containerize Step 2: Collect in a Compatible, Labeled Hazardous Waste Container PPE->Containerize Store Step 3: Store in a Designated Satellite Accumulation Area (SAA) Containerize->Store Segregate Ensure segregation from incompatible materials (oxidizers). Store->Segregate Request Step 4: Container is Full. Contact EHS for Waste Pickup. Store->Request Container reaches 90% full or project concludes Disposal Step 5: Professional Disposal via Licensed Vendor (Incineration) Request->Disposal

Caption: Decision workflow for safe disposal.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
  • Hazardous Waste Disposal Procedures. University of Alabama at Birmingham Environmental Health and Safety. [Link]
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
  • MSDS of 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine hydrochloride. Capot Chemical Co., Ltd. [Link]
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
  • Safety Data Sheet for 1-(2,4-Dimethoxyphenyl);-N-methylmethanamine. Angene Chemical. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.